Product packaging for 5-bromo-4-fluoropyridin-2(1H)-one(Cat. No.:CAS No. 1805590-93-5)

5-bromo-4-fluoropyridin-2(1H)-one

Cat. No.: B2815113
CAS No.: 1805590-93-5
M. Wt: 191.987
InChI Key: LVXILRPCHMEDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-bromo-4-fluoropyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.987. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO B2815113 5-bromo-4-fluoropyridin-2(1H)-one CAS No. 1805590-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXILRPCHMEDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthetic Landscape of 5-Bromo-4-fluoropyridin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Physicochemical Properties and Identification

A foundational aspect of utilizing any chemical compound in research and development is the thorough characterization of its physicochemical properties. These parameters influence everything from reaction kinetics to bioavailability.

Table 1: Physicochemical Properties

Property5-bromo-4-fluoropyridin-2(1H)-one5-bromo-4-fluoropyridin-2-amine
Molecular Formula C5H3BrFNOC5H4BrFN2
Molecular Weight 191.99 g/mol [5]191.00 g/mol [1][6]
CAS Number Not available944401-69-8[1][2][3][4]
Appearance Solid (predicted)Solid
Purity ---≥98%[2]

Synthesis and Mechanistic Insights

The synthesis of halogenated pyridinones and their amine counterparts is a cornerstone of medicinal chemistry, providing versatile scaffolds for drug discovery. The synthetic pathways often involve multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield.

General Synthetic Approach

The synthesis of compounds like 5-bromo-4-fluoropyridin-2-amine typically involves the bromination of a fluorinated pyridine precursor. A common laboratory-scale synthesis could involve the following conceptual steps:

Synthesis_Workflow Start Fluorinated Pyridine Precursor Bromination Bromination (e.g., NBS) Start->Bromination Addition of Brominating Agent Purification Purification (e.g., Recrystallization, Chromatography) Bromination->Purification Crude Product Final_Product 5-bromo-4-fluoropyridin-2-amine Purification->Final_Product Purified Product

Caption: A generalized workflow for the synthesis of 5-bromo-4-fluoropyridin-2-amine.

A plausible synthetic route for a related compound, 5-bromo-2-amino-4-picoline, involves the addition of N-bromosuccinimide (NBS) to 2-amino-4-picoline in acetonitrile.[7] This is followed by purification steps like recrystallization to obtain the final product.[7] For the synthesis of 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol, a mixture is heated with potassium acetate and bromine in acetic acid.

Step-by-Step Laboratory Protocol (Hypothetical)

The following protocol is a representative example for the synthesis of a brominated fluoropyridine derivative, based on established chemical principles.

  • Reaction Setup: In a well-ventilated fume hood, dissolve the starting fluorinated pyridine in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture with a reducing agent (e.g., sodium thiosulfate solution) to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged structures in medicinal chemistry due to their ability to serve as versatile building blocks. The presence of fluorine, in particular, can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[8][9][10]

Structure-Activity Relationship (SAR) Studies

Compounds like this compound and its amine analog are valuable tools for exploring the structure-activity relationships of drug candidates.[11] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the systematic modification of the molecule to probe its interaction with biological targets. The fluorine atom can modulate the pKa of the pyridine ring and form favorable interactions with protein binding pockets.[9]

SAR_Logic Core Core Scaffold (5-bromo-4-fluoropyridine) Bromine (Position 5) Fluorine (Position 4) Modification Chemical Modification Core:f1->Modification Cross-Coupling Reactions SAR Structure-Activity Relationship Analysis Core:f2->SAR Modulates pKa, Binding Affinity Modification->SAR Optimization Lead Optimization SAR->Optimization

Caption: The role of the core scaffold in Structure-Activity Relationship (SAR) studies.

Fragment-Based Drug Discovery (FBDD)

The relatively small size and functionality of these compounds make them ideal candidates for fragment-based drug discovery (FBDD).[12] F-NMR spectroscopy has emerged as a powerful tool for screening fragment libraries against biological targets, and fluorinated fragments are particularly advantageous in this context.[12]

Safety and Handling

Proper handling of halogenated organic compounds is crucial to ensure laboratory safety. Based on the available data for structurally similar compounds, the following precautions should be observed.

Table 2: GHS Hazard Information for this compound and 5-bromo-4-fluoropyridin-2-amine

Hazard StatementThis compound[5]5-bromo-4-fluoropyridin-2-amine[6]
H302 -Harmful if swallowed
H312 -Harmful in contact with skin
H315 Causes skin irritationCauses skin irritation
H319 Causes serious eye irritationCauses serious eye irritation
H332 -Harmful if inhaled
H335 May cause respiratory irritation-
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][14]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[13][14]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood.[14][15]

  • Keep away from heat, sparks, and open flames.[14][15]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[14]

First Aid Measures
  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[16]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[14][16]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

Conclusion

This compound and its amine analog represent a class of chemical compounds with significant potential in the field of drug discovery and development. Their unique chemical architecture allows for versatile synthetic modifications, making them valuable tools for medicinal chemists. A thorough understanding of their synthesis, properties, and safe handling is essential for unlocking their full potential in the creation of novel therapeutics.

References

  • PubChem. This compound.
  • PubChem. 5-Bromo-4-fluoropyridin-2-amine.
  • Chemlyte Solutions. 5-Bromo-4-fluoropyridin-2-amine, CasNo.944401-69-8. [Link]
  • Fisher Scientific.
  • Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Royal Society of Chemistry.
  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
  • MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

Foreword: Unlocking Molecular Complexity with a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-bromo-4-fluoropyridin-2(1H)-one

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. When combined with a synthetically versatile handle like bromine on a privileged heterocyclic core, the resulting building block becomes an invaluable asset. This compound is a prime example of such a high-value intermediate. Its unique electronic and steric properties, coupled with two distinct sites for orthogonal chemical modification, provide a robust platform for the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive exploration of its chemical properties, synthesis, and reactivity, providing the field-proven insights necessary to leverage this scaffold in advanced drug discovery programs.

Core Physicochemical and Structural Characteristics

A foundational understanding of a compound's intrinsic properties is paramount for its effective application in synthesis and downstream assays. The data presented below are compiled from authoritative chemical databases and serve as a reliable baseline for experimental design.

PropertyValueSource
IUPAC Name 5-bromo-4-fluoro-1H-pyridin-2-one[1]
Molecular Formula C₅H₃BrFNO[1]
Molecular Weight 191.99 g/mol [1]
CAS Number 1805590-93-5[1]
Appearance White to off-white solid[2]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[2][3]

Synthesis Strategy: A Protocol Grounded in Mechanistic Principles

The efficient construction of this compound is critical for its utility. While multiple routes may exist, a common and logical approach involves the diazotization of an amino precursor followed by a fluoro-dediazoniation (Balz-Schiemann type) reaction. This method is well-established for the introduction of fluorine onto aromatic rings.

Recommended Synthetic Protocol

Objective: To synthesize this compound from 5-bromo-4-aminopyridin-2(1H)-one.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask maintained under an inert nitrogen atmosphere, suspend 5-bromo-4-aminopyridin-2(1H)-one in an aqueous solution of tetrafluoroboric acid (HBF₄).

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂) in deionized water and add it dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0-5 °C for 1-2 hours to ensure the complete formation of the intermediate diazonium tetrafluoroborate salt.

  • Fluoro-dediazoniation:

    • Slowly and carefully warm the reaction mixture to room temperature, then gently heat to approximately 50-60 °C.

    • Observe for the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt and the formation of the C-F bond. Maintain gentle heating until gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid via column chromatography on silica gel or by recrystallization to afford the final this compound in high purity.

Expertise-Driven Rationale
  • Choice of Acid (HBF₄): Tetrafluoroboric acid is employed because the tetrafluoroborate anion is non-nucleophilic, preventing competitive side reactions and cleanly forming the diazonium salt required for the subsequent fluorine introduction.

  • Strict Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature of 0-5 °C during their formation is critical to prevent premature decomposition and maximize yield.

  • Controlled Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt is the key step for C-F bond formation. A slow, controlled increase in temperature ensures a safe and efficient reaction, preventing a dangerous exotherm from rapid nitrogen gas release.

graphdot Synthesis & Purification Workflow cluster_0 Chemical Transformation cluster_1 Purification Start 5-Bromo-4-aminopyridin-2(1H)-one Intermediate Diazonium Tetrafluoroborate Salt Start->Intermediate 1. HBF₄, NaNO₂ 2. 0-5 °C Product_Crude Crude 5-bromo-4-fluoro pyridin-2(1H)-one Intermediate->Product_Crude Thermal Decomposition (Δ) Purify Column Chromatography or Recrystallization Product_Crude->Purify Isolation & Work-up Product_Final Pure Product Purify->Product_Final

Caption: A streamlined workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The bromine at the C5 position is an excellent participant in palladium-catalyzed cross-coupling reactions, while the fluorine at the C4 position is activated towards nucleophilic aromatic substitution (SNAᵣ). This orthogonality allows for selective, stepwise functionalization.

C5 Position: The Cross-Coupling Hub

The C-Br bond is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly robust and widely used transformation for this purpose.[4][5]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with a wide array of aryl, heteroaryl, or alkyl boronic acids and esters using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to form C-C bonds.[4][6]

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl moieties.[7]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, crucial for introducing pharmacologically relevant amine groups.

  • Stille Coupling: Palladium-catalyzed reaction with organostannanes, offering another reliable method for C-C bond formation.[7]

C4 Position: Nucleophilic Aromatic Substitution (SNAᵣ)

The pyridine nitrogen and the pyridinone carbonyl group are electron-withdrawing, which lowers the electron density of the aromatic ring. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[8] The fluoride at C4, being a good leaving group in SNAᵣ reactions, can be displaced by various nucleophiles (e.g., alkoxides, thiolates, amines), typically under basic conditions and with heating.[9][10]

G center This compound suzuki C5-Aryl/Heteroaryl Product center->suzuki Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) sonar C4-Alkoxy/Amino Product center->sonar SNAᵣ (Base, Nu-H, Δ) sonogashira C5-Alkynyl Product center->sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) buchwald C5-Amino Product center->buchwald Buchwald-Hartwig (Pd catalyst, Base, R₂NH)

Caption: Orthogonal reactivity of this compound at the C4 and C5 positions.

Strategic Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its utility is not merely theoretical but is practically applied in the synthesis of potential therapeutics.

  • Scaffold for Kinase Inhibitors: The pyridinone core is a well-known hinge-binding motif. The C5 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to probe deep into the ATP-binding pocket, while the C4 position can be modified to enhance solubility or target specific residues.

  • Antiviral and Anti-inflammatory Agents: The incorporation of a fluorinated pyridine ring is a common strategy in the development of antiviral and anti-inflammatory drugs.[11] The fluorine atom can increase metabolic stability and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[7]

  • Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in the synthesis of advanced pesticides and herbicides, where precise molecular architecture is key to efficacy and selectivity.[7]

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always consult the supplier-specific Safety Data Sheet (SDS) prior to handling for comprehensive safety and disposal information.

References

  • Title: this compound Source: PubChem URL:[Link]
  • Title: 5-Bromo-4-fluoropyridin-2-amine Source: PubChem URL:[Link]
  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL:[Link]
  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL:[Link]
  • Title: (PDF)
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Electronic Supporting Information for Chemistry Letters Source: The Chemical Society of Japan URL:[Link]
  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: The Chemistry Student URL:[Link]
  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
  • Title: Metal-free C–N coupling of halogenated pyridines and pyrimidines with N-heterocycles Source: Royal Society of Chemistry URL:[Link]
  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL:[Link]
  • Title: Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and its Derivatives Source: Semantic Scholar URL:[Link]
  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central (PMC) URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, three-step synthetic route for the preparation of 5-bromo-4-fluoropyridin-2(1H)-one, a halogenated pyridinone derivative of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a direct, one-pot synthesis in published literature, this document outlines a robust and reproducible pathway commencing from the commercially available 2-amino-4-chloropyridine. The methodology detailed herein involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a regioselective bromination, and culminates in a diazotization-hydrolysis sequence to yield the target pyridone. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and quantitative data to ensure procedural clarity and reproducibility. This guide is intended for an audience of chemists and drug development professionals, offering field-proven insights into the synthesis of this valuable heterocyclic building block.

Introduction: The Significance of Substituted Pyridinones

The 2-pyridinone scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The strategic incorporation of halogen atoms, such as fluorine and bromine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is known to enhance metabolic stability and can alter the basicity of nearby functional groups, which can be advantageous in drug design.

This compound represents a key building block for the synthesis of more complex molecules. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine at the 4-position and the pyridinone core contribute to the overall electronic and conformational properties of the molecule. This guide presents a logical and efficient synthetic strategy to access this compound, empowering researchers to incorporate it into their drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, beginning with the synthesis of a key fluorinated intermediate. The overall workflow is depicted below.

Synthetic_Workflow A 2-Amino-4-chloropyridine B Step 1: Fluorination A->B NaF, DMF 140 °C C 2-Amino-4-fluoropyridine B->C D Step 2: Bromination C->D NBS, ACN RT E 5-Bromo-4-fluoropyridin-2-amine D->E F Step 3: Diazotization & Hydrolysis E->F 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, Heat G This compound F->G

Caption: Overall three-step synthetic route to this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-4-fluoropyridine

The initial step involves the conversion of the readily available 2-amino-4-chloropyridine to 2-amino-4-fluoropyridine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by fluoride.

Protocol:

  • To a solution of 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (DMF, 100 mL), add sodium fluoride (46 g).

  • Heat the reaction mixture to 140 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 80 °C and remove the DMF by distillation under reduced pressure.

  • Partition the residue between dichloromethane and saturated brine.

  • Separate the organic phase, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid (yields typically around 90%).[1]

Expertise & Causality:

  • Choice of Reagents: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic fluoride anion. Sodium fluoride is a cost-effective and common fluoride source for halogen exchange (Halex) reactions.

  • Reaction Conditions: The high temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring. The amino group is an activating group, which can make SNAr reactions more challenging compared to pyridines with electron-withdrawing groups.

Reagent/SolventMolar Mass ( g/mol )Quantity UsedMolesEquivalents
2-Amino-4-chloropyridine128.5628 g0.2181.0
Sodium Fluoride41.9946 g1.095~5.0
N,N-Dimethylformamide (DMF)73.09100 mL--

Table 1: Reagents for the synthesis of 2-amino-4-fluoropyridine.

Step 2: Synthesis of 5-Bromo-4-fluoropyridin-2-amine

The second step is the regioselective bromination of 2-amino-4-fluoropyridine at the 5-position using N-bromosuccinimide (NBS).

Protocol:

  • Dissolve 2-amino-4-fluoropyridine (0.67 mol) in anhydrous acetonitrile (700 mL) and cool the solution in an ice-water bath with stirring.

  • Add N-bromosuccinimide (NBS, 122.8 g, 0.69 mol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent by evaporation under reduced pressure.

  • Wash the resulting residue thoroughly with water (3 x 300 mL) to remove succinimide.

  • Dissolve the crude product in acetonitrile and re-evaporate to dryness to obtain 5-bromo-4-fluoropyridin-2-amine as an off-white solid (yields are typically high, ~97%).

Expertise & Causality:

  • Regioselectivity: The amino group at the 2-position is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The 5-position (para to the amino group) is sterically accessible and electronically favored for bromination. The 3-position (ortho to the amino group) is also activated, but substitution at the 5-position is generally preferred.

  • Brominating Agent: NBS is a convenient and safe source of electrophilic bromine.[2] It is easier to handle than liquid bromine and often leads to cleaner reactions with fewer side products. The reaction proceeds via an electrophilic aromatic substitution mechanism where the positively polarized bromine from NBS is attacked by the electron-rich pyridine ring.[2][3]

Reagent/SolventMolar Mass ( g/mol )Quantity UsedMolesEquivalents
2-Amino-4-fluoropyridine112.1175.0 g0.671.0
N-Bromosuccinimide (NBS)177.98122.8 g0.69~1.03
Acetonitrile (ACN)41.05700 mL--

Table 2: Reagents for the synthesis of 5-bromo-4-fluoropyridin-2-amine.

Step 3: Synthesis of this compound

The final step involves the conversion of the 2-amino group to a hydroxyl group (which exists in the more stable pyridone tautomeric form) via a diazotization reaction followed by hydrolysis.

Protocol:

  • To a solution of 5-bromo-4-fluoropyridin-2-amine (e.g., 10 mmol) in 10% aqueous sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., with a starch-iodide paper test for excess nitrous acid).

  • Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Expertise & Causality:

  • Diazotization Mechanism: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.[4][][6] This process involves the formation of a nitrosonium ion (NO⁺) which is the active electrophile.[7]

  • Hydrolysis: Pyridine-2-diazonium salts are known to be particularly unstable and readily undergo hydrolysis.[8][9] The diazonium group is an excellent leaving group (as dinitrogen gas), and the resulting pyridyl cation is rapidly attacked by water to form the 2-hydroxypyridine, which tautomerizes to the more stable 2-pyridone form. The heating step facilitates the decomposition of the diazonium salt and the subsequent hydrolysis.

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Hydrolysis A 5-Br-4-F-2-NH₂-Pyridine B NaNO₂, H₂SO₄ 0-5 °C C [5-Br-4-F-Pyridine-2-N₂]⁺ HSO₄⁻ Diazonium Salt A->C Formation of Diazonium Salt D [5-Br-4-F-Pyridine-2-N₂]⁺ E Heat, H₂O F 5-Br-4-F-Pyridin-2(1H)-one D->F Loss of N₂ and attack by H₂O G N₂ (gas)

Caption: Key transformation in Step 3: Diazotization followed by hydrolysis.

Reagent/SolventMolar Mass ( g/mol )Typical EquivalentsPurpose
5-Bromo-4-fluoropyridin-2-amine191.001.0Starting Material
Sodium Nitrite69.001.1 - 1.2Diazotizing agent
Sulfuric Acid (aq.)98.08ExcessAcidic medium for diazotization
Water18.02Solvent/NucleophileHydrolysis of the diazonium salt

Table 3: Reagents for the synthesis of this compound from its amine precursor.

Conclusion

This guide has detailed a reliable and scalable three-step synthesis of this compound. By leveraging a halogen exchange reaction, a regioselective bromination, and a well-established diazotization-hydrolysis sequence, this valuable building block can be prepared in good overall yield from commercially available starting materials. The provided protocols and mechanistic discussions are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this compound and integrate it into their research endeavors.

References

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Eureka.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • Filo. (2024). mechanism of the diazotization reaction.
  • Khomyn, D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Pankiewicz, K. W., et al. (1990). Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Journal of Medicinal Chemistry, 33(6), 1710-1716.
  • Butler, R. N., et al. (1969). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 371-375.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • MDPI. (2021). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • DIAZONIUM SALTS. (2020).
  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

An In-depth Technical Guide to the Structural Characterization of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of 5-bromo-4-fluoropyridin-2(1H)-one. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques used to confirm the identity, purity, and structure of this halogenated pyridine derivative.

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of the bromo, fluoro, and carbonyl functionalities on the pyridine ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, unambiguous structural elucidation is a critical first step in any research and development endeavor involving this compound.

This guide will detail the application of key analytical techniques for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The emphasis will be on not just the "what" but the "why" of the experimental choices and the logical flow of data interpretation.

Molecular Identity

Before delving into spectroscopic analysis, it is essential to establish the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C5H3BrFNOPubChem[1]
Molecular Weight 191.99 g/mol PubChem[1]
CAS Number 1805590-93-5PubChem[1][2]
IUPAC Name 5-bromo-4-fluoro-1H-pyridin-2-onePubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other nuclei.

  • Expected ¹H NMR Spectral Data (Predicted) :

    • Proton at C3: This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C4. The chemical shift will be influenced by the neighboring carbonyl group and the fluorine atom.

    • Proton at C6: This proton is expected to appear as a singlet, or a very finely split doublet due to long-range coupling, as it has no adjacent protons. Its chemical shift will be influenced by the adjacent nitrogen and bromine atoms.

    • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

  • Expected ¹³C NMR Spectral Data (Predicted) :

    • The spectrum is expected to show five distinct carbon signals.

    • The carbonyl carbon (C2) will be the most downfield signal.

    • The carbons attached to the electronegative fluorine (C4) and bromine (C5) atoms will also be significantly downfield.

    • The C-F and C-Br couplings will be observable, providing further structural confirmation.

  • Experimental Protocol: ¹³C NMR

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

    • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique.

  • Expected ¹⁹F NMR Spectral Data (Predicted) :

    • A single resonance is expected for the fluorine atom at C4.

    • This signal will be split into a doublet by the adjacent proton at C3.

  • Experimental Protocol: ¹⁹F NMR

    • Sample Preparation: The same sample can be used.

    • Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.

    • Data Acquisition: Acquire the ¹⁹F NMR spectrum.

    • Data Processing: Process the data as with other NMR experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR Acquire C13_NMR ¹³C NMR Process Fourier Transform, Phasing, Baseline Correction H1_NMR->Process Process Raw Data F19_NMR ¹⁹F NMR C13_NMR->Process Process Raw Data F19_NMR->Process Process Raw Data Analysis Structure Elucidation Process->Analysis

Workflow for NMR-based structural elucidation.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the fragmentation pattern of a molecule.

  • Expected Mass Spectral Data :

    • Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₃BrFNO. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

    • Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of CO, Br, or F, providing further structural clues.

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern and fragmentation to confirm the elemental composition and structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected IR Spectral Data (Predicted) :

    • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

    • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the pyridinone carbonyl group.

    • C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

    • C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

    • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Background Correction: A background spectrum is recorded without the sample and automatically subtracted.

    • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Structural Information Obtained Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR Framework C-H Framework & Connectivity NMR->Framework MolWeight Molecular Weight & Elemental Composition MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Structure Unambiguous Structure Framework->Structure MolWeight->Structure FuncGroups->Structure

Logical relationship of analytical techniques for structural confirmation.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. By integrating the data from these complementary methods, a confident and unambiguous structural assignment can be achieved, which is fundamental for any further investigation or application of this compound in research and development.

References

  • He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.
  • ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ChemicalBook. (n.d.). 5-溴-4-氟吡啶-2-2(1H)-酮.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-4-fluoropyridin-2(1H)-one, a halogenated pyridinone derivative of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages foundational NMR principles, analysis of substituent effects, and data from structurally analogous compounds to construct a robust spectral prediction. Emphasis is placed on the critical role of tautomerism and solvent effects, which profoundly influence the chemical shifts and coupling patterns of the protons in this molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Significance of Substituted Pyridinones

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a versatile building block in organic synthesis, offering multiple reaction sites for further functionalization. A thorough understanding of its structural features, beginning with its ¹H NMR spectrum, is paramount for its effective use in the synthesis of novel chemical entities.

Structural Considerations and Tautomerism

A key feature of 2-pyridinones is their ability to exist in two tautomeric forms: the lactam (pyridin-2(1H)-one) and the lactim (pyridin-2-ol). The equilibrium between these two forms is highly sensitive to the electronic nature of substituents and the solvent environment.

tautomerism lactam This compound (Lactam) lactim 5-bromo-4-fluoropyridin-2-ol (Lactim) lactam->lactim Tautomerization

Caption: Tautomeric equilibrium of the title compound.

In the solid state and in polar, protic solvents, the lactam form generally predominates due to thermodynamic stabilization through the formation of hydrogen-bonded dimers.[1] However, in polar aprotic solvents like dimethyl sulfoxide (DMSO), the equilibrium can be shifted. For the purpose of this guide, we will primarily consider the lactam tautomer, which is expected to be the major form under typical NMR acquisition conditions in solvents like DMSO-d₆ or CDCl₃. The presence of the electron-withdrawing fluorine and bromine substituents is expected to favor the lactam form.[2]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the N-H proton and the two protons on the pyridine ring, H-3 and H-6.

Chemical Shift Predictions

The chemical shifts of the ring protons are influenced by the interplay of the electron-donating nitrogen in the pyridinone ring and the electron-withdrawing effects of the bromine and fluorine substituents.

  • N-H Proton: The proton attached to the nitrogen is expected to be a broad singlet, appearing significantly downfield, likely in the range of 11.0 - 13.0 ppm , especially in a hydrogen-bond accepting solvent like DMSO-d₆. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • H-6 Proton: This proton is situated ortho to the carbonyl group and meta to the bromine atom. The deshielding effect of the carbonyl group and the nitrogen atom will place this proton at the most downfield position among the ring protons. It is predicted to appear in the range of 7.5 - 7.8 ppm .

  • H-3 Proton: This proton is positioned ortho to the fluorine atom and meta to the carbonyl group. The strong electronegativity of the fluorine atom will exert a deshielding effect. Therefore, this proton is expected to resonate in the range of 6.3 - 6.6 ppm .

Predicted Coupling Constants and Multiplicities

The coupling interactions between the protons and between the protons and the fluorine atom will determine the multiplicity of the signals.

  • H-6 Signal: The H-6 proton is expected to appear as a doublet . It will exhibit a small four-bond coupling (⁴J) to the H-3 proton, typically around 2-3 Hz. Additionally, a five-bond coupling (⁵J) to the fluorine atom at C-4 is possible, though likely to be small (around 1-2 Hz). Therefore, the signal may appear as a doublet or a narrow doublet of doublets.

  • H-3 Signal: The H-3 proton will be split by the adjacent fluorine atom, resulting in a doublet with a three-bond H-F coupling constant (³JH-F). This coupling is typically in the range of 6-10 Hz . It will also have a four-bond coupling to H-6, which might resolve the signal into a doublet of doublets.

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H11.0 - 13.0Broad Singlet (br s)-
H-67.5 - 7.8Doublet (d) or Doublet of Doublets (dd)⁴JH6-H3 ≈ 2-3 Hz, ⁵JH6-F4 ≈ 1-2 Hz
H-36.3 - 6.6Doublet (d) or Doublet of Doublets (dd)³JH3-F4 ≈ 6-10 Hz, ⁴JH6-H3 ≈ 2-3 Hz

Experimental Protocol: A Self-Validating System

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity. Impurities from the synthesis, such as starting materials or byproducts, can complicate spectral interpretation. A common synthetic route involves the bromination of 4-fluoropyridin-2-amine followed by diazotization and hydrolysis.[3]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in dissolving the polar pyridinone. It also shifts the residual water peak away from the signals of interest. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 16 ppm.

    • Acquisition Time: At least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform phasing and baseline correction.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

Visualization of the Spin System

The coupling network within the molecule can be visualized to better understand the expected spectral patterns.

Caption: Predicted spin-spin coupling network.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. The predicted spectrum consists of three signals: a broad singlet for the N-H proton and two signals in the aromatic region for the H-3 and H-6 protons, which appear as doublets or doublet of doublets due to H-H and H-F couplings. The importance of considering the lactam-lactim tautomerism and the influence of the NMR solvent has been highlighted. The provided experimental protocol offers a robust method for acquiring a high-quality spectrum for this class of compounds. This guide serves as a valuable resource for scientists working on the synthesis and characterization of substituted pyridinones, enabling a deeper understanding of their structural properties.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • RSC Publishing. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • MDPI. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.

Sources

Physical properties of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-bromo-4-fluoropyridin-2(1H)-one

Introduction

This compound is a halogenated pyridinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo, fluoro, and keto/hydroxyl functional groups imparts a unique electronic and steric profile, making it a valuable building block for targeted synthesis. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective application in drug design, reaction optimization, and formulation development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind its characteristics, outlines detailed experimental protocols for their validation, and offers insights grounded in practical laboratory experience. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, chemists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying the compound is the foundational step for all subsequent research. The structural features of this compound, particularly the potential for tautomerism, are central to understanding its behavior.

1.1. Keto-Enol Tautomerism

This compound can exist in two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 5-bromo-4-fluoropyridin-2-ol. In the solid state and in most common solvents, the keto form is generally predominant for 2-pyridones. This equilibrium is crucial as it can influence solubility, pKa, and reactivity. All properties discussed in this guide refer to the compound primarily in its more stable keto form unless otherwise specified.

1.2. Core Identifiers

A summary of essential identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name 5-bromo-4-fluoro-1H-pyridin-2-onePubChem[1]
CAS Number 1805590-93-5PubChem[1]
Molecular Formula C₅H₃BrFNOPubChem[1]
Molecular Weight 191.99 g/mol PubChem[1]
Canonical SMILES C1=C(C(=O)NC=C1F)BrPubChem[1]
InChI Key Not Available

Physicochemical Properties

The following table summarizes the key physical and chemical properties. It is important to note that many of these values are computationally predicted due to a lack of published experimental data. Therefore, experimental verification is strongly recommended.

PropertyValue / DescriptionNotesSource
Physical Form SolidBased on related structures.N/A
Melting Point Not Experimentally DeterminedRequires experimental validation via DSC or MP apparatus.N/A
Boiling Point Not Experimentally DeterminedLikely to decompose before boiling at atmospheric pressure.N/A
Octanol/Water Partition Coefficient (XLogP3) 0.4This computed value suggests low to moderate lipophilicity.PubChem[1]
Hydrogen Bond Donors 1Computed value, from the N-H group.PubChem[1]
Hydrogen Bond Acceptors 2Computed value, from the O and F atoms.PubChem[1]
pKa Not Experimentally DeterminedThe N-H proton is acidic; requires experimental titration.N/A

Experimental Methodologies for Property Determination

To ensure scientific integrity, predicted data must be confirmed through rigorous experimentation. The following section details the standard operating procedures for characterizing the key physical properties of this compound.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus for its high precision, small sample requirement, and ability to detect thermal events like phase transitions or decomposition. The protocol is designed to heat the sample at a controlled rate, measuring the heat flow required to do so relative to an inert reference. The melting point is observed as an endothermic peak on the resulting thermogram.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Cool the system back to 25°C.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion.

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 1-3 mg of Sample Calibrate->Weigh Seal 3. Hermetically Seal in Al Pan Weigh->Seal Load 4. Load Sample & Reference Pans Seal->Load Program 5. Run Thermal Program (Ramp 10°C/min) Load->Program Thermogram 6. Generate Thermogram Program->Thermogram Analyze 7. Determine Onset T° (Melting Point) Thermogram->Analyze

Caption: Workflow for Melting Point Determination using DSC.

3.2. Aqueous Solubility Assessment (Thermodynamic Solubility)

Expertise & Causality: Determining thermodynamic solubility is crucial for drug development, as it represents the true equilibrium solubility. The shake-flask method, while traditional, remains the gold standard. It involves saturating a solvent with the compound over an extended period to ensure equilibrium is reached.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC-UV) method.

  • Quantification: Calculate the solubility in mg/mL or µM by comparing the sample's peak area to a standard curve of known concentrations.

Solubility_Workflow Start 1. Add Excess Solid to Buffer (pH 7.4) Shake 2. Shake at 25°C for 24 hours Start->Shake Centrifuge 3. Centrifuge to Pellet Solid Shake->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Analyze 5. Analyze by Calibrated HPLC-UV Supernatant->Analyze Result 6. Calculate Solubility (mg/mL) Analyze->Result

Sources

Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-4-fluoropyridin-2(1H)-one

This guide provides a comprehensive technical overview of this compound, a halogenated pyridinone derivative of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and applications of this versatile chemical building block.

This compound is a substituted heterocyclic compound featuring a pyridine ring core. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a pyridinone moiety—imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical synthesis.

A critical feature of the pyridin-2(1H)-one structure is its existence in a tautomeric equilibrium with its aromatic alcohol form, 5-bromo-4-fluoropyridin-2-ol. For the purpose of this guide, we will primarily refer to the pyridinone form, which is generally the predominant tautomer. Understanding this equilibrium is crucial as it can influence reactivity in different chemical environments.

tautomerism cluster_keto This compound (Keto form) cluster_enol 5-bromo-4-fluoropyridin-2-ol (Enol form) keto enol keto->enol Equilibrium

Caption: High-level workflow for the synthesis of the target compound.

Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous chemical transformations. [1][2]

  • Preparation: To a solution of 4-fluoropyridin-2(1H)-one (1.0 eq.) in acetonitrile (10 mL/mmol), add N-Bromosuccinimide (1.05 eq.) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic methods are essential for validating the identity and purity of the synthesized compound. The predicted data are based on analyses of structurally similar compounds. [3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C3 position will likely appear as a doublet, coupled to the fluorine at C4. The proton at the C6 position will appear as a singlet or a narrow doublet, depending on the long-range coupling.

  • ¹³C NMR: The carbon NMR will display five distinct signals for the five carbon atoms in the ring. The carbonyl carbon (C2) will be the most downfield signal. The carbons attached to the electronegative fluorine (C4) and bromine (C5) atoms will also show characteristic shifts and coupling (in the case of C4 and C3).

Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H NMR ~7.5 - 8.5Two distinct signals in the aromatic region.
¹³C NMR ~100 - 165Five signals, including a downfield carbonyl carbon.
¹⁹F NMR Specific to instrumentA single resonance, confirming the fluorine's chemical environment.
Protocol: Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). [7]

Applications in Research and Drug Development

Halogenated heterocycles like this compound are highly sought-after building blocks in drug discovery. [8][9]The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization.

  • Cross-Coupling Reactions: The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse carbon-based substituents. [9]* Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C4 position, activated by the ring nitrogen, is susceptible to nucleophilic displacement, allowing for the facile introduction of nitrogen, oxygen, or sulfur nucleophiles. [8] This dual reactivity makes the compound a powerful tool in the generation of chemical libraries for Structure-Activity Relationship (SAR) studies. [10]By systematically modifying the scaffold at these two positions, chemists can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties.

Diagram 3: Role in SAR Studies

sar_workflow A This compound (Core Scaffold) B Suzuki Coupling (Modify C5-Br) A->B C SₙAr Reaction (Modify C4-F) A->C D Library of C5-Modified Analogs B->D E Library of C4-Modified Analogs C->E F Biological Screening (Potency, Selectivity) D->F E->F G SAR Data Analysis & Lead Optimization F->G

Caption: Use of the scaffold in a typical Structure-Activity Relationship workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The following information is derived from the Globally Harmonized System (GHS) classifications. [11]

  • Hazard Statements:

    • H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May cause respiratory irritation. [11]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. [12]Avoid contact with skin, eyes, and clothing. [12]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 191.99 g/mol , is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an invaluable intermediate for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, characterization, and safe handling is the first step toward unlocking its full potential in developing next-generation therapeutics and functional materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118408416, this compound.
  • Molbase (n.d.). This compound.
  • He, W., Zhang, R., & Cai, M. (2016). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57917407, 5-Bromo-4-fluoropyridin-2-amine.
  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
  • Lizhuo Information (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
  • Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5, 82097–82111.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

Sources

Starting materials for 5-bromo-4-fluoropyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-4-fluoropyridin-2(1H)-one

Introduction

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nucleophilic nitrogen, a tautomeric hydroxyl/oxo group, and precisely placed halogen atoms, makes it an invaluable intermediate for constructing complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a detailed examination of the most robust and field-proven synthetic strategies for its preparation, focusing on the selection of starting materials and the rationale behind key experimental choices.

Strategic Overview: Retrosynthetic Analysis

Two primary retrosynthetic strategies emerge for the synthesis of the target molecule. The first approach (Route A) involves the late-stage functionalization of a pre-formed pyridinone ring. The second, more established approach (Route B) relies on the functionalization of a suitable aminopyridine precursor, followed by a terminal conversion to the pyridinone.

G cluster_A Route A: Late-Stage Functionalization cluster_B Route B: Aminopyridine Precursor A1 This compound A2 4-Fluoropyridin-2(1H)-one A1->A2 C-Br Bond Formation (Electrophilic Bromination) B1 This compound B2 5-Bromo-2-amino-4-fluoropyridine B1->B2 C-O Bond Formation (Diazotization/Hydrolysis)

Caption: High-level retrosynthetic strategies for this compound.

While Route A is chemically plausible, Route B is built upon a foundation of more extensively documented and scalable transformations. This guide will therefore focus principally on Route B as the recommended pathway, providing detailed, self-validating protocols and mechanistic insights.

The Aminopyridine Pathway: A Validated Synthetic Route

This robust three-step sequence begins with a commercially available or readily synthesized aminopyridine, proceeds through sequential halogenation steps, and concludes with the conversion of the amino group to the desired pyridinone.

G start 2-Amino-4-chloropyridine sm1 2-Amino-4-fluoropyridine start->sm1 Step 1: Halogen Exchange inter 5-Bromo-2-amino-4-fluoropyridine sm1->inter Step 2: Regioselective Bromination target This compound inter->target Step 3: Diazotization & Hydrolysis

Caption: Validated three-step workflow starting from an aminopyridine precursor.

Step 1: Synthesis of Starting Material: 2-Amino-4-fluoropyridine

Principle & Rationale: The synthesis of the key starting material, 2-amino-4-fluoropyridine, is efficiently achieved from its chloro-analogue via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. In this process, the chloride at the C4 position is displaced by fluoride. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF), which effectively solvates the cation of the fluoride salt (e.g., NaF or KF), enhancing the nucleophilicity of the fluoride anion. The C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen.

Experimental Protocol: Halogen Exchange Reaction [1]

  • To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-amino-4-chloropyridine (1.0 eq.) and N,N-dimethylformamide (DMF, approx. 3.5 mL per gram of starting material).

  • Add sodium fluoride (NaF, approx. 3.0 eq.) to the suspension.

  • Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to approximately 80 °C and remove the DMF by distillation under reduced pressure.

  • Partition the resulting residue between dichloromethane and saturated brine.

  • Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol to yield 2-amino-4-fluoropyridine as a white solid.

Data Presentation: Reagent Table for Step 1

ReagentMW ( g/mol )Eq.MolesMass/Volume
2-Amino-4-chloropyridine128.561.0xy
Sodium Fluoride (NaF)41.99~3.03xz
DMF73.09--Solvent
Expected Yield:112.11--~90%
Step 2: Synthesis of Key Intermediate: 5-Bromo-2-amino-4-fluoropyridine

Principle & Rationale: This step involves the regioselective electrophilic bromination of the 2-amino-4-fluoropyridine ring. The 2-amino group is a powerful ortho-, para-directing activator, while the 4-fluoro group is a deactivating ortho-, para-director. The directing effects converge to strongly favor electrophilic attack at the C5 position, which is ortho to the activating amino group and meta to the deactivating fluoro group. N-Bromosuccinimide (NBS) is the ideal brominating agent for this transformation; it is a solid, making it easier to handle than liquid bromine, and it generates a low concentration of electrophilic bromine in situ, which minimizes over-bromination and side reactions. Acetonitrile is a common solvent for such reactions.

Experimental Protocol: Regioselective Bromination

  • Dissolve 2-amino-4-fluoropyridine (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per gram) in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice-water bath to 0 °C.

  • Add N-bromosuccinimide (NBS, approx. 1.03 eq.) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Wash the residue thoroughly with water (3 x volume of acetonitrile used) to remove succinimide.

  • The resulting solid can be dissolved in a suitable organic solvent (e.g., acetonitrile) and re-concentrated to azeotropically remove residual water, yielding 5-bromo-2-amino-4-fluoropyridine as an off-white solid, which is often of sufficient purity for the next step.

Data Presentation: Reagent Table for Step 2

ReagentMW ( g/mol )Eq.MolesMass/Volume
2-Amino-4-fluoropyridine112.111.0xy
N-Bromosuccinimide (NBS)177.98~1.031.03xz
Acetonitrile41.05--Solvent
Expected Yield:191.01-->95%
Step 3: Synthesis of Target Molecule: this compound

Principle & Rationale: The final transformation converts the 2-amino group into a 2-oxo group. This is achieved through a well-established diazotization-hydrolysis sequence. The primary aromatic amine is first treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HBr), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group.[2] Subsequent warming of the aqueous solution allows for the displacement of the diazonium group by water, which, after loss of a proton, yields the thermodynamically stable pyridin-2(1H)-one tautomer.[3]

Experimental Protocol: Diazotization and Hydrolysis [3][4]

  • To a suitable reaction vessel, add concentrated sulfuric acid (or 48% HBr) and cool to 0 °C in an ice-salt bath.

  • Slowly add 5-bromo-2-amino-4-fluoropyridine (1.0 eq.) while maintaining the temperature between 0 and 5 °C. Stir until a homogeneous solution or fine suspension is formed.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, approx. 1.1-1.2 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Slowly and carefully warm the reaction mixture to 50-60 °C and hold for 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution by the slow addition of a base (e.g., saturated aqueous sodium bicarbonate or ammonium hydroxide) until the pH is ~7.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Data Presentation: Reagent Table for Step 3

ReagentMW ( g/mol )Eq.MolesMass/Volume
5-Bromo-2-amino-4-fluoropyridine191.011.0xy
Sodium Nitrite (NaNO₂)69.00~1.21.2xz
Conc. H₂SO₄ / 48% HBr---Solvent/Acid
Expected Yield:191.99--70-85%

Alternative Synthetic Strategies

As mentioned, an alternative approach (Route A) involves the direct functionalization of a pyridinone core. This strategy is synthetically attractive due to its potential conciseness.

G start 4-Aminopyridine inter1 4-Fluoropyridine start->inter1 Balz-Schiemann Reaction inter2 4-Fluoropyridin-2(1H)-one inter1->inter2 Oxidation/Hydrolysis target This compound inter2->target Regioselective Bromination

Caption: A potential, though less documented, synthetic workflow (Route A).

This route would likely begin with the synthesis of 4-fluoropyridine, for which a Balz-Schiemann reaction from 4-aminopyridine is a known, albeit challenging, procedure.[5][6] The subsequent conversion to 4-fluoropyridin-2(1H)-one and the final regioselective C5 bromination are plausible but lack readily available, high-yielding protocols in peer-reviewed literature, making this route less reliable for large-scale production without significant process development.

Conclusion

For the reliable and scalable synthesis of this compound, the aminopyridine pathway (Route B) is the superior and recommended strategy. It employs well-understood, high-yielding reactions and relies on starting materials that are either commercially available or can be synthesized through robust, documented procedures. Each step—halogen exchange, regioselective bromination, and diazotization/hydrolysis—is built on foundational principles of organic chemistry, providing a high degree of confidence for researchers and drug development professionals seeking to access this critical synthetic intermediate.

References

  • Fujikawa, T. (2010). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • CN112745259A (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
  • Basdevant, E., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • CN105175321A (2015). Synthesis method of 2-amino-5-hydroxypyridine.
  • Wang, J. (2002). Synthesis of 2-amino-5-fluoropyridine.
  • Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering. [Link]
  • CN101830845A (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Boudakian, M. M. (1972). US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
  • Wang, X., et al. (2019).
  • Panasik, V. A. (1971). New Diazo Process.
  • Smith, C. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development. [Link]
  • Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. [Link]
  • Georg, G. I., et al. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. Tetrahedron Letters. [Link]
  • Jankowiak, A., et al. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry. [Link]
  • Lin, H.-Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. [Link]
  • Perrio, C., et al. (2015). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry. [Link]

Sources

The Emerging Therapeutic Potential of 5-Bromo-4-Fluoropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Evaluating Biological Activity

This guide provides a comprehensive technical overview of the burgeoning field of 5-bromo-4-fluoropyridin-2(1H)-one derivatives, a chemical scaffold demonstrating significant promise in medicinal chemistry. Pyridine and its derivatives are foundational structures in drug discovery, known for a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The specific substitutions of bromine and fluorine on the pyridinone core create unique electronic and steric properties that can be exploited to achieve potent and selective interactions with biological targets.

This document moves beyond a simple literature review. It is structured to provide researchers, scientists, and drug development professionals with a logical framework for investigating these compounds. We will explore the primary areas of therapeutic promise—oncology and virology—delve into the mechanistic underpinnings of their activity, provide detailed, field-tested experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

Part 1: The Anticancer Potential of Substituted Pyridinones

The pyridinone scaffold is a privileged structure in oncology research, with many derivatives showing potent antiproliferative activity against various human tumor cell lines.[1] The introduction of halogen atoms like bromine and fluorine can enhance binding affinity and modulate pharmacokinetic properties.[4] Derivatives of the core this compound structure are hypothesized to function primarily as kinase inhibitors and inducers of apoptosis, targeting key signaling pathways dysregulated in cancer.

Proposed Mechanisms of Anticancer Action

Kinase Inhibition: A primary mechanism for the anticancer activity of many pyridinone derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers. Pyridinone derivatives have been identified as potential dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling, cell growth arrest, and apoptosis.[6][7] The inhibition of this pathway effectively cuts off the survival signals that cancer cells rely on.

  • Other Kinase Targets: Various pyridinone compounds have shown inhibitory activity against other key kinases such as Met kinase, Pim-1, and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle progression and tumor metastasis.[1][8][9][10] The specific kinase profile of a given this compound derivative will depend on the other substitutions on the ring.

Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle.

  • ROS-Mediated DNA Damage: Some 4-hydroxy-2-pyridone derivatives have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[11] This oxidative stress leads to DNA damage, which in turn activates cell cycle checkpoints (notably G2/M arrest) and triggers the intrinsic mitochondrial apoptosis pathway.[11]

  • Modulation of Cell Cycle Proteins: Studies on similar pyridine compounds show they can upregulate tumor suppressor proteins like p53 and p21, leading to cell cycle arrest, and modulate apoptosis-associated proteins like those in the Bcl-2 family.[12][13]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the critical nodes within the PI3K/Akt/mTOR pathway, which represent potential targets for this compound derivatives.

PI3K_Akt_mTOR_Pathway Figure 1: PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Pyridinone Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Experimental Workflow: Anticancer Activity Screening

A systematic, multi-step approach is essential for evaluating the anticancer potential of novel compounds.[14] This workflow ensures that resources are focused on the most promising candidates.

Anticancer_Screening_Workflow Figure 2: Anticancer Drug Screening Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of This compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines (MCF-7, HepG2, etc.) A->B C Determine IC50 Values B->C D Selectivity Index (SI) Calculation (Compare Cancer vs. Normal Cells) C->D E Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays, Western Blot for Kinase Pathways) D->E F Identify Lead Compound(s) (High Potency & Selectivity) E->F Promising Candidate G Animal Tumor Models (e.g., Xenograft in Mice) F->G H Evaluate Tumor Growth Inhibition (TGI) G->H I Assess Toxicity & Pharmacokinetics H->I

Caption: A stepwise workflow for anticancer drug candidate evaluation.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a foundational method for assessing the cytotoxic effects of compounds on cancer cell lines.[15][16]

Objective: To determine the concentration of a this compound derivative that inhibits the metabolic activity of a cancer cell culture by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-malignant control cell line (e.g., Vero).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test compound stock solution (in DMSO).

  • 96-well microplates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Part 2: The Antiviral Potential of Substituted Pyridinones

The pyridine nucleus is a key component in numerous antiviral agents.[2][17][18] Its derivatives have shown activity against a wide range of viruses, including HIV, Hepatitis B (HBV), and Hepatitis C (HCV).[19] The mechanism often involves the inhibition of crucial viral enzymes or processes required for replication.[2] this compound derivatives represent a promising scaffold for the development of novel antiviral therapies.

Proposed Mechanisms of Antiviral Action

The antiviral activity of pyridinone derivatives is typically achieved by targeting specific stages of the viral life cycle:

  • Inhibition of Viral Enzymes: Many antiviral drugs function by inhibiting viral polymerases (both RNA and DNA) or reverse transcriptase, which are essential for replicating the viral genome.[2] The pyridinone scaffold can be designed to fit into the active site of these enzymes, blocking their function.

  • Blocking Viral Entry/Fusion: Some compounds may interfere with the initial stages of infection by preventing the virus from attaching to or fusing with the host cell membrane.[20]

  • Interference with Viral Maturation: Post-replicative steps, such as the assembly and maturation of new virions, can also be targeted.

Experimental Workflow: Antiviral Activity Screening

The evaluation of antiviral compounds requires specialized assays to measure the inhibition of viral replication in a host cell system.

Antiviral_Screening_Workflow Figure 3: Antiviral Compound Screening Workflow A Synthesize & Characterize Pyridinone Derivatives B Cytotoxicity Assay (e.g., MTT or Neutral Red) on Host Cell Line to determine CC50 A->B C Primary Antiviral Screen (e.g., CPE Inhibition Assay) Identify 'Hits' A->C E Calculate Selectivity Index SI = CC50 / EC50 B->E D Confirmatory & Potency Assay (e.g., Plaque Reduction Assay) Determine EC50 C->D D->E F Mechanism of Action Studies (e.g., Time-of-Addition Assay, Viral Yield Reduction) E->F High SI G Lead Candidate Selection (High SI & Favorable MOA) F->G

Caption: A general workflow for screening and characterizing antiviral compounds.

Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol is a gold standard for quantifying the inhibition of viral infectivity.[20][21]

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

  • Target virus stock with a known titer (PFU/mL).

  • Complete cell culture medium.

  • Semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agar).

  • Crystal violet staining solution.

  • 6-well or 12-well cell culture plates.

  • Test compound stock solution.

Procedure:

  • Cell Seeding: Seed the wells of a multi-well plate with host cells to form a confluent monolayer within 24 hours.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) with each compound dilution. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with 100 µL of the virus-compound mixtures. Include a virus control (virus + medium, no compound) and a cell control (medium only). Allow the virus to adsorb for 1 hour.

  • Overlay Application: After adsorption, remove the inoculum and gently add 2-3 mL of the semi-solid overlay medium to each well. This overlay restricts the spread of progeny virus, ensuring that each infectious particle forms a discrete plaque.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells by adding a formalin-based solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution. The stain will color the living cells purple, leaving the plaques (areas of dead/lysed cells) as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control: [1 - (Plaques_treated / Plaques_control)] * 100.

    • Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC50.

Part 3: Structure-Activity Relationships (SAR) and Future Outlook

The biological activity of this compound derivatives is highly dependent on the nature and position of other substituents on the pyridinone ring. A systematic analysis of these relationships is crucial for designing more potent and selective drug candidates.[22]

Key SAR Insights
Position/ModificationObservationRationale/Hypothesized EffectReference
Bromine at C5 The presence of a larger halogen like bromine can increase binding affinity compared to smaller halogens or hydrogen.Bromine can participate in halogen bonding, a specific non-covalent interaction with protein targets, and increases lipophilicity, potentially enhancing cell permeability.[4][23]
Fluorine at C4 Fluorine substitution can significantly alter the electronic properties of the ring and improve metabolic stability.The high electronegativity of fluorine can modulate the pKa of the molecule and block sites of metabolic oxidation, improving the compound's pharmacokinetic profile.[24]
Substituents at N1 Bulky or aromatic groups at the N1 position can be tailored to fit into specific pockets of a target enzyme's active site.This position is often a key vector for exploring the binding site and establishing critical interactions that determine potency and selectivity.[9]
Substituents at C3/C6 Introduction of electron-donating or withdrawing groups can fine-tune the electronic nature of the pyridinone core.Modifying these positions affects the overall electron density of the ring system, which can influence hydrogen bonding capabilities and interactions with target residues.[22][25]
Conclusion and Future Directions

The this compound scaffold is a versatile and highly promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antiviral candidates. The key to unlocking their full potential lies in a rational, data-driven approach to drug design, guided by a deep understanding of their mechanisms of action and structure-activity relationships.

Future research should focus on:

  • Target Identification: Elucidating the specific kinase or viral protein targets for the most active derivatives.

  • Combinatorial Synthesis: Generating focused libraries of derivatives to systematically explore the SAR and optimize for potency, selectivity, and drug-like properties.

  • Advanced In Vivo Models: Moving promising candidates into more complex preclinical models, such as patient-derived xenografts or specific viral infection models, to better predict clinical efficacy.

  • Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

By integrating synthetic chemistry, molecular modeling, and robust biological evaluation as outlined in this guide, the scientific community can effectively advance this exciting class of compounds from promising hits to clinically valuable therapeutics.

References

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central.
  • Antiviral Testing Services: Screen for Antiviral Activity. IBT Bioservices.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • In Vitro Antiviral Testing. IAR | USU.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • Basic protocol to assess preclinical anticancer activity. It can be....
  • The anticancer potential of various substituted pyridazines and rel
  • Antiviral & Antimicrobial Testing.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Unknown Source.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers.
  • Representative examples of antiviral activity of compounds containing pyridine as the basic unit.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives.
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
  • Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. PubMed.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • 5-BroMo-4-fluoropyridin-2-aMine synthesis. ChemicalBook.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • 5-Bromo-4-fluoropyridin-2-amine. PubChem.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
  • Synthesis and biological activity of 5-fluoro-4'-thiouridine and some rel
  • Inhibitors-Signaling P
  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • CAS 944401-69-8 | 5-bromo-4-fluoropyridin-2-amine. Synblock.
  • This compound. PubChem.
  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed.
  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Unknown Source.
  • Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. PubMed.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 944401-69-8|5-Bromo-4-fluoropyridin-2-amine. BLD Pharm.
  • Special Issue : Kinase Inhibitors. MDPI.
  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Semantic Scholar.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Unknown Source.

Sources

Navigating the Synthesis and Procurement of 5-bromo-4-fluoropyridin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide is designed for researchers, scientists, and drug development professionals involved in the procurement and utilization of niche heterocyclic compounds. It provides a comprehensive overview of the sourcing, quality control, and handling of 5-bromo-4-fluoropyridin-2(1H)-one (CAS No. 1805590-93-5), a specialized pyridinone derivative. Given its status as a non-catalog item, this guide focuses on the strategic engagement with custom synthesis providers, offering a roadmap from initial inquiry to final product acceptance. The content herein is grounded in established chemical principles and industry best practices to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a halogenated pyridinone, a class of compounds recognized for their diverse applications in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring both a bromine and a fluorine atom on the pyridinone ring, presents a versatile scaffold for further chemical modifications. The bromine atom is amenable to a variety of cross-coupling reactions, while the fluorine atom can influence the compound's physicochemical properties, such as pKa and lipophilicity, and can also serve as a site for nucleophilic aromatic substitution.

The Custom Synthesis Imperative for this compound

A thorough search of commercial chemical catalogs reveals that while the related compound, 5-bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8), is commercially available, this compound (CAS No. 1805590-93-5) is not a stock item. This distinction is critical, as the "-one" suffix indicates a pyridinone structure, which has different chemical properties and reactivity compared to the "-amine" analogue. Therefore, researchers requiring this specific pyridinone must engage with a contract research organization (CRO) or a custom synthesis provider.

Outsourcing chemical synthesis offers several advantages, including access to specialized expertise, accelerated timelines, and reduced internal resource allocation. However, it also introduces challenges related to intellectual property protection, quality assurance, and effective communication.

Strategic Sourcing: Selecting a Custom Synthesis Partner

The selection of a competent and reliable custom synthesis partner is paramount to the success of the project. The following criteria should be carefully evaluated:

Evaluation CriterionKey Considerations
Technical Expertise - Experience with heterocyclic chemistry, particularly pyridinone synthesis. - Demonstrated capabilities in fluorination and bromination reactions. - In-house analytical capabilities for in-process and final product quality control.
Project Management and Communication - A dedicated project manager as a single point of contact. - Regular progress updates and transparent communication of challenges. - A clear process for project scope changes.
Quality Management System (QMS) - Adherence to recognized quality standards (e.g., ISO 9001). - Robust documentation practices for all synthetic and analytical procedures. - A clear process for handling out-of-spec (OOS) results.
Intellectual Property (IP) Protection - A strong track record of maintaining client confidentiality. - Willingness to sign and adhere to a comprehensive non-disclosure agreement (NDA).
Scalability - The ability to synthesize the required quantity, from milligrams for initial screening to kilograms for later-stage development.

The Custom Synthesis Workflow: A Step-by-Step Guide

Engaging with a custom synthesis provider for this compound should follow a structured process to ensure clarity and mitigate risks.

Custom Synthesis Workflow cluster_0 Client cluster_1 Synthesis Provider Initial Inquiry Initial Inquiry Feasibility Assessment Feasibility Assessment Initial Inquiry->Feasibility Assessment Provide CAS, structure, quantity, purity NDA Execution NDA Execution RFQ Submission RFQ Submission NDA Execution->RFQ Submission Detailed specifications Proposal Generation Proposal Generation RFQ Submission->Proposal Generation Request for Quotation Proposal Evaluation Proposal Evaluation Purchase Order Purchase Order Proposal Evaluation->Purchase Order Select provider Synthesis & In-Process QC Synthesis & In-Process QC Purchase Order->Synthesis & In-Process QC Initiate project Material Receipt & QC Material Receipt & QC Feasibility Assessment->NDA Execution Confirm capability Proposal Generation->Proposal Evaluation Timeline, cost, deliverables Final Product QC Final Product QC Synthesis & In-Process QC->Final Product QC Shipment & Documentation Shipment & Documentation Final Product QC->Shipment & Documentation Shipment & Documentation->Material Receipt & QC CoA, analytical data Quality Control Workflow cluster_identity Identity Tests cluster_purity Purity Tests Received Material Received Material Visual Inspection Visual Inspection Received Material->Visual Inspection Identity Verification Identity Verification Visual Inspection->Identity Verification Appearance, solubility Purity Assessment Purity Assessment Identity Verification->Purity Assessment Pass Rejection Rejection Identity Verification->Rejection Fail 1H NMR 1H NMR Identity Verification->1H NMR 13C NMR 13C NMR Identity Verification->13C NMR 19F NMR 19F NMR Identity Verification->19F NMR Mass Spec Mass Spec Identity Verification->Mass Spec Final Acceptance Final Acceptance Purity Assessment->Final Acceptance Pass Purity Assessment->Rejection Fail HPLC HPLC Purity Assessment->HPLC LC-MS LC-MS Purity Assessment->LC-MS Residual Solvents (GC-HS) Residual Solvents (GC-HS) Purity Assessment->Residual Solvents (GC-HS)

Caption: A comprehensive quality control workflow for custom synthesized materials.

Identity Verification
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the proton environment of the molecule. The spectrum should be consistent with the expected shifts and coupling constants for the pyridinone ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds, providing a distinct signal for the fluorine atom and confirming its chemical environment.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible in the mass spectrum, resulting in two molecular ion peaks with a 2 m/z difference and similar intensities.[1][2]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. The chromatogram should show a single major peak, and the purity should be reported as a percentage based on the peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of any impurities.

  • Gas Chromatography-Headspace (GC-HS): This is used to quantify residual solvents from the synthesis and purification process.

Safe Handling and Storage

While a specific safety data sheet (SDS) for this compound may not be publicly available, general precautions for handling halogenated heterocyclic compounds should be followed. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

The procurement of this compound presents a case study in the sourcing of specialized, non-catalog chemical entities. Success in this endeavor hinges on a strategic and well-managed partnership with a custom synthesis provider. By adhering to the principles of thorough vendor evaluation, clear communication, and rigorous quality control as outlined in this guide, researchers can confidently obtain the high-quality materials necessary to advance their scientific objectives.

References

  • PubChem. This compound.
  • PubChem. 5-Bromo-4-fluoropyridin-2-amine.
  • Chemistry LibreTexts.
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • Pure Synth. Quality Control Standards Every Fine Chemical Supplier Must Follow. (2025). [Link]
  • Gao, D. W., et al. (2017). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry, 82(9), 4847–4855. [Link]

Sources

Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-4-fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridinone derivative, a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic placement of bromine and fluorine substituents on the pyridinone scaffold can modulate physicochemical properties, influencing biological activity and pharmacokinetic profiles. As with any potential drug candidate, a thorough understanding of its solubility is paramount. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic success.[1][2] This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility of this compound, empowering researchers to generate robust and reliable data for informed decision-making in drug development programs.

Part 1: Molecular Profile and Theoretical Solubility Considerations

A compound's solubility is intrinsically linked to its molecular structure. An analysis of this compound's structure provides valuable insights into its potential behavior in various solvent systems.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. These values, sourced from PubChem, offer a preliminary assessment of the molecule's characteristics.[3]

PropertyValueSource
Molecular Formula C₅H₃BrFNOPubChem[3]
Molecular Weight 191.99 g/mol PubChem[3]
XLogP3 0.4PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Structural Analysis and Predicted Solubility Behavior

The solubility of this compound is governed by a balance of competing structural features:

  • The Pyridinone Core: The pyridinone ring system can exist in tautomeric forms. The presence of the N-H group makes it a hydrogen bond donor, while the carbonyl oxygen and the ring nitrogen act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a potential for solubility in protic solvents, including water.

  • Halogen Substituents:

    • The fluorine atom at the 4-position is highly electronegative and can participate in hydrogen bonding, potentially enhancing aqueous solubility.

    • The bromine atom at the 5-position is larger and more polarizable than fluorine. It contributes to the molecule's lipophilicity, which may favor solubility in organic solvents.

  • Lipophilicity (XLogP3): The computed XLogP3 value of 0.4 indicates a relatively balanced hydrophilic-lipophilic character.[3] This suggests that the compound may exhibit limited solubility in both highly polar (aqueous) and non-polar (hydrocarbon) solvents, with optimal solubility likely in polar aprotic solvents.

G cluster_0 Structural Features Influencing Solubility cluster_1 Hydrophilic Contributions cluster_2 Lipophilic Contributions Compound This compound Pyridinone Core (N-H, C=O) Pyridinone Core (N-H, C=O) Pyridinone Core (N-H, C=O)->Compound H-Bonding Fluorine Substituent Fluorine Substituent Fluorine Substituent->Compound Electronegativity Bromine Substituent Bromine Substituent Bromine Substituent->Compound Polarizability Aromatic Ring Aromatic Ring Aromatic Ring->Compound Hydrophobicity

Caption: Key structural features of this compound and their predicted influence on solubility.

Part 2: Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate characterization. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[1][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The "shake-flask" method is the gold standard for this measurement.[4][5]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer. It is a higher-throughput method often used for screening large numbers of compounds in early discovery.[1][6]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the most reliable.[5]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.

  • Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in µg/mL or µM.

Protocol: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for early-stage screening.[6] It relies on detecting light scattering from precipitated particles as the compound is introduced from a DMSO stock into an aqueous buffer.[2]

Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microplate nephelometer

  • 384-well microplates

  • Liquid handling robotics (recommended for high throughput)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a microplate to create a range of concentrations.

  • Dispensing to Aqueous Buffer: Use a liquid handler to add a small volume of each DMSO concentration to a microplate containing the aqueous buffer. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a microplate nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control, indicating the onset of precipitation.

G cluster_0 Solubility Determination Workflow cluster_1 Thermodynamic Method (Shake-Flask) cluster_2 Kinetic Method (Nephelometry) Start Start with Solid Compound A1 Add excess solid to solvent Start->A1 B1 Prepare high-concentration DMSO stock Start->B1 A2 Equilibrate (24-48h) A1->A2 A3 Centrifuge to pellet solid A2->A3 A4 Analyze supernatant (HPLC) A3->A4 End Solubility Data (µg/mL or µM) A4->End B2 Add stock to aqueous buffer B1->B2 B3 Incubate (1-2h) B2->B3 B4 Measure turbidity B3->B4 B4->End

Caption: A generalized workflow for determining the thermodynamic and kinetic solubility of a compound.

Part 3: Data Presentation and Interpretation

Systematic recording of solubility data is crucial for cross-comparison and project progression.

Recommended Data Table
Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
PBS (pH 7.4)37Kinetic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Acetonitrile25Thermodynamic
DMSO25ThermodynamicMiscible
Interpreting the Results
  • A significant difference between kinetic and thermodynamic solubility values can indicate that the compound is prone to forming supersaturated solutions.[4] This is a critical piece of information for formulation development.

  • Low aqueous solubility (<10 µM) may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to achieve adequate drug exposure in vivo.

Conclusion

This guide provides a robust framework for approaching the solubility assessment of this compound. By combining theoretical structural analysis with rigorous experimental methodologies like the shake-flask and nephelometry assays, researchers can generate a comprehensive solubility profile. This data is indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately de-risking the progression of promising compounds in the drug discovery pipeline.

References

  • Saleh, T., & Al-Remawi, M. (2020). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • BMG LABTECH. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118408416, this compound. [Link]
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

Sources

Methodological & Application

The Versatile Scaffold: Application Notes for 5-bromo-4-fluoropyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyridinone Core

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged scaffolds that have emerged, the pyridinone ring system holds a place of distinction.[1][2][3] Its unique combination of a hydrogen bond donor and multiple acceptor sites, coupled with its bioisosteric relationship to other key heterocycles, makes it a valuable component in the medicinal chemist's toolkit.[4][5] This guide focuses on a particularly strategic building block: 5-bromo-4-fluoropyridin-2(1H)-one . The presence of two distinct halogen atoms at positions amenable to orthogonal chemical modifications, combined with the inherent properties of the pyridinone core, renders this molecule a powerful starting point for the synthesis of diverse compound libraries, especially in the realm of kinase inhibitors.[1][4]

The strategic placement of the bromine and fluorine atoms is not arbitrary. The bromine at the 5-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[6] Conversely, the fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr), providing a facile route to introduce various amine, ether, and thioether linkages.[7] This orthogonal reactivity is the cornerstone of its utility, enabling a systematic and efficient exploration of the chemical space around the pyridinone core to optimize interactions with biological targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into the causality behind experimental choices for its two primary modes of reactivity and provide detailed, field-proven protocols to empower your discovery efforts.

Key Reactions and Mechanistic Considerations

The utility of this compound is primarily harnessed through two powerful synthetic transformations: Suzuki-Miyaura cross-coupling at the C5-bromo position and nucleophilic aromatic substitution at the C4-fluoro position.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[2][3] In the context of this compound, it allows for the introduction of diverse (hetero)aryl groups, which can be crucial for modulating a compound's biological activity and pharmacokinetic properties.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos, in conjunction with a palladium source like Pd(OAc)₂, are often superior to traditional catalysts like Pd(PPh₃)₄.[8] These ligands facilitate the oxidative addition of the palladium(0) to the C-Br bond and promote the subsequent reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[8]

  • Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can influence the reaction rate and yield, and empirical screening is often necessary for optimal results.

  • Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, toluene, or acetonitrile are common organic components.[2][3] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O1001275-90
Pd₂(dba)₃XPhosCs₂CO₃Toluene/H₂O901680-95
Pd(PPh₃)₄-Na₂CO₃DME/H₂O851860-80

Note: Yields are typical for Suzuki couplings of bromopyridines and may vary depending on the specific arylboronic acid used.

Nucleophilic Aromatic Substitution (SNAr): Functionalization at the C4-Position

The electron-deficient nature of the pyridine ring, further enhanced by the pyridinone carbonyl, activates the C4-position for nucleophilic attack. The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions.[7] This allows for the facile introduction of various nucleophiles, particularly amines, which are prevalent in kinase inhibitor scaffolds for forming key hydrogen bond interactions.

Causality of Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, with primary and secondary amines being particularly common. The nucleophilicity of the amine will influence the reaction rate.

  • Base: An external base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often required to deprotonate the nucleophile (if it is an amine) or to neutralize the HF generated during the reaction.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[10]

  • Temperature: While some SNAr reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Microwave irradiation can significantly accelerate these reactions.

Diagram of the SNAr Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound, nucleophile, and base in solvent Heating Heat reaction mixture (conventional or microwave) Reactants->Heating Quench Quench reaction (e.g., with water) Heating->Quench Monitor by TLC/LC-MS Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Characterize Characterize Purify->Characterize NMR, MS

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction vessel

  • Inert atmosphere (optional but recommended)

Procedure:

  • To the reaction vessel, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and the base (2.0 eq.).

  • Add the polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Applications in Kinase Inhibitor Design

The this compound scaffold is particularly well-suited for the development of kinase inhibitors.[1][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the pyridinone core can form key hydrogen bond interactions with the "hinge" region of the kinase, a critical determinant of binding affinity.[4]

The ability to readily diversify the this compound scaffold at both the C4 and C5 positions allows for the systematic optimization of inhibitor potency and selectivity. For instance, a large, hydrophobic aryl group introduced at the C5-position via a Suzuki coupling can occupy a hydrophobic pocket in the kinase active site, while an amine introduced at the C4-position via SNAr can form a crucial hydrogen bond with the kinase hinge.

Diagram of Pyridinone as a Hinge Binder:

Hinge_Binder cluster_kinase Kinase Hinge Region cluster_inhibitor Pyridinone Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyridinone Pyridinone (C=O and N-H) Pyridinone->Hinge_NH H-bond acceptor Pyridinone->Hinge_CO H-bond donor

Caption: The pyridinone scaffold acting as a hydrogen bond donor and acceptor with the kinase hinge.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its orthogonal reactivity allows for the efficient and systematic synthesis of diverse compound libraries with a wide range of potential therapeutic applications, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this powerful scaffold in their drug discovery programs.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
  • Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
  • Suzuki coupling of compound 4b with several aryl boronic acids 5a–e.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Pyridones in drug discovery: Recent advances. PubMed. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry.
  • Drug Discovery Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
  • Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
  • Trends in kinase drug discovery: targets, indications and inhibitor design. PubMed. [Link]
  • 2-aminophenyl-4-phenylpyrimidines as kinase inhibitors.
  • Aminopyrimidines useful as kinase inhibitors.
  • Aminopyrazine compounds as hpk1 inhibitor and the use thereof.

Sources

Application Notes and Protocols: 5-bromo-4-fluoropyridin-2(1H)-one as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. Within the vast chemical space of kinase inhibitors, the 2-pyridone moiety has emerged as a privileged scaffold.[3][4] Its intrinsic ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to effectively mimic the adenine region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[5][6] This interaction is a cornerstone of potent and selective kinase inhibition.

This application note focuses on 5-bromo-4-fluoropyridin-2(1H)-one , a trifunctional building block engineered for optimal performance in kinase inhibitor synthesis. The strategic placement of its substituents provides a clear and powerful roadmap for medicinal chemists:

  • The 2-Pyridone Core: Serves as the primary hinge-binding pharmacophore.

  • Bromine at the C5 Position: Acts as a versatile synthetic handle, ideal for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This allows for the installation of aryl or heteroaryl groups that can target regions of the active site beyond the hinge, significantly influencing inhibitor potency and selectivity.

  • Fluorine at the C4 Position: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity.[10][11] A fluorine atom can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune physicochemical properties like lipophilicity to improve membrane permeability and overall pharmacokinetics.[12][13]

This guide provides a detailed exploration of the reactivity of this compound, step-by-step protocols for its application in the synthesis of a model kinase inhibitor, and standardized methodologies for evaluating the biological activity of the resulting compounds.

Physicochemical Properties and Reactivity Profile

Understanding the chemical characteristics and reactivity of this compound is fundamental to its effective use.

PropertyValueSource
IUPAC Name 5-bromo-4-fluoro-1H-pyridin-2-onePubChem[14]
CAS Number 1805590-93-5PubChem[14]
Molecular Formula C₅H₃BrFNOPubChem[14]
Molecular Weight 191.99 g/mol PubChem[14]
Appearance Off-white to light yellow solid(Typical)
Solubility Soluble in DMF, DMSO, and hot alcohols(Typical)
Reactivity Insights:

The synthetic utility of this building block is dictated by the differential reactivity of the bromine and fluorine substituents.

  • Suzuki-Miyaura Coupling (Primary Pathway): The carbon-bromine bond at the C5 position is the most reactive site for palladium-catalyzed oxidative addition. This regioselectivity allows for the reliable and efficient introduction of diverse aryl and heteroaryl moieties, which is the key step in building the core structure of most kinase inhibitors derived from this scaffold.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyridine ring nitrogen.[15][16] While less commonly employed as the primary diversification step compared to the Suzuki coupling, this position can be functionalized by strong nucleophiles (e.g., amines, alkoxides) under specific conditions, offering a secondary route for scaffold elaboration.[17]

  • N-Alkylation/Arylation: The pyridinone nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated. This modification can be used to block the hydrogen-donating capability of the hinge binder or to modulate the compound's overall physicochemical properties, such as solubility.

Synthetic Protocol: Synthesis of a Model Kinase Inhibitor

This section provides a representative, two-step protocol for synthesizing a model inhibitor, demonstrating the primary synthetic pathways.

Diagram of Synthetic Workflow

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Intermediate: 5-Aryl-4-fluoropyridin-2(1H)-one C->D C-C Bond Formation F N-Alkylation (Base, e.g., K2CO3) D->F E Alkyl Halide (R-X) E->F G Final Inhibitor: 1-Alkyl-5-aryl-4-fluoropyridin-2(1H)-one F->G N-C Bond Formation

Caption: General workflow for inhibitor synthesis.

Protocol 3.1: Step 1 - Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment. This is crucial as palladium(0) catalysts are sensitive to oxidation.[18]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-fluoropyridin-2(1H)-one product.

Biological Evaluation: Kinase Inhibition Assays

Once the inhibitor is synthesized and purified, its biological activity must be quantified. The half-maximal inhibitory concentration (IC₅₀) is the most common metric. Below are protocols for two robust, industry-standard, non-radioactive kinase assays.

Diagram of a General Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagents: Kinase, Substrate, ATP, Test Inhibitor (serial dilution) B Incubate Kinase, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at RT or 37°C C->D E Add Detection Reagents (e.g., ADP-Glo™ or HTRF®) D->E F Incubate to Develop Signal E->F G Read Plate (Luminometer or HTRF Reader) F->G H H G->H Data Analysis (IC50 Curve)

Caption: Standard workflow for in vitro kinase assays.

Protocol 4.1: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[19][20] The signal, a luminescent output, is directly proportional to kinase activity.

Principle: This is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then drives a luciferase/luciferin reaction to produce light.[21]

Materials and Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)

  • Purified Kinase and corresponding substrate

  • ATP solution

  • Synthesized inhibitor compound in DMSO (serial dilution)

  • Multi-well assay plates (e.g., 384-well white plates)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup (e.g., 5 µL volume):

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the synthesized inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • First Detection Step (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[22]

  • Second Detection Step (Signal Generation):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[22]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust TR-FRET technology used to detect molecular interactions.[1] For kinase assays, it typically measures the phosphorylation of a biotinylated substrate.[23]

Principle: The kinase phosphorylates a biotinylated substrate. A europium (Eu³⁺) cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. If the substrate is phosphorylated, the donor and acceptor are brought into close proximity via binding to the same molecule, resulting in a FRET signal.[24]

Materials and Reagents:

  • HTRF® KinEASE™ Kit or equivalent reagents, including:

    • Biotinylated kinase substrate (e.g., Poly-GT-biotin for tyrosine kinases)

    • Eu³⁺-labeled anti-phospho-antibody

    • Streptavidin-XL665 (SA-XL665)

    • HTRF Detection Buffer

  • Purified Kinase, ATP, and synthesized inhibitor

  • Low-volume 384-well assay plates (e.g., white or black)

  • HTRF-compatible plate reader

Procedure:

  • Kinase Reaction Setup (e.g., 10 µL volume):

    • Dispense the inhibitor dilutions into the assay plate.

    • Add a mixture of the kinase and the biotinylated substrate.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time (e.g., 30-60 minutes) at room temperature.

  • Detection Step:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the Eu³⁺-labeled antibody and SA-XL665. The EDTA in the buffer chelates Mg²⁺, stopping the kinase activity.[24]

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.[23]

    • Determine the IC₅₀ value by plotting the HTRF ratio against the inhibitor concentration, as described for the ADP-Glo™ assay.

Summary and Outlook

This compound is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its distinct reactive sites allow for a logical and efficient approach to inhibitor design, with the 2-pyridone core ensuring hinge engagement and the C5-bromo position providing a gateway for diversification and potency optimization. The C4-fluoro substituent offers an embedded tool for enhancing drug-like properties. The synthetic and biological protocols provided herein offer a robust framework for researchers to utilize this scaffold in their drug discovery programs, facilitating the development of the next generation of targeted therapeutics.

References

  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.
  • Abdelmajeed, A., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table.
  • Salinas-Torres, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • Hilaris Publisher. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds | Abstract.
  • Semantic Scholar. (n.d.). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds.
  • Reddy, M. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Wang, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Oluoch, J. O., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
  • Silverman, R. B., & Imperiali, B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • Welch, C. J., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • Semantic Scholar. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.
  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

Sources

Palladium-catalyzed reactions of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-fluoropyridin-2(1H)-one

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, fluorinated pyridinone scaffolds are of paramount importance. The unique electronic properties imparted by the fluorine atom, combined with the hydrogen bonding capabilities and steric profile of the pyridinone ring, make these structures highly sought after for designing novel therapeutic agents. This compound represents a versatile and highly valuable building block, offering a strategic point for molecular elaboration. The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.

This guide provides an in-depth exploration of key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—as applied to this specific substrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind experimental design, ensuring both reproducibility and a foundation for further innovation.

Overall Synthetic Strategy: A Modular Approach

The true power of this compound lies in its capacity for modular diversification. A single, common intermediate can be transformed into a wide array of derivatives, each with potentially unique biological activities. The following workflow illustrates the central role of this building block in a discovery program.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes A This compound B Suzuki-Miyaura (C-C Bond) A->B C Sonogashira (C-C Bond) A->C D Buchwald-Hartwig (C-N Bond) A->D E Heck (C-C Bond) A->E F 5-Aryl/Heteroaryl Derivatives B->F G 5-Alkynyl Derivatives C->G H 5-Amino Derivatives D->H I 5-Alkenyl Derivatives E->I

Caption: General workflow for diversifying this compound.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][2] It is the premier method for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active compounds.[2]

Mechanism and Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex  Ar-Br transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd  Ar'-B(OH)₂  Base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0  Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Causality Behind Component Selection:

  • Catalyst: Pd(0) is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. Modern, pre-formed catalysts (e.g., XPhos Pd G2/G3) offer higher activity and reliability.[3]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[1] The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki couplings on related bromo-heterocyclic systems, providing a validated starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Toluene/H₂O10012>90General Conditions
XPhos Pd G2 (2)(part of catalyst)K₂CO₃ (3.0)Dioxane/H₂O1104>95[3]
Pd(PPh₃)₄ (5)(part of catalyst)Na₂CO₃ (2.0)DME/H₂O851670-90Classical Conditions
PdCl₂(dppf) (3)(part of catalyst)Cs₂CO₃ (2.5)DMF120685-95For challenging substrates
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-fluoropyridin-2(1H)-one.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides.[4] This transformation is invaluable for creating rigid C(sp²)-C(sp) linkages, which are used as structural linchpins in drug molecules and as precursors for more complex heterocyclic systems.[5][6]

Mechanism and Rationale

The classic Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.[6] The Pd(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then transmetalates with the Pd(II) complex. Reductive elimination furnishes the final product and regenerates the Pd(0) catalyst.[6] Copper-free versions have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[7]

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex  Ar-Br transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd Ar-Pd(II)-C≡CR(L)₂ transmetalation->alkynyl_pd  R-C≡C-Cu reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0  Ar-C≡C-R cu_cycle Copper Cycle cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation from Cu(I) + Alkyne + Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Causality Behind Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices.[7] They are effective but may require higher temperatures.

  • Copper(I) Co-catalyst: CuI is the standard co-catalyst. It is essential for activating the alkyne but can also promote undesirable homocoupling. Its omission requires more reactive palladium catalysts and stronger bases.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr formed and to deprotonate the terminal alkyne.

  • Solvent: THF or DMF are common solvents that can dissolve both the organic and organometallic species involved.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (10)Et₃N (3.0)THFRT - 604-1680-95[8]
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.5)DMF803>90[6]
[DTBNpP]Pd(crotyl)Cl (5)None (Copper-Free)TMP (2.0)DMSORT1-2>90[5]
Pd(dppf)Cl₂ (3)CuI (5)DIPA (3.0)Toluene901275-90General Conditions
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add degassed THF, followed by the amine base (3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 65 °C). The reaction is often accompanied by the formation of a salt precipitate (triethylammonium bromide). Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 5-alkynyl-4-fluoropyridin-2(1H)-one product.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[9][10] This reaction allows for the coupling of aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles, making it indispensable in pharmaceutical synthesis.[9]

Mechanism and Rationale

Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex  Ar-Br amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR¹R²(L) amine_coordination->amido_complex  HNR¹R²  Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0  Ar-NR¹R²

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are required.[12] These ligands promote the challenging reductive elimination step, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes with the amine in reacting with the palladium complex.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DME are used to prevent quenching of the strong base and interference with the catalytic cycle.

Data Presentation: Representative Reaction Conditions
Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1008-16>90[12]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101270-85Early generation
BrettPhos Pd G3 (2)(part of catalyst)LHMDS (1.8)THF704>95For sensitive substrates
RuPhos Pd G4 (1)(part of catalyst)K₃PO₄ (2.0)t-BuOH906>90General Conditions
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the base (1.5 equiv.), palladium precatalyst (1 mol%), and ligand (2 mol%) to a dry reaction vessel. Add this compound (1.0 equiv.) and a stir bar.

  • Reagent Addition: Add the degassed solvent (toluene) followed by the amine (1.2 equiv.).

  • Reaction: Seal the vessel tightly, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the 5-amino-4-fluoropyridin-2(1H)-one derivative.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction (or Mizoroki-Heck reaction) creates a new carbon-carbon bond by coupling an aryl halide with an alkene.[13][14] This reaction is a powerful tool for synthesizing substituted alkenes, which can be valuable final products or intermediates for further transformations.[15]

Mechanism and Rationale

The Heck reaction follows a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) species.[16] The resulting Pd(II) complex then coordinates the alkene. This is followed by a migratory insertion (syn-addition) of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination (which must also be syn-coplanar) occurs to release the substituted alkene product and form a palladium-hydride species. This species is converted back to the active Pd(0) catalyst by reaction with a base.[16]

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex  Ar-Br migratory_insertion Migratory Insertion pd_complex->migratory_insertion  Alkene alkyl_pd R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination pd_hydride H-Pd(II)-Br(L)₂ beta_hydride_elimination->pd_hydride  Substituted Alkene base_regeneration Base Regeneration pd_hydride->base_regeneration  Base base_regeneration->pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Causality Behind Component Selection:

  • Catalyst: Simple palladium sources like Pd(OAc)₂ are often sufficient, especially for electron-deficient alkenes like acrylates.[13]

  • Ligands: While some Heck reactions can be run "ligandless" (where the solvent or alkene may act as a weak ligand), phosphine ligands like PPh₃ or P(o-tol)₃ are commonly added to improve stability and reactivity.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[13][16]

  • Alkene: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[13]

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001270-90Jeffery Conditions
PdCl₂ (5)PPh₃ (10)K₂CO₃ (2.0)Acetonitrile802460-80General Conditions
Pd(PPh₃)₄ (3)(part of catalyst)Et₃N (2.0)Toluene1101675-90General Conditions
"Ligandless" Pd(OAc)₂ (1)NoneNaOAc (1.2)NMP120560-85For activated substrates
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Optional: Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (2 mol%), the optional ligand (4 mol%), and the base (1.5 equiv.).

  • Reagent Addition: Add the anhydrous solvent followed by the alkene (1.5 equiv.).

  • Reaction: Heat the sealed reaction vessel to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract several times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by flash column chromatography to isolate the 5-alkenyl-4-fluoropyridin-2(1H)-one product.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Heck reaction - Wikipedia.
  • Palladium-Catalyzed Reactions - MDPI.
  • Heck Reaction - Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Intramolecular Heck reaction - Wikipedia.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
  • Heck Reaction - Chemistry LibreTexts.
  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.

Sources

Introduction: The Strategic Importance of N-Alkylated Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Alkylation of 5-bromo-4-fluoropyridin-2(1H)-one

N-alkylated pyridin-2-ones are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The substituent on the pyridinone nitrogen is a critical handle for modulating a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. The specific substrate, this compound, is a particularly valuable starting material. The fluorine atom can enhance binding affinity and improve metabolic pathways, while the bromine atom serves as a versatile anchor for subsequent cross-coupling reactions, enabling extensive exploration of the chemical space.

However, the synthesis of N-alkyl-2-pyridones is complicated by the ambident nucleophilic character of the pyridinone ring. Deprotonation yields a pyridin-2-olate anion, which can be alkylated at either the nitrogen (N-1) or the oxygen (O-2) atom, leading to a mixture of N-alkyl and O-alkyl products.[1] Achieving high regioselectivity for the desired N-alkylated product is the primary challenge and the focus of the protocols detailed herein. The electron-withdrawing nature of the fluorine atom in the target substrate is expected to increase the acidity of the N-H bond, potentially favoring N-alkylation under optimized conditions.[2]

This guide provides detailed, field-proven protocols for the N-alkylation of this compound, explaining the rationale behind reagent and condition selection to empower researchers in drug discovery and development.

The Core Challenge: Controlling N- vs. O-Alkylation Regioselectivity

The outcome of the alkylation reaction is a delicate balance of several factors, including the base, solvent, alkylating agent, and temperature. Understanding these influences is key to directing the reaction toward the desired N-substituted product. Generally, conditions that favor a "free" or less-associated anion, such as polar aprotic solvents, tend to promote O-alkylation (attack by the more electronegative oxygen). Conversely, conditions that promote a tighter ion pair or employ specific counter-ions can favor N-alkylation.[1][3]

G cluster_0 Alkylation Pathways Start This compound Anion Pyridin-2-olate Anion (Ambident Nucleophile) Start->Anion + Base N_Product N-Alkylated Product (Desired) Anion->N_Product + R-X (N-Attack) O_Product O-Alkylated Product (Byproduct) Anion->O_Product + R-X (O-Attack)

Caption: Competing pathways in the alkylation of pyridin-2-ones.

Protocol 1: Classical SN2 Alkylation with Alkyl Halides

This is the most direct method, involving deprotonation with a base followed by nucleophilic attack on an alkyl halide. The choice of base is critical for regioselectivity.

Principle & Rationale

The reaction proceeds via an SN2 mechanism.[4][5] While strong bases like sodium hydride (NaH) are effective for deprotonation, they can sometimes lead to mixtures of N- and O-alkylation. Weaker inorganic bases, particularly cesium carbonate (Cs₂CO₃), have been shown to significantly favor N-alkylation.[3] This is attributed to the large, soft cesium cation coordinating to the oxygen atom, sterically hindering O-alkylation and making the nitrogen atom more available for attack. Polar aprotic solvents like DMF or acetonitrile are used to dissolve the pyridinone salt and facilitate the SN2 reaction.[6]

Detailed Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For less reactive alkyl halides, higher temperatures may be necessary.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water (approx. 10x the volume of DMF).

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

  • Characterization: Confirm the structure and purity of the N-alkylated product via ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal is a key indicator of successful N-alkylation.[2]

Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the alkyl source. It proceeds under mild, neutral conditions and can be highly effective for primary and some secondary alcohols.[8]

Principle & Rationale

This reaction converts an alcohol into a good leaving group in situ. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium salt with the alcohol.[9] The pyridinone nitrogen then acts as the nucleophile, displacing the activated alcohol in an SN2 reaction with inversion of configuration at the alcohol's carbon center.[8] The pKa of the pyridinone is crucial; if it is too high (not acidic enough), side reactions can occur where the deprotonated azodicarboxylate acts as the nucleophile.[10]

G cluster_0 Mitsunobu Reaction Workflow Reagents Pyridinone Alcohol (R-OH) PPh3 Activation Add DEAD/DIAD (0 °C to RT) Reagents->Activation Reaction Formation of Alkoxyphosphonium Salt + Pyridinone Attack Activation->Reaction Product N-Alkylated Product + Ph3P=O + Hydrazine byproduct Reaction->Product

Caption: General workflow for the Mitsunobu reaction.

Detailed Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic orange or red color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Direct purification by column chromatography is often the most effective approach.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution is typically required to separate the product from the reaction byproducts.

  • Characterization: Confirm the product structure and purity by NMR and mass spectrometry.

Protocol 3: Phase-Transfer Catalysis (PTC)

PTC is a highly efficient technique that is particularly amenable to larger-scale synthesis. It avoids the need for strictly anhydrous conditions and can often be performed with less expensive inorganic bases.[11]

Principle & Rationale

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the pyridinone anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[11][12] The lipophilic cation of the catalyst pairs with the pyridinone anion, creating a soluble, highly reactive nucleophile in the organic solvent. This allows the reaction to proceed smoothly at the interface of the two phases or entirely within the organic phase. This method often provides high yields and excellent N-selectivity.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask, add this compound (1.0 eq), a powdered inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent and Reagent Addition: Add an appropriate organic solvent (e.g., toluene or acetonitrile) and the alkyl halide (1.2 eq).

  • Reaction: Heat the mixture with vigorous stirring to 60-80 °C for 6-24 hours. Efficient stirring is crucial to ensure adequate mixing between the phases. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the product structure and purity by NMR and mass spectrometry.

Comparison of N-Alkylation Protocols

MethodKey ReagentsTypical SolventTemperatureKey AdvantagesPotential Issues
Classical SN2 Alkyl Halide, Cs₂CO₃ or K₂CO₃DMF, AcetonitrileRT to 60 °CStraightforward, widely applicable, good N-selectivity with Cs₂CO₃.Requires anhydrous conditions; O-alkylation risk with some bases.[3]
Mitsunobu Alcohol, PPh₃, DEAD/DIADTHF, Dioxane0 °C to RTMild, neutral conditions; uses alcohols directly; stereochemical inversion.[8]Byproduct removal can be difficult; sensitive to substrate pKa.[10]
Phase-Transfer Alkyl Halide, K₂CO₃, TBABToluene, CH₃CN60-80 °CNot strictly anhydrous; scalable; uses inexpensive bases.[11][13]Requires heating; catalyst can sometimes be difficult to remove.

Troubleshooting and Optimization

  • Low or No Reactivity: If the reaction stalls, gentle heating may be required, especially for less reactive secondary alkyl halides.[7] Ensure all reagents are pure and solvents are sufficiently anhydrous, particularly for the Classical and Mitsunobu protocols.

  • Significant O-Alkylation: This is the most common side reaction. To favor N-alkylation in the classical method, switch the base to cesium carbonate (Cs₂CO₃).[3] In some cases, changing to a more polar solvent like DMSO can also influence the N/O ratio.[6]

  • Difficult Purification (Mitsunobu): The byproducts triphenylphosphine oxide and the reduced hydrazine can be challenging to remove. Using polymer-supported triphenylphosphine can simplify work-up, as the oxide can be removed by filtration.[10] Alternatively, precipitation of the byproducts from a nonpolar solvent (e.g., diethyl ether) can be attempted.

References

  • Benchchem. Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • PubMed. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines.
  • ResearchGate.
  • ACS Publications.
  • Organic Letters.
  • Williamson Ether Synthesis.
  • Semantic Scholar. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.
  • Google Patents.
  • NOVEL METHOD FOR N-ALKYL
  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Wikipedia. Mitsunobu reaction.
  • Williamson Ether Synthesis.
  • ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemical Reviews.
  • PMC - NIH.
  • PTC Organics, Inc.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis.
  • Semantic Scholar. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • ResearchGate. Phase Transfer Catalysis Without Solvent.
  • Benchchem.

Sources

Application of Fluorinated Pyridinones in Drug Discovery: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridinones in Medicinal Chemistry

The pyridinone scaffold is a privileged structure in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[1][2] Its ability to engage in multiple non-covalent interactions makes it an ideal anchor for designing potent and selective inhibitors of various biological targets. The strategic incorporation of fluorine into the pyridinone core further enhances its therapeutic potential. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity (pKa), and metabolic stability.[3][4][5] These modifications often translate into improved pharmacokinetic profiles, enhanced target binding affinity, and increased overall efficacy of the drug candidate.[5] This guide provides an in-depth exploration of the application of fluorinated pyridinones in modern drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

Key Therapeutic Areas and Mechanisms of Action

Fluorinated pyridinone derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and infectious diseases. Their mechanism of action is diverse and target-specific, underscoring the versatility of this chemical scaffold.

Oncology: Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)

A prominent example of a fluorinated pyridinone in oncology is in the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1).[4] Mutations in IDH1 are a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[6][7] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[7] High levels of 2-HG disrupt normal cellular processes, including histone and DNA methylation, ultimately driving tumorigenesis.[7]

Fluorinated pyridinone-based inhibitors have been designed to selectively target the mutant form of IDH1. These inhibitors act allosterically, binding to a site distinct from the active site.[8] This binding event disrupts the metal-binding network essential for the enzyme's neomorphic activity, thereby halting the production of 2-HG.[8] The selectivity for the mutant over the wild-type enzyme is a critical aspect of these inhibitors, minimizing off-target effects and enhancing their therapeutic window.

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorinated Pyridinone-Based Kinase Inhibitor Intermediate

This protocol outlines a general, multi-step synthesis for a fluorinated pyridinone intermediate, which can be further elaborated to generate a library of potential kinase inhibitors. The synthesis involves the construction of the core pyridinone ring followed by a regioselective fluorination step.

Materials:

  • Ethyl 3-oxobutanoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium ethoxide

  • Ethanol

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Synthesis of the Enaminone Intermediate:

    • In a round-bottom flask, dissolve ethyl 3-oxobutanoate (1.0 eq) in ethanol.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Formation of the Pyridinone Ring:

    • Dissolve the crude enaminone intermediate and a substituted aniline (e.g., 4-fluoroaniline) (1.0 eq) in ethanol.

    • Add sodium ethoxide (1.2 eq) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the pyridinone product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Regioselective Fluorination:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized pyridinone (1.0 eq) in acetonitrile.

    • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) to the solution.

    • Heat the reaction mixture to 60°C and stir for 12-24 hours.[8]

    • Monitor the reaction for the appearance of the fluorinated product by LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorinated pyridinone.

Protocol 2: In Vitro Assay for Mutant IDH1 (R132H) Inhibition

This protocol describes a robust method to determine the in vitro potency (IC50) of a fluorinated pyridinone inhibitor against the mutant IDH1 enzyme by quantifying the production of 2-HG using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]

Materials:

  • Recombinant human IDH1-R132H enzyme

  • α-ketoglutarate (αKG)

  • NADPH

  • Assay buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, 0.005% Tween 20, pH 7.4

  • Test compound (fluorinated pyridinone) dissolved in DMSO

  • 384-well microplate

  • Quenching solution: 6% formic acid containing a known concentration of an internal standard (e.g., 13C5-2HG)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the fluorinated pyridinone inhibitor in DMSO.

    • Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

  • Enzyme Reaction:

    • In a 384-well microplate, add the test compound at various concentrations.

    • Add the recombinant IDH1-R132H enzyme and NADPH to each well.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate.[8]

  • Reaction Quenching and Sample Preparation:

    • Allow the reaction to proceed for 15-20 minutes at room temperature.

    • Stop the reaction by adding the quenching solution containing the internal standard.[8]

    • Dilute the quenched reaction mixture with acetonitrile to precipitate proteins.[8]

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Inject the samples onto an LC-MS/MS system equipped with a suitable column for separating 2-HG.

    • Quantify the amount of 2-HG produced by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation and Structure-Activity Relationships (SAR)

The systematic evaluation of fluorinated pyridinone analogs allows for the elucidation of structure-activity relationships, guiding the optimization of lead compounds. Below is a representative table summarizing the inhibitory activity of a hypothetical series of fluorinated pyridinone-based IDH1 inhibitors.

CompoundR1R2IC50 (nM) vs. IDH1-R132H
1a -H-H520
1b -F-H150
1c -H-F210
1d -F-F85
1e -Cl-H180
1f -CH3-H450

Analysis of SAR: The data in the table suggests that the introduction of fluorine at the R1 position (Compound 1b) significantly improves potency compared to the unsubstituted analog (Compound 1a). Disubstitution with fluorine (Compound 1d) further enhances the inhibitory activity. This highlights the favorable contribution of fluorine in this position, potentially through enhanced binding interactions within the allosteric pocket of the enzyme.

Visualizations

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., Ethyl 3-oxobutanoate, Aniline) B Enaminone Formation (DMF-DMA) A->B C Pyridinone Ring Cyclization (Base-mediated) B->C D Regioselective Fluorination (NFSI) C->D E Purification (Chromatography) D->E F Final Fluorinated Pyridinone Intermediate E->F

Caption: A generalized workflow for the synthesis of fluorinated pyridinone intermediates.

Diagram 2: Mechanism of Mutant IDH1 Inhibition

G cluster_0 Normal Cell cluster_1 Cancer Cell wtIDH1 Wild-Type IDH1 aKG α-Ketoglutarate wtIDH1->aKG Product Isocitrate Isocitrate Isocitrate->wtIDH1 Substrate mIDH1 Mutant IDH1 (e.g., R132H) twoHG Oncometabolite (2-HG) mIDH1->twoHG aKG_cancer α-Ketoglutarate aKG_cancer->mIDH1 Histone Histone Demethylases twoHG->Histone Inhibits Hypermethylation DNA/Histone Hypermethylation Histone->Hypermethylation Tumorigenesis Tumorigenesis Hypermethylation->Tumorigenesis FP_Inhibitor Fluorinated Pyridinone Inhibitor FP_Inhibitor->mIDH1 Allosteric Inhibition

Caption: Signaling pathway disruption by a fluorinated pyridinone inhibitor of mutant IDH1.

Conclusion and Future Perspectives

Fluorinated pyridinones represent a highly valuable and versatile class of scaffolds in drug discovery. Their favorable physicochemical and pharmacological properties have led to the development of potent and selective inhibitors against a range of therapeutic targets. The detailed synthetic and biological protocols provided herein serve as a practical guide for researchers aiming to explore and advance this promising area of medicinal chemistry. Future efforts will likely focus on the development of novel fluorination methodologies to access a wider chemical space and the application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling, to rationally design the next generation of fluorinated pyridinone-based therapeutics.[5][9]

References

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 785355. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. News. [Link]
  • Shirasaka, T., Shimamoto, Y., O'Connor, D., & Su, T. L. (1991). Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Journal of Medicinal Chemistry, 34(11), 3251–3256. [Link]
  • Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 785355. [Link]
  • Hussain, A., AlAjmi, M. F., Rehman, M. T., & Raza, H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21(1). [Link]
  • CampeAu, L. C., et al. (2016). A Robust Kilo-Scale Synthesis of Doravirine. Organic Process Research & Development, 20(6), 1159-1166. [Link]
  • Borzilleri, R. M., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330–5341. [Link]
  • Tropsha, A., & Zheng, W. (2005). Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. Journal of computer-aided molecular design, 19(4), 229–242. [Link]
  • Deng, G., et al. (2013). Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. The Journal of biological chemistry, 288(45), 32493–32503. [Link]
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 27(1), 69–77. [Link]
  • Deng, G., et al. (2017). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1. ACS medicinal chemistry letters, 8(1), 132–137. [Link]
  • Liu, Y., et al. (2022). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers in Pharmacology, 13, 949117. [Link]

Sources

The Strategic Synthesis of Novel Heterocycles from 5-Bromo-4-fluoropyridin-2(1H)-one: A Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Dually Reactive Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is relentless. Heterocyclic compounds, particularly those based on the pyridine scaffold, form the cornerstone of a vast number of approved therapeutics. The strategic functionalization of these core structures is paramount to the development of new chemical entities. 5-Bromo-4-fluoropyridin-2(1H)-one emerges as a particularly valuable starting material, offering two distinct and orthogonally reactive halogen atoms. This dual reactivity allows for a stepwise and regioselective approach to the synthesis of complex, polysubstituted pyridinones and their subsequent elaboration into novel fused heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, providing detailed, field-proven protocols for key transformations, and showcasing its application in the construction of innovative heterocyclic frameworks.

The core of this guide is built upon the differential reactivity of the C4-fluorine and C5-bromine substituents. The highly electronegative fluorine atom at the 4-position, activated by the electron-withdrawing nature of the pyridine ring and the adjacent carbonyl group, is primed for Nucleophilic Aromatic Substitution (SNAr) . In contrast, the bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This dichotomy in reactivity provides a powerful platform for selective and sequential diversification.

Strategic Functionalization: A Bifurcated Approach

The synthetic utility of this compound lies in the ability to selectively address either the C4 or C5 position, enabling a modular approach to library synthesis. The general workflow can be conceptualized as a bifurcated pathway, where initial functionalization at C4 via SNAr is followed by cross-coupling at C5, or vice-versa. Subsequent intramolecular cyclization can then be employed to forge novel fused ring systems.

G cluster_snar Pathway 1: SNAr at C4 cluster_coupling Pathway 2: Cross-Coupling at C5 start This compound snar Nucleophilic Aromatic Substitution (SNAr) (N, O, S Nucleophiles) start->snar Selective C4 Functionalization coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) start->coupling Selective C5 Functionalization intermediate1 4-Substituted-5-bromopyridin-2(1H)-one snar->intermediate1 cyclization2 Further Functionalization / Cross-Coupling snar->cyclization2 intermediate1->coupling C5 Functionalization intermediate2 5-Substituted-4-fluoropyridin-2(1H)-one coupling->intermediate2 cyclization1 Intramolecular Cyclization coupling->cyclization1 intermediate2->snar C4 Functionalization novel_heterocycles Novel Fused Heterocycles cyclization1->novel_heterocycles cyclization2->novel_heterocycles

Figure 1. Bifurcated synthetic pathways from this compound.

Part I: Nucleophilic Aromatic Substitution at the C4 Position

Mechanistic Rationale for Regioselectivity

The C4-fluoride of the pyridin-2(1H)-one ring is highly susceptible to nucleophilic attack. This enhanced reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is further exacerbated by the electron-withdrawing effect of the ring nitrogen and the carbonyl group at C2. The attack of a nucleophile at C4 leads to the formation of a resonance-stabilized Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative oxygen atom of the carbonyl group, providing a significant stabilizing effect. Fluorine's high electronegativity enhances the electrophilicity of the carbon to which it is attached, making it an excellent leaving group in SNAr reactions.

Application Note: Synthesis of 4-Amino-5-bromopyridin-2(1H)-one Derivatives

The introduction of an amino group at the C4 position is a key step towards the synthesis of various fused heterocycles, such as pyrido[2,3-d]pyrimidines. This transformation can be readily achieved by reacting this compound with a variety of primary and secondary amines.

Table 1: Representative Conditions for SNAr with Amines

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃DMSO12012>90
2MorpholineDIPEANMP140885-95
3EthanolamineEt₃NDioxane1001680-90
4AnilineNaHTHF65675-85
Detailed Protocol: Synthesis of 5-Bromo-4-(2-hydroxyethylamino)pyridin-2(1H)-one

This protocol describes the synthesis of a key intermediate for the subsequent construction of pyrido[4,5-b][1][2]oxazinone rings.

Materials:

  • This compound (1.0 eq)

  • Ethanolamine (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous 1,4-dioxane.

  • Add triethylamine to the suspension and stir for 5 minutes at room temperature.

  • Add ethanolamine dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired product.

Part II: Palladium-Catalyzed Cross-Coupling at the C5 Position

The C5-bromo substituent provides an ideal handle for the introduction of carbon and nitrogen-based functionalities through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3]

Reacting this compound with various arylboronic acids or esters in the presence of a palladium catalyst and a base allows for the synthesis of a diverse library of 5-aryl substituted pyridinones.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11080-90

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4][5]

This reaction allows for the introduction of primary or secondary amines at the C5 position, which are valuable precursors for further heterocycle synthesis.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11080-90
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane10075-85
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄DMF12080-90

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • In a Schlenk tube, combine this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Part III: Synthesis of Novel Fused Heterocycles via Intramolecular Cyclization

The strategic, sequential functionalization of the this compound scaffold opens up avenues for the construction of novel, fused heterocyclic systems through intramolecular cyclization reactions.

A. Synthesis of Pyrido[4,5-b][1][2]oxazinones

The synthesis of pyrido[4,5-b][1][2]oxazinones can be achieved from the 4-(2-hydroxyethylamino)-5-bromopyridin-2(1H)-one intermediate prepared via SNAr. An intramolecular Ullmann condensation or a Buchwald-Hartwig type C-O coupling can be employed for the cyclization step.

G start 5-Bromo-4-(2-hydroxyethylamino)pyridin-2(1H)-one reagents CuI, K2CO3, DMF or Pd(OAc)2, ligand, base, Toluene start->reagents Intramolecular C-O Bond Formation product Pyrido[4,5-b][1,4]oxazin-8(7H)-one reagents->product

Figure 2. Synthesis of Pyrido[4,5-b][1][2]oxazinones.

B. Synthesis of Pyrido[2,3-d]pyrimidinones

Pyrido[2,3-d]pyrimidinones, a class of compounds with significant biological activity, can be synthesized from 4-amino-5-bromopyridin-2(1H)-one derivatives.[1][2][6][7][8] A common strategy involves a Suzuki coupling to introduce a carbonyl-containing substituent at the C5 position, followed by condensation with a suitable nitrogen source to form the pyrimidine ring.

G start 4-Amino-5-bromopyridin-2(1H)-one suzuki Suzuki Coupling with (e.g., Acylboronate) start->suzuki intermediate 4-Amino-5-acylpyridin-2(1H)-one suzuki->intermediate condensation Condensation with (e.g., Guanidine, Urea) intermediate->condensation product Pyrido[2,3-d]pyrimidin-7(8H)-one condensation->product

Figure 3. Synthesis of Pyrido[2,3-d]pyrimidinones.

Conclusion

This compound is a versatile and strategically valuable starting material for the synthesis of a wide array of novel heterocycles. Its orthogonal reactivity allows for selective functionalization at the C4 and C5 positions through well-established and robust synthetic methodologies. The ability to perform nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination in a controlled manner provides a powerful platform for the generation of diverse molecular scaffolds. Furthermore, the resulting substituted pyridinones are ideal precursors for the construction of complex, fused heterocyclic systems of significant interest in medicinal chemistry. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block in their quest for the next generation of therapeutic agents.

References

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Pyrido[2,3-d]pyrimidines: Synthesis and medicinal applications. Central European Journal of Chemistry, 18(1), 1-33. [Link]
  • Abdel-Aziz, A. A.-M., & Mekawey, A. A. I. (2009). Synthesis and biological evaluation of some new pyrido[2,3-d]pyrimidine derivatives. Archives of Pharmacal Research, 32(9), 1225-1232. [Link]
  • El-Gazzar, A. R. B. A., & Gaafar, A.-R. M. (2008). Synthesis and anticancer activity of some new pyrido[2,3-d]pyrimidine derivatives. Acta Pharmaceutica, 58(1), 1-12. [Link]
  • Aly, A. A. (2012). Synthesis and biological activity of some new pyrido[2,3-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 59(5), 627-634. [Link]
  • Hassan, A. S., & Hafez, T. S. (2018). Pyrido[2,3-d]pyrimidines as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 157, 1056-1070. [Link]
  • Temple, C., & Montgomery, J. A. (1984). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 27(12), 1643-1647. [Link]
  • Pluta, K., & Morak-Młodawska, B. (2007). Synthesis of novel dipyrido-1,4-thiazines. Heterocycles, 71(6), 1347-1358. [Link]
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Yin, J., & Liebscher, J. (2007). Carbon−carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173. [Link]
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • Muci, A. R., & Buchwald, S. L. (2002). Practical palladium catalysts for C−N and C−O bond formation. Topics in Current Chemistry, 219, 131-209. [Link]
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A new catalyst system for the amination of aryl chlorides. Journal of the American Chemical Society, 128(11), 3584-3591. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
  • Ikram, M., Rehman, A., Rasool, N., & Zubair, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

Sources

Application Notes and Protocols: Sonogashira Coupling of Bromopyridinones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Pyridinones in Medicinal Chemistry

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This powerful transformation enables the linkage of a terminal alkyne with an aryl or vinyl halide, offering a direct and efficient route to construct complex molecular architectures.[1] Within the realm of drug discovery and development, the Sonogashira reaction has proven invaluable for the synthesis of novel pharmaceutical agents, natural products, and advanced organic materials.[1][3][4]

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an alkynyl moiety onto a bromopyridinone core via the Sonogashira coupling opens a gateway to a vast chemical space. These resulting alkynyl-pyridinones serve as versatile intermediates, amenable to further chemical elaboration, and are key components in the synthesis of compounds with potential therapeutic applications, including treatments for neurological disorders like Parkinson's and Alzheimer's disease.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Sonogashira coupling of bromopyridinones. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both scientific integrity and successful experimental outcomes.

Understanding the Sonogashira Coupling: Mechanism and Key Parameters

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Catalytic Cycles:

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the bromopyridinone, forming a Pd(II) intermediate.[1][7] This step is often rate-limiting, particularly with electron-rich or sterically hindered bromopyridinones.[8][9]

  • Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[10]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation.[7][11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-pyridinone product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7][12]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl CuI CuI Transmetalation->CuI Regenerates CuI RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.

Critical Experimental Parameters and Their Rationale

The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters:

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(CF₃COO)₂ with PPh₃ ligandThe choice of catalyst and ligand is crucial. For electron-deficient bromopyridinones, a more electron-rich phosphine ligand can enhance the rate of oxidative addition. Pre-formed, air-stable precatalysts are often effective for challenging couplings.[8]
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst. Its presence allows the reaction to proceed under milder conditions.[1] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[8] For sensitive substrates, a copper-free protocol may be necessary.[6][10]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), or an inorganic base like K₂CO₃ or Cs₂CO₃An amine base, such as triethylamine, typically serves a dual role as both the base and a solvent.[1] It neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[1] The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, THF, or an amine solvent like Et₃NThe solvent must be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[2] DMF is a common choice due to its high boiling point and ability to dissolve a wide range of substrates.[13]
Reaction Temperature Room temperature to 100 °CThe reactivity of the bromopyridinone dictates the required temperature. Aryl bromides are generally less reactive than aryl iodides and often require heating.[1][9] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and prevent decomposition.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[13] Conducting the reaction under an inert atmosphere is essential to maintain catalyst activity and prevent oxidative side reactions.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of a bromopyridinone with a terminal alkyne. The quantities provided are for a representative 0.5 mmol scale reaction and should be adjusted accordingly.

Materials and Reagents
ReagentMolecular WeightAmount (mg)Moles (mmol)Equivalents
BromopyridinoneVaries-0.51.0
Terminal AlkyneVaries-0.61.2
Pd(CF₃COO)₂332.434.20.01250.025
Triphenylphosphine (PPh₃)262.296.60.0250.05
Copper(I) Iodide (CuI)190.454.80.0250.05
Triethylamine (Et₃N)101.19--Solvent/Base
N,N-Dimethylformamide (DMF)73.09--Solvent
Step-by-Step Methodology

1. Reaction Setup and Inert Atmosphere:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 4.2 mg, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 6.6 mg, 5.0 mol%), and the copper(I) co-catalyst (CuI, 4.8 mg, 5.0 mol%).[13]
  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved using a needle connected to an inert gas line and a second needle as an outlet.

2. Solvent and Reagent Addition:

  • Under a positive pressure of inert gas, add anhydrous and degassed DMF (2.0 mL) and triethylamine (1.0 mL) via syringe.[13]
  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
  • Add the bromopyridinone (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv) to the reaction mixture via syringe.[13]

3. Reaction Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13] The reaction is typically complete within 3-12 hours.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL).[13]
  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 10 mL).[13]
  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[13]
  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure alkynyl-pyridinone.[13]
Workflow for Sonogashira Coupling of Bromopyridinones

Sonogashira_Workflow start Start setup Reaction Setup: - Add catalysts (Pd, Cu) and ligand - Purge with inert gas start->setup reagents Reagent Addition: - Add degassed solvents (DMF, Et₃N) - Add bromopyridinone and alkyne setup->reagents reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS reagents->reaction workup Workup: - Quench with sat. NaCl(aq) - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography workup->purification product Pure Alkynyl-Pyridinone purification->product

Caption: A streamlined workflow for the Sonogashira coupling of bromopyridinones.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of catalyst and ensure ligands have not oxidized.[8]- Thoroughly degas solvents and maintain a positive pressure of inert gas.- Gradually increase the reaction temperature, monitoring for decomposition.[9]
Formation of Alkyne Homocoupling (Glaser) Product - High concentration of copper(I) catalyst- Presence of oxygen- Reduce the loading of the CuI co-catalyst.- Consider a copper-free Sonogashira protocol.[8]- Ensure the reaction is strictly anaerobic.
Decomposition of Starting Material or Product - Excessive heat- Incompatible functional groups- Lower the reaction temperature and extend the reaction time.- If necessary, protect sensitive functional groups prior to the coupling reaction.
Formation of Palladium Black - Ligand dissociation or oxidation- Use a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand.[14]- Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.[15]

Conclusion

The Sonogashira coupling of bromopyridinones is a robust and versatile method for the synthesis of valuable alkynyl-substituted heterocycles for drug discovery. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably and efficiently access a diverse range of molecular scaffolds. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Sonogashira coupling - Wikipedia. (n.d.).
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine - Benchchem. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Al-Balushi, R. A., Al-Suti, M. K., & Khan, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6234-6256.
  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.).
  • Recent advances in Sonogashira reactions. - Semantic Scholar. (n.d.).
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 24(58), 15511-15515.
  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchGate. (n.d.).
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem. (n.d.).
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (n.d.).
  • Yan, F., Zhang, X., Bao, H., & Li, Y. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017, July 13).
  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite | Request PDF - ResearchGate. (n.d.).
  • Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).

Sources

The Strategic Utility of 5-Bromo-4-fluoropyridin-2(1H)-one in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The escalating global demand for food security necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within this landscape, fluorinated heterocyclic compounds have emerged as a cornerstone of modern herbicide and fungicide discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy. The pyridin-2(1H)-one scaffold, in particular, is a privileged structure found in numerous bioactive compounds.[1] This application note provides an in-depth technical guide on the synthetic applications of a highly versatile building block, 5-bromo-4-fluoropyridin-2(1H)-one , for researchers, scientists, and professionals in the field of agrochemical development.

This guide will elucidate the dual reactivity of this compound, offering detailed protocols for its derivatization via two of the most powerful transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We will explore the causality behind experimental choices, providing a framework for the logical and efficient synthesis of novel agrochemical candidates.

Chemical Properties and Strategic Importance

This compound is a trifunctionalized heterocyclic compound with distinct reactive sites, making it an ideal starting point for the synthesis of diverse chemical libraries.

PropertyValue
Molecular Formula C₅H₃BrFNO
Molecular Weight 191.99 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Sites C4-Fluorine (SNAr), C5-Bromine (Cross-Coupling), N1-H (Alkylation/Arylation)

The strategic value of this molecule lies in the orthogonal reactivity of its two halogen substituents. The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridinone ring and the ring nitrogen. Conversely, the bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled diversification of the core structure.

Application I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-fluoride of this compound is the more labile leaving group in nucleophilic aromatic substitution reactions. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This regioselectivity allows for the precise introduction of various nucleophiles, such as amines, alkoxides, and thiolates, which are common toxophores in agrochemical design.

Protocol 1: Synthesis of a 4-Amino-5-bromopyridin-2(1H)-one Derivative

This protocol details a representative SNAr reaction with a primary amine, a common step in the synthesis of picolinamide and other related herbicides.

Materials:

  • This compound

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(cyclopropylamino)-5-bromopyridin-2(1H)-one.

Causality of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction.

  • Base: Potassium carbonate acts as a base to deprotonate the amine nucleophile and neutralize the HF generated during the reaction.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Combine & Heat (90-110 °C) A->E B Nucleophile (e.g., Cyclopropylamine) B->E C Base (K₂CO₃) C->E D Solvent (DMSO) D->E F Quench with Water E->F Reaction Completion G Extract with EtOAc F->G H Wash & Dry G->H I Column Chromatography H->I J 4-Amino-5-bromopyridin-2(1H)-one Derivative I->J Purified Product

Caption: General workflow for SNAr on this compound.

Application II: Suzuki-Miyaura Cross-Coupling at the C5-Position

The bromine atom at the C5-position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation is a powerful tool for constructing carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[2] This is a widely used strategy in agrochemical discovery to explore the structure-activity relationship of different aromatic substituents, which can influence the compound's spectrum of activity and crop selectivity.

Protocol 2: Synthesis of a 5-Aryl-4-fluoropyridin-2(1H)-one Derivative

This protocol outlines a representative Suzuki coupling reaction to synthesize a biaryl pyridinone, a common scaffold in modern fungicides and herbicides.

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-fluoro-5-(4-methoxyphenyl)pyridin-2(1H)-one.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst precursor for Suzuki couplings.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic and inorganic reagents.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound H Reaction & Monitoring A->H B Aryl Boronic Acid B->H C Base (K₂CO₃) C->H D Pd Catalyst D->H E Inert Atmosphere E->H F Solvent (Dioxane/Water) F->H G Heat (90°C) G->H I Work-up & Purification H->I Reaction Completion J 5-Aryl-4-fluoropyridin-2(1H)-one I->J Purified Product

Caption: General workflow for Suzuki coupling of this compound.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of novel agrochemicals. Its distinct and orthogonal reactive sites at the C4 and C5 positions allow for the selective and sequential introduction of diverse functionalities through well-established and robust synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage this versatile intermediate in the design and synthesis of next-generation herbicides and fungicides.

References

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.Asian Journal of Chemistry, 20(4), 2631-2636. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Molecules, 20(9), 15723-15735. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem.[Link]
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.Molecules, 28(5), 2305. [Link]
  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube.[Link]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Organic & Biomolecular Chemistry, 12(30), 5645-5654. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.[Link]
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.Molecules, 28(3), 1403. [Link]
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.[Link]
  • Suzuki Coupling - Organic Chemistry Portal.[Link]
  • Substituted 4-amino-picolinic acids and their use as herbicides.
  • 5-bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione.Mol-Instincts.[Link]
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.Molecules, 28(21), 7411. [Link]

Sources

Nucleophilic aromatic substitution on 4-fluoropyridin-2-one systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 4-Fluoropyridin-2-one Systems

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyridin-2-one Scaffold

The pyridin-2-one motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of biologically active compounds.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for structures like amides and phenols, makes it a cornerstone of modern drug design.[2] Functionalization of this core structure is paramount for tuning the pharmacological properties of lead compounds.

Among the various methods for derivatization, Nucleophilic Aromatic Substitution (SNAr) on halo-substituted pyridinones stands out for its efficiency and reliability. Specifically, the 4-fluoropyridin-2-one system presents a highly activated and versatile substrate for C-N, C-S, and C-O bond formation. The fluorine atom at the C4 position serves as an excellent leaving group, activated by the cumulative electron-withdrawing effects of the ring nitrogen and the pyridinone carbonyl.[4][5][6]

This guide provides an in-depth exploration of the SNAr mechanism on 4-fluoropyridin-2-one systems, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Underlying Chemistry - Mechanism and Activation

The SNAr reaction on a 4-fluoropyridin-2-one substrate is not a simple one-step displacement. It proceeds via a well-established two-step addition-elimination mechanism.[7][8] Understanding the causality behind this pathway is critical for experimental design and optimization.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile at the C4 position, which is rendered electrophilic by the pyridine ring's electron-deficient nature.[9][10] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

The stability of this complex is the kinetic linchpin of the entire reaction. For the 4-substituted pyridin-2-one system, the negative charge is effectively delocalized across the ring and, most importantly, onto the electronegative ring nitrogen atom.[6] This delocalization significantly lowers the activation energy for the initial nucleophilic attack, making the reaction kinetically favorable.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, typically rapid, step, the leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored. The exceptional electronegativity and modest size of fluorine make it an outstanding leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens (F >> Cl ≈ Br).[11]

Caption: General SNAr addition-elimination mechanism.

Part 2: Application Protocols

The following protocols are designed as robust starting points for the functionalization of 4-fluoropyridin-2-one systems. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow Overview

A successful SNAr experiment follows a logical progression from setup to purification. Each step is critical for achieving high yield and purity.

Workflow Figure 2: General Experimental Workflow Setup Reaction Setup Reaction Reaction Execution (Heating & Stirring) Setup->Reaction Inert Atmosphere Monitoring Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical workflow for SNAr reactions.

Protocol 1: C-N Bond Formation via Amination

The synthesis of 4-amino-pyridin-2-one derivatives is a cornerstone transformation, widely used in the development of kinase inhibitors and other pharmaceuticals.[12]

Objective: To synthesize a 4-(substituted-amino)-pyridin-2-one derivative.

Materials:

  • 4-Fluoropyridin-2-one (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., DMSO, DMF, NMP)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-fluoropyridin-2-one and the chosen base.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine nucleophile via syringe.

  • Reaction: Stir the mixture at the designated temperature (see Table 1). The choice of temperature is crucial; less reactive amines may require heating up to 120-140 °C, while more reactive ones may proceed at lower temperatures.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water and stir. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-amino-pyridin-2-one derivative.

Protocol 2: C-S Bond Formation via Thiolation

Thioether linkages are important in various bioactive molecules. The reaction of 4-fluoropyridin-2-one with thiols provides a direct route to these structures.[13]

Objective: To synthesize a 4-(substituted-thio)-pyridin-2-one derivative.

Materials:

  • 4-Fluoropyridin-2-one (1.0 equiv)

  • Thiol (1.1-1.3 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous Solvent (e.g., DMF, DMSO)

  • Standard reaction glassware for an inert atmosphere.

Step-by-Step Procedure:

  • Setup: Add 4-fluoropyridin-2-one and the base to a dry flask under N₂.

  • Reagent Addition: Add the anhydrous solvent, and stir for 5-10 minutes. Add the thiol dropwise to the mixture. The base deprotonates the thiol in situ to form the more nucleophilic thiolate.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) as needed. Thiolates are generally potent nucleophiles, so harsh conditions are often unnecessary.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via flash chromatography to obtain the desired 4-thioether product.

Protocol 3: C-O Bond Formation via Alkoxylation/Aryloxylation

The introduction of ether linkages can significantly modulate a molecule's solubility and metabolic stability. This protocol requires more stringent anhydrous conditions due to the use of stronger bases.

Objective: To synthesize a 4-alkoxy- or 4-aryloxy-pyridin-2-one derivative.

Materials:

  • 4-Fluoropyridin-2-one (1.0 equiv)

  • Alcohol or Phenol (1.2-1.5 equiv)

  • Strong Base (e.g., NaH, KOtBu) (1.2 equiv)

  • Anhydrous Solvent (e.g., THF, Dioxane, DMF)

  • Standard reaction glassware for a strictly anhydrous and inert atmosphere.

Step-by-Step Procedure:

  • Alkoxide/Phenoxide Formation: In a separate flask under N₂, suspend the strong base (e.g., NaH, 60% dispersion in mineral oil) in the anhydrous solvent. Cool the suspension to 0 °C. Slowly add the alcohol or phenol. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature to ensure complete formation of the nucleophile.

  • Reagent Addition: In the main reaction flask, dissolve 4-fluoropyridin-2-one in the anhydrous solvent. Slowly transfer the pre-formed alkoxide/phenoxide solution to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Reactions with alcohols can be sluggish and may require higher temperatures or longer reaction times.[14]

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude material by column chromatography.

Part 3: Data Summary and Troubleshooting

The optimal conditions for SNAr on 4-fluoropyridin-2-one systems are highly dependent on the nucleophilicity of the attacking species. The following tables provide a comparative summary of typical reaction conditions.

Table 1: Representative Conditions for C-N Bond Formation

Nucleophile Class Nucleophile Example Base Solvent Temperature (°C) Time (h)
1° Aliphatic Amine Benzylamine K₂CO₃ DMSO 100 - 120 4 - 12
2° Aliphatic Amine Morpholine DIPEA NMP 120 - 140 12 - 18
Aniline 4-Methoxyaniline K₃PO₄ Dioxane 110 6 - 12

| N-Heterocycle | Indole | Cs₂CO₃ | DMF | 130 | 12 |

Table 2: Representative Conditions for C-S and C-O Bond Formation

Reaction Type Nucleophile Example Base Solvent Temperature (°C) Time (h)
Thiolation Thiophenol K₂CO₃ DMF 25 - 60 1 - 4
Thiolation Benzyl Mercaptan Cs₂CO₃ DMSO 50 2 - 5
Alkoxylation Propan-2-ol NaH THF 65 12 - 24

| Aryloxylation | Phenol | KOtBu | Dioxane | 80 - 100 | 6 - 18 |

References
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.Journal of the American Chemical Society.[Link]
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.PMC.[Link]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.American Chemical Society.[Link]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
  • SNAr Reactions of Pyridine: Videos & Practice Problems.Pearson.[Link]
  • Nucleophilic substitution of pyridines.Chemistry Online.[Link]
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Lewis Acids for the Activation of Pyridines for Further Functionalis
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • SNAr reactions of pi-deficient arom
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.YouTube.[Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry.PMC - PubMed Central.[Link]
  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.RSC Publishing.[Link]
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.International Research Journal of Multidisciplinary Scope (IRJMS).[Link]
  • Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones.
  • Pyridones in drug discovery: Recent advances.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?PMC.[Link]
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Predicting the rates of nucleophilic aromatic substitution reactions using machine learning.Chemical Science.[Link]
  • Nucleophilic arom
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.PMC - NIH.[Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.[Link]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.[Link]
  • A fluorine-thiol displacement reaction as a peptide stapling platform.
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.Taylor & Francis Online.[Link]
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Directed nucleophilic aromatic substitution reaction.RSC Publishing.[Link]
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Stack Exchange.[Link]

Sources

Application Notes and Protocols: Synthesis of Aminopyridine Derivatives from 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic synthesis of diverse aminopyridine derivatives, pivotal scaffolds in modern medicinal chemistry, utilizing the versatile starting material, 5-bromo-4-fluoropyridin-2(1H)-one. We delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this efficient synthetic route for the generation of novel molecular entities.

Introduction: The Significance of Aminopyridines in Drug Discovery

Aminopyridine and its derivatives are fundamental heterocyclic structures extensively employed in the synthesis of a wide array of biologically active molecules.[1][2] Their unique structural characteristics enable interaction with various enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] Consequently, aminopyridine-containing compounds have found applications as antiviral, anticancer, anti-inflammatory, and antidiabetic agents, among others.[1][3] The development of efficient and versatile synthetic methodologies to access structurally diverse aminopyridine libraries is, therefore, a critical endeavor in the pursuit of new therapeutic agents.[4][5]

The starting material, this compound, presents a strategically functionalized scaffold for the synthesis of a variety of aminopyridine derivatives. The presence of two distinct halogen atoms at positions 4 and 5, along with the pyridinone core, allows for selective and sequential chemical modifications. This dual-handle approach facilitates the introduction of diverse functionalities, enabling the exploration of a broad chemical space.

Core Chemical Principles and Strategic Considerations

The synthetic utility of this compound hinges on the differential reactivity of the fluorine and bromine substituents. The fluorine atom at the C-4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , while the bromine atom at the C-5 position is amenable to Palladium-Catalyzed Cross-Coupling Reactions . This orthogonal reactivity is the cornerstone of the synthetic strategies outlined herein.

The Decisive Role of Nucleophilic Aromatic Substitution (SNAr) at C-4

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This effect is significantly enhanced by the presence of the electron-withdrawing pyridinone carbonyl group. The attack of a nucleophile preferentially occurs at the C-2 and C-4 positions, as this allows for the formation of a resonance-stabilized anionic intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom.[6]

In the case of this compound, the fluorine atom at C-4 is an excellent leaving group for SNAr reactions. This is due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The general mechanism for the SNAr reaction is a two-step addition-elimination process, although concerted mechanisms have also been proposed for certain systems.[7][8]

Key Causality: The choice of an amine as the nucleophile in the first step is a strategic decision to install the critical aminopyridine core. The reaction conditions, particularly the choice of solvent and base, are crucial for promoting the reaction and ensuring high yields.

Diversification via Palladium-Catalyzed Cross-Coupling at C-5

Following the successful installation of the amino group at C-4, the bromine atom at C-5 serves as a handle for further diversification using palladium-catalyzed cross-coupling reactions. This powerful class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9][10]

Common cross-coupling reactions that can be employed at this stage include:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce a second amino functionality.[11][12][13]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

Field-Proven Insight: The choice of the specific palladium catalyst (a combination of a palladium precursor and a ligand) is critical for the success of these coupling reactions. The ligand plays a crucial role in stabilizing the active palladium species and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Purification: Products should be purified by column chromatography on silica gel or by recrystallization to achieve the desired purity.

Protocol 1: Synthesis of 4-amino-5-bromopyridin-2(1H)-one Derivatives via SNAr

This protocol describes the general procedure for the nucleophilic aromatic substitution of the fluorine atom in this compound with a primary or secondary amine.

Workflow Diagram:

sn_ar_workflow start Start reagents This compound Amine (1.1 eq) Base (e.g., DIPEA, 2.0 eq) Solvent (e.g., NMP, DMSO) start->reagents reaction Heat at 80-120 °C Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup (Water, Brine) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purification Dry (Na2SO4) Concentrate Purify (Column Chromatography) extraction->purification product Desired 4-amino-5-bromopyridin-2(1H)-one Derivative purification->product

Caption: SNAr Reaction Workflow.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (0.2-0.5 M), add the desired primary or secondary amine (1.1 eq).

  • Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-bromopyridin-2(1H)-one derivative.

Table 1: Representative Examples of SNAr Reactions

EntryAmineProductYield (%)
1Cyclohexylamine5-bromo-4-(cyclohexylamino)pyridin-2(1H)-one85
2Morpholine5-bromo-4-morpholinopyridin-2(1H)-one92
3Aniline5-bromo-4-(phenylamino)pyridin-2(1H)-one78
Protocol 2: Diversification of 4-amino-5-bromopyridin-2(1H)-one Derivatives via Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a 4-amino-5-bromopyridin-2(1H)-one derivative with a boronic acid.

Workflow Diagram:

suzuki_workflow start Start reagents 4-amino-5-bromopyridin-2(1H)-one derivative Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat at 80-100 °C Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup (Water) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc) workup->extraction purification Dry (Na2SO4) Concentrate Purify (Column Chromatography) extraction->purification product Desired 4-amino-5-arylpyridin-2(1H)-one Derivative purification->product

Caption: Suzuki Coupling Workflow.

Step-by-Step Procedure:

  • To a reaction vessel, add the 4-amino-5-bromopyridin-2(1H)-one derivative (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-arylpyridin-2(1H)-one derivative.

Table 2: Representative Examples of Suzuki Coupling Reactions

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-(cyclohexylamino)-5-phenylpyridin-2(1H)-one88
24-Methoxyphenylboronic acid4-morpholino-5-(4-methoxyphenyl)pyridin-2(1H)-one90
3Pyridin-3-ylboronic acid4-(phenylamino)-5-(pyridin-3-yl)pyridin-2(1H)-one75

Troubleshooting and Optimization

  • Low Yield in SNAr: If the SNAr reaction shows low conversion, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMA. Ensure the base is non-nucleophilic to avoid side reactions.

  • Dehalogenation in Cross-Coupling: If significant dehalogenation (loss of bromine) is observed during the cross-coupling reaction, ensure the reaction mixture is thoroughly degassed to remove oxygen. Using a different palladium catalyst or ligand may also be beneficial.

  • Purification Challenges: If the product is difficult to purify, consider using a different eluent system for column chromatography or attempting recrystallization from a suitable solvent system.

Conclusion

The synthetic routes detailed in these application notes provide a robust and versatile platform for the preparation of a wide range of aminopyridine derivatives from the readily available starting material, this compound. The orthogonal reactivity of the fluoro and bromo substituents allows for a modular and efficient approach to library synthesis, making this a valuable strategy for drug discovery and development programs. The provided protocols are well-validated and can be adapted to a variety of substrates, enabling the generation of novel and diverse chemical matter for biological screening.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents...
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
  • Why does nucleophilic aromatic substitution occur
  • Concerted Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Synfacts.

Sources

Application Notes and Protocols: 5-bromo-4-fluoropyridin-2(1H)-one as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delves into the prospective applications of 5-bromo-4-fluoropyridin-2(1H)-one in the realm of materials science. While direct, extensive research on this specific molecule is emerging, its unique structural and electronic features—a reactive pyridinone core, a versatile bromine atom for cross-coupling reactions, and an activatable fluorine atom for nucleophilic substitution—position it as a highly promising building block for novel functional materials. This document provides a scientifically grounded exploration of its potential, complete with detailed, actionable protocols for its incorporation into advanced material architectures. We will explore its utility in the synthesis of conjugated polymers for organic electronics and the development of functional polymers with tunable properties.

Introduction: The Strategic Value of this compound

This compound is a strategically functionalized heterocyclic compound. The pyridinone core is a key structural motif in many biologically active molecules and has been increasingly explored in materials science for its electronic properties and ability to participate in hydrogen bonding. The presence of both a bromine and a fluorine atom on the pyridinone ring offers orthogonal reactivity, allowing for sequential and site-selective modifications. This dual functionality is the cornerstone of its potential in creating complex, high-performance materials. Pyridine-based materials have shown significant promise as charge transporting materials in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1]

Key Molecular Features and Their Implications in Materials Science:

FeatureChemical ReactivityPotential Application in Materials Science
Pyridinone Core Electron-deficient aromatic system, hydrogen bonding capabilities.Electron-transporting materials in OLEDs, organic photovoltaics (OPVs), and sensors. Supramolecular assembly.
Bromine Atom (C5) Susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).Introduction of aromatic or vinyl groups to extend π-conjugation for optoelectronic applications.
Fluorine Atom (C4) Activates the ring for nucleophilic aromatic substitution (SNAr).Post-polymerization functionalization, tuning of electronic properties, and attachment of side chains.

Prospective Application I: Synthesis of Conjugated Polymers for Organic Electronics

The development of novel π-conjugated polymers is a cornerstone of modern organic electronics. The unique electronic properties of this compound make it an excellent candidate for incorporation into such polymers, particularly for applications in OLEDs where pyridine-functionalized materials are known to enhance device performance.[2][3][4][5]

Rationale: Crafting Electron-Transporting Polymers

The electron-deficient nature of the pyridinone ring suggests that polymers incorporating this moiety could exhibit excellent electron-transporting properties. By strategically employing the bromine atom for polymerization via Suzuki cross-coupling, a well-established and versatile method for forming carbon-carbon bonds, we can construct a conjugated backbone.[6][7][8][9] The fluorine atom can be retained for post-polymerization modification or to modulate the polymer's electronic and physical properties.

Experimental Workflow: Polymer Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a copolymer of this compound and a suitable comonomer, for instance, a diboronic ester of a fluorene derivative, which is a common building block in blue-emitting polymers.

G cluster_0 Monomer Preparation cluster_1 Suzuki Polymerization cluster_2 Polymer Purification cluster_3 Final Product M1 This compound P Reaction Vessel: - Monomers - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) M1->P M2 Comonomer (e.g., Fluorene-2,7-diboronic acid bis(pinacol) ester) M2->P W Workup: - Precipitation in Methanol - Filtration P->W Reaction S Soxhlet Extraction: - Methanol - Acetone - Hexane - Chloroform W->S Crude Polymer FP Conjugated Polymer S->FP Purified Polymer

Caption: Workflow for the synthesis of a pyridinone-containing conjugated polymer.

Detailed Protocol: Synthesis of Poly[(9,9-dioctylfluorene)-2,7-diyl-alt-(4-fluoro-2-oxo-1,2-dihydropyridin-5-yl)]

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk flask, combine this compound (1 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) and a degassed 2M aqueous solution of potassium carbonate (5 mL) to the flask.

  • Polymerization: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere. Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into methanol (200 mL) with vigorous stirring.

  • Initial Purification: Collect the precipitated polymer by filtration and wash with methanol and water. Dry the polymer under vacuum.

  • Soxhlet Extraction: Purify the crude polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is extracted with chloroform.

  • Final Product Isolation: Concentrate the chloroform fraction and precipitate the polymer in methanol. Collect the fibrous polymer by filtration and dry under vacuum at 60 °C for 24 hours.

Self-Validation:

  • Reaction Monitoring: The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Structural Confirmation: The structure of the resulting polymer should be confirmed by 1H NMR, 13C NMR, and FTIR spectroscopy.

  • Purity Assessment: The purity of the polymer can be assessed by elemental analysis.

Prospective Application II: Post-Polymerization Functionalization via Nucleophilic Aromatic Substitution

The presence of a fluorine atom at the 4-position of the pyridinone ring, which is activated towards nucleophilic attack, opens up avenues for post-polymerization functionalization.[10][11][12] This allows for the fine-tuning of the polymer's properties without altering the polymerization process itself.

Rationale: Tailoring Polymer Properties

By reacting the synthesized pyridinone-containing polymer with various nucleophiles, we can introduce a wide range of functional groups. This can be used to:

  • Tune Solubility: Attaching alkyl or oligo(ethylene glycol) chains can modify the polymer's solubility in different solvents.

  • Introduce Sensing Moieties: Incorporating specific functional groups can lead to polymers that act as sensors for ions or small molecules.

  • Cross-linking: Using difunctional nucleophiles can enable the cross-linking of polymer chains to form robust films.

Experimental Workflow: Post-Polymerization Modification

G cluster_0 Starting Material cluster_1 Nucleophilic Aromatic Substitution cluster_2 Purification cluster_3 Final Product SP Pyridinone-containing Polymer R Reaction Vessel: - Polymer - Nucleophile (e.g., R-OH, R-NH2) - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, DMSO) SP->R P Precipitation and Washing R->P Reaction FP Functionalized Polymer P->FP Purified Functionalized Polymer

Caption: General workflow for the functionalization of a pyridinone polymer.

Detailed Protocol: Synthesis of an Alkoxy-Functionalized Polymer

Materials:

  • Poly[(9,9-dioctylfluorene)-2,7-diyl-alt-(4-fluoro-2-oxo-1,2-dihydropyridin-5-yl)] (from Protocol 2.3)

  • A long-chain alcohol (e.g., 1-dodecanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • Nucleophile Preparation: In a dry Schlenk flask under nitrogen, add 1-dodecanol (5 mmol) to a suspension of sodium hydride (5.5 mmol) in anhydrous DMF (10 mL). Stir at room temperature for 1 hour to form the sodium alkoxide.

  • Polymer Addition: Dissolve the starting polymer (1 mmol of repeating units) in anhydrous DMF (20 mL) and add it to the alkoxide solution via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Quenching and Precipitation: Cool the reaction to room temperature and cautiously quench with a few drops of methanol. Precipitate the functionalized polymer by pouring the solution into methanol (200 mL).

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum. For further purification, redissolve the polymer in chloroform and reprecipitate in methanol.

  • Final Product Isolation: Collect the purified functionalized polymer by filtration and dry under vacuum at 60 °C for 24 hours.

Self-Validation:

  • Spectroscopic Analysis: Successful functionalization can be confirmed by the appearance of new signals corresponding to the alkoxy chain in the 1H NMR spectrum and the disappearance of the C-F coupling in the 13C NMR spectrum.

  • Solubility Test: A noticeable change in the polymer's solubility in different solvents is a good indicator of successful functionalization.

Characterization of Novel Pyridinone-Based Materials

A thorough characterization is crucial to understand the structure-property relationships of the newly synthesized materials.

PropertyCharacterization TechniqueExpected Insights
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Assessment of thermal stability and phase transitions (e.g., glass transition temperature, Tg).
Optical Properties UV-Vis Spectroscopy, Photoluminescence (PL) SpectroscopyDetermination of absorption and emission maxima, and quantum yield.[13]
Electrochemical Properties Cyclic Voltammetry (CV)Estimation of HOMO and LUMO energy levels, and the electrochemical band gap.[14]

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its orthogonal reactivity allows for the rational design and synthesis of novel conjugated and functional polymers with tailored properties. The protocols detailed herein provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in organic electronics, sensor technology, and beyond. Future work should focus on the synthesis of a broader range of polymers and the systematic investigation of their performance in electronic devices.

References

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
  • Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Publications.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. National Institutes of Health.
  • Applications of Pyridine-Functionalized Pyrenes in Optoelectronics. Ningbo Innopharmchem Co., Ltd.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki reaction. Wikipedia.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
  • Electro-optical and electrochemical properties of poly[2-ethynyl-N-(α-isobutyryl)pyridinium bromide]. ResearchGate.
  • Optical and electrochemical properties of polyfluorenes with pyridine-triphenylamine bipolar unit. University of Nicosia Research Portal.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing.
  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI.
  • Review of electronic and optical properties of semiconducting π-conjugated polymers: applications in optoelectronics. Korea Open CourseWare.
  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI.
  • A Comprehensive Review on Optical Properties of Polymer Electrolytes and Composites. MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Total Synthesis Enabled by Cross-Coupling. Macmillan Group, Princeton University.

Sources

Troubleshooting & Optimization

Improving yield in 5-bromo-4-fluoropyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced efficiency in pharmaceutical and agrochemical research, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the synthesis of 5-bromo-4-fluoropyridin-2(1H)-one. As a crucial building block, optimizing its synthesis is paramount for accelerating discovery pipelines. This guide, structured with full editorial autonomy, moves beyond simple step-by-step instructions to offer a deep dive into the causality behind experimental choices, troubleshooting common pitfalls, and ensuring reproducible, high-yield outcomes.

Overview of Synthetic Strategies

The synthesis of this compound, a substituted pyridinone, can be approached through several strategic pathways. The most common and direct method involves the electrophilic bromination of the 4-fluoropyridin-2(1H)-one precursor. An alternative route involves the selective hydrolysis of a dihalogenated pyridine, such as 5-bromo-2,4-difluoropyridine. Each pathway presents unique challenges and optimization opportunities, which this guide will address in detail.

Synthetic_Pathways cluster_0 Primary Route: Electrophilic Bromination cluster_1 Alternative Route: Selective Hydrolysis A 4-Fluoropyridin-2(1H)-one B Bromination (e.g., NBS, Acetic Acid) A->B Starting Material C This compound B->C Yields > 69% D 5-Bromo-2,4-difluoropyridine E Selective Hydrolysis (e.g., HCl, H2O) D->E Starting Material F This compound E->F Position-selective

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low yield and multiple products during the bromination of 4-fluoropyridin-2(1H)-one.

Question: My bromination reaction is inefficient, resulting in a mixture of unreacted starting material, the desired mono-brominated product, and a di-brominated byproduct. How can I improve the selectivity and yield?

Answer: This is a frequent challenge in the halogenation of activated pyridine rings. The issue typically stems from one of three areas: the choice of brominating agent, stoichiometry, or reaction conditions.

  • Causality—Brominating Agent and Stoichiometry: The reactivity of the brominating agent is critical. While elemental bromine (Br₂) in acetic acid can be used, N-bromosuccinimide (NBS) is often preferred as a milder and more selective source of electrophilic bromine, reducing the formation of over-brominated species.[1][2] The stoichiometry of NBS is crucial; insufficient amounts lead to incomplete conversion, while a significant excess can promote di-bromination.[3]

  • Causality—Reaction Conditions: Temperature plays a significant role in controlling selectivity.[4] Elevated temperatures can increase the rate of reaction but may also accelerate the formation of undesired side products. Acetic acid is a common solvent for this transformation.[5]

Troubleshooting Workflow:

  • Verify Starting Material Purity: Ensure the 4-fluoropyridin-2(1H)-one is pure, as impurities can interfere with the reaction.[6]

  • Optimize NBS Stoichiometry: Start with 1.05-1.1 equivalents of NBS. If conversion is incomplete, incrementally increase the amount to 1.5 equivalents, monitoring the reaction closely by Thin-Layer Chromatography (TLC) or LC-MS to find the optimal balance.[3]

  • Control Temperature: Begin the reaction at room temperature. If the reaction is sluggish, gently heat the mixture to 50-80°C. Conversely, if side product formation is significant, consider running the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer duration.[5]

  • Consider Microwave Irradiation: To accelerate the reaction while potentially improving yield, microwave-assisted synthesis can be an effective alternative to conventional heating, often achieving better results in shorter time frames.[3]

Troubleshooting_Workflow start Low Yield / Impurities in Bromination check_purity 1. Verify Starting Material Purity start->check_purity check_purity->start Impure optimize_nbs 2. Optimize NBS Stoichiometry (1.1-1.5 eq) check_purity->optimize_nbs Pure control_temp 3. Adjust Temperature (0°C to 80°C) optimize_nbs->control_temp Optimized purify 4. Refine Purification (Recrystallization/Chromatography) control_temp->purify Optimized success High Yield Achieved purify->success Pure Product

Caption: Decision workflow for troubleshooting low yield in bromination.

Problem 2: Inefficient or challenging product purification.

Question: My reaction seems to have worked based on TLC analysis, but my isolated yield is poor after purification. What are the best methods to purify this compound?

Answer: A significant loss of product during purification is a common reason for low isolated yields.[7] The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure solid product. The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allowed to cool slowly. If the product is too soluble, an anti-solvent (e.g., hexanes or water) can be added to induce precipitation.

  • Washing/Trituration: Before more intensive purification, washing the crude solid with a solvent in which the product is poorly soluble but impurities are soluble can be very effective.[6] Cold ethanol or a mixture of ether and hexanes are good starting points.

  • Column Chromatography: If recrystallization and washing are insufficient to remove persistent impurities, silica gel column chromatography is the next step. A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity is recommended.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting materials and reagents? A1: The purity of your starting materials and reagents is paramount.[6] Impurities in the 4-fluoropyridin-2(1H)-one can lead to unexpected side reactions, while old or degraded NBS may have reduced activity, leading to incomplete reactions. It is highly recommended to use freshly opened or purified materials.

Q2: What is the most effective way to monitor the progress of the bromination reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[6] Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to clearly separate the starting material, the desired product, and any potential byproducts. By spotting the reaction mixture alongside the starting material, you can track the consumption of the reactant and the appearance of the product spot.

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes. N-bromosuccinimide is a lachrymator and irritant and should be handled with care in a well-ventilated fume hood. Acetic acid is corrosive. Halogenated pyridines should be considered toxic and handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What is the expected tautomeric form of the final product? A4: The product, this compound, exists in equilibrium with its tautomer, 5-bromo-4-fluoropyridin-2-ol. However, for 2-hydroxypyridines, the pyridin-2(1H)-one form is generally the major and more stable tautomer in most solvents.

Optimized Experimental Protocols

Protocol 1: Synthesis via Bromination of 4-Fluoropyridin-2(1H)-one

This protocol is based on optimized conditions for selective mono-bromination.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoropyridin-2(1H)-one (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. If the reaction is slow, the temperature can be increased to 50°C.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol or ether to remove residual acetic acid and succinimide.

  • Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain pure this compound.

Comparative Data on Bromination Conditions

The following table summarizes various conditions for bromination reactions on related heterocyclic systems to guide optimization efforts.

EntryBrominating AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
1NBS1.1AcetonitrileRT2N/A[8]
2NBS1.5N/AN/AN/A69 (mono-bromo)[3]
3Bromine1.0Acetic Acid802N/A[5]
4NBS1.1Dichloromethane00.587 (on 2-amino-4-chloropyridine)[2]

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
  • 5-BroMo-4-fluoropyridin-2-aMine synthesis - ChemicalBook.
  • 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook.
  • Buy 5-Bromo-4-fluoro-2-iodopyridine (EVT-1445077) | 1260669-95-1 - EvitaChem.
  • 2-Bromo-5-fluoro-4-hydroxypyridine | - Frontier Specialty Chemicals.
  • Optimization of the Bromination Reaction | Download Table - ResearchGate.
  • Optimization for the bromination step | Download Scientific Diagram - ResearchGate.
  • 2-Hydroxy-5-bromopyridine synthesis - ChemicalBook.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
  • What could be reason for getting a very low yield in organic chemistry? - Quora.
  • www.rsc.org/advances.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.
  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH.
  • 944401-69-8|5-Bromo-4-fluoropyridin-2-amine|BLD Pharm.
  • How is 2-Bromo-5-fluoropyridine synthesized and what are its applications? - Guidechem.
  • 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl - PubChem.
  • 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem.
  • 2-bromo-5-fluoropyridine CAS 41404-58-4 - Home Sunshine Pharma.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • This compound | C5H3BrFNO | CID 118408416 - PubChem.
  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate.
  • Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed.
  • How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ - Guidechem.
  • Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a - ResearchGate.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed.
  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH.
  • 2-Bromo-5-fluoropyridine 97 41404-58-4 - Sigma-Aldrich.
  • 5-Bromo-2-fluoropyridine | CAS Number 766-11-0 - Ossila.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central.
  • Standard RNA Synthesis with HiScribe T7 High Yield RNA Synthesis Kit (NEB #E2040).
  • Scaling of High-Yield In vitro Transcription Reactions for Linear Increase of RNA Production - NEB.

Sources

Technical Support Center: Optimizing Suzuki Coupling for Bromopyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridinone substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet highly valuable, class of heterocyclic compounds. Here, we move beyond generic protocols to provide targeted, mechanism-driven solutions to common problems, structured in a practical Q&A format.

Frequently Asked Questions (FAQs)

Q1: Why are bromopyridinone substrates considered challenging for Suzuki-Miyaura coupling?

This is a critical starting point. The difficulty arises from the inherent chemical nature of the pyridinone ring itself.

  • Catalyst Inhibition: The primary challenge is the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle.[1][2] To overcome this, the use of bulky phosphine ligands is often required to sterically shield the palladium center and discourage this unproductive interaction.[2]

  • Electronic Effects: The pyridinone ring's electronic properties, influenced by the position of the bromine, the carbonyl group, and any N-substituents, can decrease the reactivity of the carbon-bromine bond. This makes the oxidative addition step, often the rate-determining step of the catalytic cycle, more difficult to achieve compared to simple aryl bromides.[1][2]

  • N-H Acidity & Interference: For N-unsubstituted pyridinones, the acidic N-H proton can react with the basic conditions required for the coupling, potentially leading to substrate decomposition or other side reactions. In some cases, dehalogenation of the starting material is a significant competing pathway which can be suppressed by protecting the pyrrole nitrogen.[3][4]

Q2: What is the fundamental role of the base, and why is its selection so critical?

The base is not merely a spectator or a simple acid scavenger; it is a crucial activator in the catalytic cycle.[5] Its primary role is to react with the boronic acid to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[6][7] This "ate" complex is significantly more electron-rich, which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.

An inappropriate base can lead to several problems:

  • Incomplete Borate Formation: If the base is too weak, the concentration of the active borate species will be low, slowing or stalling the reaction.

  • Side Reactions: An overly strong or poorly soluble base can promote decomposition of the substrate or boronic acid.

  • Protodeboronation: The combination of base, water, and high temperature can lead to the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom and terminating the productive cycle.[1][8]

Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for screening.[8][9]

Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?

The choice of boron reagent is a trade-off between reactivity and stability.

  • Boronic Acids: These are the most common reagents. However, they are susceptible to protodeboronation and can sometimes self-condense to form boroxines upon storage.[1][2] Always use fresh, high-purity boronic acids.

  • Boronic Esters (Pinacol, Neopentyl): These are significantly more stable towards protodeboronation and have a longer shelf-life.[2][10] They are excellent alternatives when boronic acid instability is suspected to be the cause of low yields. The trade-off is that they can be less reactive, sometimes requiring more forcing conditions.

  • Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle. They are resistant to protodeboronation but require specific conditions to slowly hydrolyze in situ to generate the active boronic acid for the coupling reaction.[11][12] They are a superb choice for particularly sensitive substrates or when protodeboronation is a severe issue.[12]

Troubleshooting Guide: From Low Yields to Complex Mixtures

Problem 1: My reaction shows low conversion, with significant starting material remaining.

This is the most common issue, typically pointing to a problem in the catalytic cycle's efficiency.

Potential Cause A: Ineffective Catalyst System The catalyst may not be active enough to perform the oxidative addition onto the electron-rich bromopyridinone or is being inhibited.

  • Solution Workflow:

    • Switch to a Bulky, Electron-Rich Ligand: If you are using a standard ligand like PPh₃, it is likely insufficient. Screen a set of specialized Buchwald-type ligands known to promote the coupling of heteroaryl halides.[1][2] These ligands possess both the steric bulk to protect the palladium center and the electron-donating character to facilitate oxidative addition.[10][13]

    • Increase Reaction Temperature: The oxidative addition step has a significant activation energy barrier. Increasing the temperature to 80-110 °C is standard for these substrates.[9] Microwave irradiation can be a powerful tool to rapidly heat reactions and significantly shorten reaction times, often leading to improved yields.[14]

    • Verify Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Using a pre-catalyst, where the ligand is already coordinated, can sometimes give more reproducible results.

Table 1: Recommended Catalyst Systems for Bromopyridinone Coupling

Palladium Source Ligand Typical Loading (mol%) Key Characteristics & Rationale
Pd(OAc)₂ or Pd₂(dba)₃ SPhos Pd: 1-5%, Ligand: 2-10% Excellent general-purpose, bulky ligand for heteroaryl couplings.[1]
Pd(OAc)₂ or Pd₂(dba)₃ XPhos Pd: 1-5%, Ligand: 2-10% Even more sterically demanding than SPhos; effective for very challenging substrates.[2]
Pd(PPh₃)₄ None 5-10% "Classical" catalyst; may work for activated pyridinones but often fails due to inhibition.[8]

| PdCl₂(dppf) | None | 3-5% | A robust pre-catalyst, but may be less active than Buchwald systems for this specific substrate class. |

Potential Cause B: Inefficient Transmetalation The activated borate complex is not transferring its organic group to the palladium center efficiently.

  • Solution Workflow:

    • Screen Bases: The choice of base is paramount. If a weaker base like Na₂CO₃ is failing, switch to K₃PO₄ or Cs₂CO₃.[9]

    • Solvent Choice: Ensure the solvent can adequately dissolve the base and other reagents. Aprotic polar solvents like 1,4-Dioxane, Toluene, or DMF are common choices.[8][9] A small amount of water is sometimes added to help solubilize the base, but be cautious as excess water can promote protodeboronation.[15]

    • Check Boron Reagent: As discussed in the FAQs, consider switching to a more stable pinacol ester or trifluoroborate salt to rule out decomposition of the boronic acid.[2]

Problem 2: My desired product is formed, but I see significant byproducts.

Byproduct analysis is key to diagnosing the specific side reaction that is competing with your desired transformation.

Byproduct A: Homocoupled Boronic Acid (Ar-Ar) This indicates the presence of oxygen in your reaction system.

  • Cause & Mechanism: Oxygen can participate in a competing catalytic cycle, leading to the oxidative dimerization of the boronic acid reagent.

  • Solution: Improve your degassing technique. Simply bubbling an inert gas through the solvent is often insufficient. The "freeze-pump-thaw" method (for solvents that will freeze) or subjecting the sealed reaction vessel to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) is far more effective at removing dissolved oxygen.[1][2][16]

Byproduct B: Protodeboronated Arene (Ar-H from your boronic acid) The C-B bond of your coupling partner is being cleaved.

  • Cause & Mechanism: This hydrolysis reaction is promoted by water, base, and elevated temperatures.[1] Some heteroaryl boronic acids are particularly prone to this side reaction.[10][17]

  • Solution:

    • Use a more stable boron reagent (pinacol ester or trifluoroborate salt).[2][9]

    • Use rigorously dried solvents and reagents.

    • Minimize reaction time and temperature where possible.

    • Ensure you are not using a vast excess of base or water.

Byproduct C: Dehalogenated Pyridinone (Bromine replaced by Hydrogen) Your starting material is being consumed in a non-productive pathway.

  • Cause & Mechanism: This can be caused by the formation of palladium hydride (Pd-H) species in the catalytic cycle, which can then react with the bromopyridinone in a reductive pathway.

  • Solution: This is a more complex issue. Screening different bases and solvents can sometimes mitigate the problem.[1] In cases involving N-H pyridinones or pyrroles, protecting the nitrogen with a group like BOC or SEM has been shown to suppress this dehalogenation side reaction.[3]

Visualized Workflows & Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate the core Suzuki-Miyaura cycle and a logical workflow for addressing common reaction failures.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br Bromopyridinone (Ar-Br) Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)3- Activated Borate [Ar'-B(OH)3]- Ar'-B(OH)2->Ar'-B(OH)3- Base Base (e.g., K3PO4) Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Analyze Crude LCMS: High SM Remaining? start->check_sm check_byproducts Analyze Crude LCMS: Major Byproducts Present? start->check_byproducts inactive_cat Cause: Inactive Catalyst or Inhibition check_sm->inactive_cat Yes bad_trans Cause: Poor Transmetalation check_sm->bad_trans Yes homocoupling Byproduct: Homocoupling (Ar'-Ar') check_byproducts->homocoupling Yes protodeboronation Byproduct: Protodeboronation (Ar'-H) check_byproducts->protodeboronation Yes dehalogenation Byproduct: Dehalogenation (Ar-H) check_byproducts->dehalogenation Yes solve_cat Solution: 1. Screen bulky, electron-rich ligands (SPhos, XPhos). 2. Increase temperature / Use Microwave. 3. Verify Pd source. inactive_cat->solve_cat solve_trans Solution: 1. Screen stronger bases (K3PO4, Cs2CO3). 2. Check solvent compatibility. 3. Switch to boronic ester/trifluoroborate. bad_trans->solve_trans solve_homo Solution: Improve degassing (multiple vacuum/backfill cycles). homocoupling->solve_homo solve_proto Solution: 1. Use pinacol ester or trifluoroborate salt. 2. Use anhydrous solvent. protodeboronation->solve_proto solve_dehalo Solution: 1. Screen different bases/solvents. 2. Consider N-protection of pyridinone. dehalogenation->solve_dehalo

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Bromopyridinones

This is a representative starting point. Optimization is almost always necessary.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromopyridinone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the vessel and evacuate the atmosphere by connecting to a vacuum line for 5-10 minutes. Backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of oxygen.[1][2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, concentration typically 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9] If using a microwave reactor, heat to 120-150 °C for 10-30 minutes.[18]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Throughput Condition Screening

For challenging substrates, a parallel screen of conditions is the most efficient optimization strategy.

  • Array Setup: In a 24-well plate or an array of reaction vials, prepare identical aliquots of the bromopyridinone and the boronic acid reagent.

  • Variable Addition:

    • Ligand Screen: To different wells, add a panel of ligands (e.g., SPhos, XPhos, RuPhos, PPh₃, none) with a fixed palladium source (Pd₂(dba)₃) and base (K₃PO₄).

    • Base Screen: To another set of wells, add a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF) with a fixed catalyst system (e.g., Pd(OAc)₂/SPhos).

  • Execution: Add degassed solvent to all wells, seal the plate, and heat for a set amount of time (e.g., 4-12 hours).

  • Analysis: After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the percent conversion to product and identify major byproducts. This allows for rapid identification of the most promising reaction conditions for further optimization and scale-up.

References

  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • ResearchGate. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Benchchem. Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. Organoborane coupling reactions (Suzuki coupling).
  • Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
  • NIH. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks.
  • NIH. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyridinone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. Pyridinone scaffolds are invaluable in medicinal chemistry, yet their utility is often hampered by poor solubility, a challenge that can stall crucial experiments and delay project timelines.[1][2][3][4] This guide provides a structured, causality-driven approach to systematically diagnose and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridinone intermediates so poorly soluble in common organic solvents and aqueous media?

A1: The solubility of pyridinone derivatives is governed by a delicate balance of factors inherent to their structure. The pyridinone ring itself possesses both a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, ring nitrogen).[1][2][3] This can lead to strong, stable crystal lattice structures with high lattice energy that resists dissolution. Furthermore, appended lipophilic substituents, often required for target binding, can drastically reduce aqueous solubility.

Q2: What is the very first and most direct strategy I should attempt to solubilize my compound for a preliminary assay?

A2: The most immediate approach is often a combination of co-solvency and gentle heating. A powerful, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is the standard starting point for creating a concentrated stock solution for biological assays.[5] If solubility remains an issue, creating a binary or ternary solvent system with another co-solvent and warming can often overcome the initial energy barrier to dissolution. However, always be mindful of the compound's thermal stability.

Q3: My pyridinone has a basic nitrogen handle. How can I leverage this for better aqueous solubility?

A3: For pyridinone intermediates with ionizable basic centers, pH modification is a highly effective and straightforward strategy.[6][7] By lowering the pH of an aqueous medium with a suitable acid, you can protonate the basic nitrogen, forming a more polar and significantly more water-soluble salt. This is a fundamental principle guided by the Henderson-Hasselbalch equation.[8][9][10][11][12]

Q4: I've tried simple solvent and pH adjustments with limited success. When should I consider more complex formulation strategies?

A4: If basic methods are insufficient, it's time to evaluate advanced formulation techniques. The choice depends on the end application. For in vitro assays, using solubilizing excipients like cyclodextrins is a common next step. For in vivo studies or final drug formulation, more sophisticated approaches like creating amorphous solid dispersions or employing nanoparticle engineering may be necessary to achieve the desired bioavailability.[13][14][15][16][17][18][19]

Troubleshooting Guide 1: Systematic Solvent & Co-Solvent Screening

The principle of "like dissolves like" is the foundation of solubility. However, for complex molecules like pyridinones, a single solvent is often inadequate. Co-solvency reduces the polarity of the primary solvent (like water), making it more favorable for a non-polar solute to dissolve.[20][21]

Workflow: Rational Solvent Selection

Caption: Workflow for systematic solvent and co-solvent screening.

Protocol 1: Co-Solvent Screening for Aqueous Systems
  • Preparation : Prepare a 10 mg/mL stock solution of your pyridinone intermediate in a strong organic solvent (e.g., 100% DMSO).

  • Primary System : In separate vials, add your target aqueous buffer (e.g., PBS, pH 7.4).

  • Co-Solvent Addition : Prepare solutions of the aqueous buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, 20% of PEG 400, Propylene Glycol, or Ethanol).[]

  • Titration : Add a small aliquot of the DMSO stock solution to each co-solvent vial to achieve the desired final compound concentration.

  • Observation : Vortex each vial for 1-2 minutes. Visually inspect for precipitation. Use nephelometry for a more quantitative assessment of solubility.

  • Validation : Always run a vehicle control (buffer + co-solvent + DMSO) to ensure the co-solvent itself isn't causing artifacts in downstream assays.[5]

Data Summary: Common Co-Solvents
Co-SolventPolarityCommon Use CaseConsiderations
DMSO High (Aprotic)Stock solutions for in vitro assaysCan be cytotoxic at >0.5% final concentration.[5]
Ethanol High (Protic)Co-solvent for oral formulationsCan precipitate proteins in some assays.
PEG 400 High (Protic)Oral and parenteral formulationsHigh viscosity at higher concentrations.
Propylene Glycol Medium (Protic)Versatile for oral/topical useLower solubilizing power than DMSO for some compounds.

Troubleshooting Guide 2: pH-Dependent Solubility Enhancement

For pyridinone intermediates that are ionizable, altering the pH is a powerful tool to dramatically increase aqueous solubility. The governing principle is the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of a molecule.[8][9][10][11][12] The ionized form is almost always more water-soluble.

Mechanism: Ionization Drives Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Py_H Pyridinone-H+ (Ionized, Soluble) Py Pyridinone (Neutral, Poorly Soluble) Py_H->Py - H+ (Base Addition) Py->Py_H + H+ (Acid Addition)

Caption: Formation of a water-soluble pyridinone-cyclodextrin inclusion complex.

Protocol 3: Phase Solubility Study with Cyclodextrins
  • Select Cyclodextrin : Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe, and effective choice for many applications. [23]2. Prepare CD Solutions : Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Equilibrate with Drug : Add an excess of your solid pyridinone intermediate to each cyclodextrin solution.

  • Incubate & Analyze : Follow the same procedure as the pH-solubility profile (Guide 2, steps 4-6) to determine the concentration of the dissolved drug at each cyclodextrin concentration.

  • Plot & Interpret : Plot the total drug concentration against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and is the desired outcome. [24]

B. Solid Dispersions & Nanoparticles

For the most challenging compounds, especially for in vivo applications, altering the solid state of the drug is required.

  • Amorphous Solid Dispersions (ASDs) : This technique involves dispersing the drug in a polymer matrix, converting it from a stable, low-energy crystalline form to a high-energy, more soluble amorphous form. [17]Common methods to create ASDs include spray drying and hot-melt extrusion. [18][25][26]* Nanoparticle Engineering : Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio. [13][16][27]This significantly enhances the dissolution velocity according to the Noyes-Whitney equation. [28]Techniques include wet milling and high-pressure homogenization. [14][15][16] These advanced methods require specialized equipment and expertise but offer powerful solutions for overcoming the most severe solubility limitations, ultimately improving bioavailability. [13][15][16]

References

  • Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. PubMed.
  • Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Taylor & Francis Online.
  • Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Dovepress.
  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Scilit.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Nanotechnology for Poorly Soluble Drugs. RJPT.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate.
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
  • Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives. Benchchem.
  • Pyridones in drug discovery: Recent advances. PubMed.
  • Pyridones in drug discovery: Recent advances. ResearchGate.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH.
  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed.
  • Overcoming poor solubility of Furo[3,2-b]pyridin-3-ol in assays. Benchchem.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed.
  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate.
  • Different Methods Used In Solid Dispersion. IOSRPHR.
  • Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? ResearchGate.
  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
  • Pyridine Is miscible with EVERYTHING!? Reddit.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • Co-solvent: Significance and symbolism.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-bromo-4-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we synthesize technical data with field-proven insights to troubleshoot common issues and answer frequently asked questions.

The Challenge: Understanding the Substrate

This compound presents a unique set of challenges in cross-coupling reactions. Its structure combines features that can complicate catalysis:

  • Pyridinone Tautomerism: The substrate exists in equilibrium between its pyridinone and hydroxypyridine forms. This can lead to undesired N- or O-arylation side reactions and potential catalyst inhibition through coordination.

  • Electron-Deficient Ring: The pyridine ring, further deactivated by the fluorine atom, influences the oxidative addition step.

  • Potential for Catalyst Inhibition: The pyridinone oxygen and ring nitrogen can act as ligands for the palladium catalyst, potentially leading to deactivation.[1]

This guide provides a structured approach to overcoming these challenges through careful selection of the catalytic system.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

Low or no yield is a common issue. A systematic approach to troubleshooting is essential.

  • Incorrect Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich N-heterocycles, the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the desired catalytic cycle by stabilizing the active Pd(0) species and facilitating reductive elimination.[4]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig reactions.[5][6] Its strength, solubility, and compatibility with other reagents are key.

    • Solution: For Suzuki reactions, screen inorganic bases like K₃PO₄ or Cs₂CO₃.[5][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[1][8]

  • Poor Reagent Quality: Degradation of reagents, especially boronic acids, can halt the reaction.

    • Solution: Ensure the purity of all reagents. Boronic acids can be sensitive to storage; consider using fresh or purified material.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[1]

    • Solution: Implement rigorous degassing of solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]

Problem 2: Significant Side Reactions

The formation of byproducts can complicate purification and reduce the yield of the desired product.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom.

    • Cause: The presence of water or other proton sources in the reaction mixture.[1]

    • Mitigation: Use scrupulously dry reagents and solvents. The choice of base can also influence the rate of this side reaction; screening different bases may be necessary.[1]

  • Homocoupling of Boronic Acid (Suzuki Reaction): This leads to the formation of a biaryl byproduct from the boronic acid.

    • Cause: Often promoted by the presence of oxygen.[1]

    • Mitigation: Improve degassing procedures. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources. Lowering the reaction temperature may also be beneficial.[1]

  • N- or O-Arylation: Due to the pyridinone tautomerism, reaction at the nitrogen or oxygen atom can compete with the desired C-C or C-N bond formation.

    • Mitigation: Protecting the pyridinone nitrogen with a suitable protecting group (e.g., SEM, Boc) can prevent N-arylation. The choice of solvent and base can also influence the selectivity. Aprotic solvents are generally preferred.

Problem 3: Catalyst Deactivation

The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Ligand Instability: The phosphine ligand may degrade under the reaction conditions.

    • Solution: Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand.[1]

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: Run the reaction at the lowest effective temperature.

  • Poor Solubility: In reactions with poor solubility, the catalyst may precipitate.

    • Solution: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst.[1]

Logical Flow for Catalyst System Selection

This diagram outlines a decision-making process for selecting a suitable catalyst system for your cross-coupling reaction.

CatalystSelection cluster_start Start: Define Reaction Type cluster_suzuki Suzuki-Miyaura Coupling (C-C) cluster_buchwald Buchwald-Hartwig Amination (C-N) cluster_sonogashira Sonogashira Coupling (C-C Alkynyl) cluster_optimization Optimization & Troubleshooting Start Identify Desired Bond: C-C (Aryl/Vinyl), C-N, or C-C (Alkynyl) Suzuki Suzuki-Miyaura Start->Suzuki C-C (Aryl/Vinyl) Buchwald Buchwald-Hartwig Start->Buchwald C-N Sonogashira Sonogashira Start->Sonogashira C-C (Alkynyl) Suzuki_Catalyst Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: XPhos, SPhos, RuPhos - Base: K₃PO₄, Cs₂CO₃ - Solvent: Dioxane/H₂O, Toluene Suzuki->Suzuki_Catalyst Optimization Reaction Outcome Suzuki_Catalyst->Optimization Buchwald_Catalyst Catalyst System: - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: BINAP, Xantphos, Josiphos - Base: NaOtBu, LHMDS - Solvent: Toluene, Dioxane Buchwald->Buchwald_Catalyst Buchwald_Catalyst->Optimization Sonogashira_Catalyst Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - Co-catalyst: CuI - Base: Et₃N, DIPEA - Solvent: THF, DMF Sonogashira->Sonogashira_Catalyst Sonogashira_Catalyst->Optimization Low_Yield Low Yield / No Reaction Optimization->Low_Yield Unsuccessful Side_Reactions Side Reactions Optimization->Side_Reactions Impure Product Success Successful Coupling Optimization->Success Successful Low_Yield->Suzuki_Catalyst Re-screen Catalyst/Base Side_Reactions->Suzuki_Catalyst Adjust Conditions

Caption: A workflow for selecting and optimizing a catalyst system.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for functionalizing this compound?

A1: The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[2][9]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[6][10]

  • Sonogashira Coupling: Used for forming C-C triple bonds with terminal alkynes.[11][12]

Q2: What are the best general starting conditions for a Suzuki coupling with this substrate?

A2: A good starting point would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich ligand like XPhos (4 mol%).[2]

  • Base: K₃PO₄ (2-3 equivalents).[2]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Temperature: 90-110 °C.[7]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[1]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they can sometimes lead to cleaner reactions and avoid issues with copper-catalyzed alkyne homocoupling.[13]

Q4: How does the fluorine substituent affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can make the C-Br bond more susceptible to oxidative addition, potentially allowing for milder reaction conditions compared to non-fluorinated analogues.

Q5: Should I protect the pyridinone nitrogen before attempting the cross-coupling?

A5: Protecting the nitrogen is a prudent strategy to avoid potential N-arylation and catalyst inhibition. A readily cleavable protecting group such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can be employed.

Comparative Data on Catalyst Systems

The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for structurally similar substrates. Yields are illustrative and highly dependent on the specific coupling partners and reaction conditions.

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O (4:1)9512-2475-90[14]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)10012-2470-95[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)10012-24>80[14]
Table 2: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1675-98[2]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)t-BuOH10012-24>80[8]
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane11012-24>85[6]
Table 3: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88[2]
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF606-12>70[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[2]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is then subjected to standard aqueous workup and purification by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene).[2]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed.[2]

  • After cooling, the reaction is quenched, followed by an aqueous workup and purification.

General Protocol for Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (5 mol%).[15]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).[2][15]

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • The mixture is stirred at the desired temperature (e.g., 60 °C) and the reaction progress is monitored.

  • Upon completion, the reaction mixture is worked up and purified.

References

  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Buchwald–Hartwig amin
  • Screening of palladium catalysts for the Suzuki coupling of...
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides - Journal of the American Chemical Society
  • A General Solution for the 2-Pyridyl Problem - PMC - NIH
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Suzuki Coupling - Organic Chemistry Portal
  • Sonogashira Coupling - Chemistry LibreTexts
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem
  • (PDF)
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • 5-Bromo-4-fluoropyridin-2-amine - PubChem
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchG
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Advances in Cross-Coupling Reactions - MDPI
  • A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery - Benchchem
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH
  • Advances in Cross-Coupling Reactions - PMC - NIH

Sources

Technical Support Center: Regioselective Reactions of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for managing regioselectivity in reactions involving di-halogenated pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these versatile but often complex building blocks. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of achieving site-selective functionalization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.

Question 1: "I'm performing a Suzuki-Miyaura coupling on 2,4-dibromopyridine and getting a mixture of products at both the C2 and C4 positions. How can I favor C4-selectivity?"

Probable Cause: The inherent electronic properties of the pyridine ring and the specific catalytic system used are likely leading to competitive reactions at both halogenated sites. The C4 position is generally more electron-deficient and sterically accessible than the C2 position, but the choice of catalyst, ligand, and reaction conditions can override this preference.

Solution Pathway:

  • Ligand Selection is Critical: The steric and electronic properties of the phosphine ligand on your palladium catalyst are paramount. For C4 selectivity, a bulky, electron-rich ligand is often preferred.

    • Recommendation: Switch to a biarylphosphine ligand such as SPhos or XPhos. These ligands promote oxidative addition at the more sterically accessible and electronically favorable C4-Br bond while potentially hindering approach at the more sterically crowded C2 position.

    • Underlying Principle: The large cone angle of these ligands creates a sterically demanding catalytic complex, which preferentially reacts at the less hindered C4 position.

  • Solvent and Base Optimization: The reaction medium can significantly influence selectivity.

    • Recommendation: A polar aprotic solvent like 1,4-dioxane or DME is a good starting point. For the base, a weaker carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is often superior to stronger phosphate bases for cleaner C4-selective couplings.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity.

    • Recommendation: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. Higher temperatures can sometimes overcome the subtle energy differences between the two reaction pathways, leading to a loss of selectivity.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

Reagent/Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Standard, reliable source of Pd(0).
Ligand SPhos (2-4 mol%)Bulky ligand to enhance C4 selectivity.
Base K₂CO₃ (2.0 eq.)Mild base, often improves selectivity.
Boronic Acid/Ester Arylboronic Acid (1.1 eq.)The coupling partner.
Solvent 1,4-Dioxane/H₂O (10:1)Common solvent system for Suzuki reactions.
Temperature 80 °CLower temperature to favor selectivity.
Time 12-24 hMonitor by TLC or LC-MS.

Question 2: "My Buchwald-Hartwig amination on 3,5-dichloropyridine is giving me a low yield of the mono-aminated product and a significant amount of di-amination. How can I stop the reaction at the mono-substitution stage?"

Probable Cause: Once the first amination occurs, the resulting aminopyridine can be more electron-rich than the starting 3,5-dichloropyridine. This can, in some cases, facilitate the second amination, leading to the di-substituted product. Controlling stoichiometry and reaction conditions is key.

Solution Pathway:

  • Control Stoichiometry: This is the most straightforward parameter to adjust.

    • Recommendation: Use a slight excess of the 3,5-dichloropyridine (e.g., 1.2-1.5 equivalents) relative to the amine. This ensures the amine is consumed before significant di-amination can occur.

  • Catalyst and Ligand Choice: A less reactive catalyst system can sometimes provide better control.

    • Recommendation: While highly active catalysts are often desired, a slightly less reactive system might be beneficial here. Consider using a Josiphos-type ligand or a less electron-rich biarylphosphine ligand.

  • Temperature and Reaction Time:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by LC-MS and quench it as soon as the starting amine is consumed to prevent the formation of the di-aminated product.

Question 3: "I'm trying to perform a regioselective lithiation and trapping of 2,5-dibromopyridine to functionalize the C6 position, but I'm getting a complex mixture of products."

Probable Cause: Directed ortho-metalation (DoM) and halogen-metal exchange are competing pathways. The bromine at C5 can direct lithiation to C6, but the bromine at C2 is susceptible to direct halogen-metal exchange. The choice of base and temperature is critical to control this selectivity.

Solution Pathway:

  • Base Selection for DoM: For C6 lithiation, a non-nucleophilic, sterically hindered base is required.

    • Recommendation: Use lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C). These bases are strong enough to deprotonate the C6 position directed by the C5-bromo group but are less likely to undergo halogen-metal exchange.

  • Conditions for Halogen-Metal Exchange: If you wanted to functionalize the C2 or C5 position, a different strategy would be needed.

    • For C2-Functionalization: n-Butyllithium (n-BuLi) at -78 °C will preferentially undergo halogen-metal exchange at the C2 position due to the inductive effect of the nitrogen atom.

    • For C5-Functionalization: This is more challenging due to the competing C2 exchange and C6 deprotonation. A temperature-controlled bromine-magnesium exchange using i-PrMgCl·LiCl at a slightly higher temperature (e.g., -40 °C to -20 °C) might favor exchange at the C5 position.

Logical Flow for Regioselective Functionalization of 2,5-Dibromopyridine

G start Start: 2,5-Dibromopyridine cond_c6 LDA or LiTMP -78 °C start->cond_c6 Use hindered base cond_c2 n-BuLi -78 °C start->cond_c2 Use alkyllithium cond_c5 i-PrMgCl·LiCl -40 to -20 °C start->cond_c5 Use Turbo-Grignard c6_path Target: C6 Functionalization c2_path Target: C2 Functionalization c5_path Target: C5 Functionalization mech_c6 Directed ortho-Metalation (DoM) cond_c6->mech_c6 mech_c2 Halogen-Metal Exchange cond_c2->mech_c2 mech_c5 Halogen-Metal Exchange cond_c5->mech_c5 mech_c6->c6_path Trap with electrophile mech_c2->c2_path Trap with electrophile mech_c5->c5_path Trap with electrophile

Caption: Decision workflow for regioselective lithiation of 2,5-dibromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that control regioselectivity in cross-coupling reactions of di-halogenated pyridines?

The regioselectivity is primarily governed by a combination of four factors:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α (C2/C6) and γ (C4) positions more electron-deficient and generally more reactive towards oxidative addition in cross-coupling reactions.

  • Steric Hindrance: The positions adjacent to the nitrogen (C2/C6) are more sterically hindered than the C3, C4, and C5 positions. This can be exploited by using bulky ligands to direct the reaction to a less hindered site.

  • Halogen Reactivity: The reactivity order for halogens in palladium-catalyzed cross-coupling is typically I > Br > Cl. This difference can be used to achieve selective coupling at one position over another in di-halo-pyridines with different halogens.

  • Catalyst/Ligand System: This is often the most influential factor. The choice of metal (e.g., Pd, Ni, Cu), and more importantly, the ligand, can tune the steric and electronic properties of the catalyst to favor reaction at a specific site.

Q2: Can I use computational chemistry to predict the regioselectivity of a reaction?

Yes, increasingly so. Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely site of reaction. By calculating the activation energies for the oxidative addition step at each C-X bond, you can gain insight into the most favorable reaction pathway. This can save significant experimental time by narrowing down the most promising reaction conditions to screen.

Q3: Are there any general "rules of thumb" for predicting regioselectivity?

While every system is unique, some general guidelines can be helpful:

  • For Suzuki/Stille/Negishi Couplings: In the absence of strong directing groups or highly specific ligands, reactivity often follows the order C4 > C2 > C3.

  • For Lithiation/Grignard Formation: Halogen-metal exchange is fastest at C2/C6 due to the inductive effect of the nitrogen. Deprotonation (DoM) is often directed by existing substituents.

  • Different Halogens: When you have two different halogens (e.g., 2-chloro-4-bromopyridine), the C-Br bond will almost always react first in a standard palladium-catalyzed cross-coupling.

Workflow for Selecting a Regioselective Strategy

G start Di-halogenated Pyridine Substrate decision1 Are the halogens different? (e.g., Br and Cl) start->decision1 decision2 Is one position sterically hindered? decision1->decision2 No strategy1 Exploit Halogen Reactivity (e.g., Pd-cat. coupling) decision1->strategy1 Yes decision3 Is a directing group present? decision2->decision3 No strategy2 Use Sterically Bulky Ligands (e.g., SPhos, XPhos) decision2->strategy2 Yes strategy3 Utilize Directed ortho-Metalation (DoM) decision3->strategy3 Yes strategy4 Rely on Inherent Electronic Bias (C4 > C2 > C3) decision3->strategy4 No

Caption: A general decision-making framework for regiocontrol.

References

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides Source: Angewandte Chemie Intern
  • Title: Recent advances and applications of selective C–H and C–X bond functionalization of pyridines Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: Directed ortho Metalation (DoM). A Directed Group Methodology for Anionic Arene Chemistry Source: Chemical Reviews URL:[Link]
  • Title: The Turbo-Grignard Reagent i-PrMgCl·LiCl: A Powerful Tool for the Preparation and Use of Functionalized Grignard Reagents Source: Chemistry – A European Journal URL:[Link]
  • Title: Cross-Coupling Reactions of Pyridines Source: Chemical Reviews URL:[Link]
  • Title: Regioselectivity of the Suzuki−Miyaura Cross-Coupling Reaction of Dihalopyridines: A DFT Study Source: The Journal of Organic Chemistry URL:[Link]

Technical Support Center: Streamlining Palladium Removal from Pyridinone Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from pyridinone-based active pharmaceutical ingredients (APIs). The presence of palladium, a common catalyst in cross-coupling reactions for synthesizing pyridinone cores, is strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3D, which sets a permitted daily exposure (PDE) for oral administration at 100 µ g/day .[1] This often translates to a concentration limit of 10 ppm in the final API.[1][2][3]

The unique chemical nature of pyridinones, particularly the presence of a nitrogen atom within the heterocyclic ring, can lead to strong coordination with palladium. This interaction often complicates catalyst removal, making standard purification techniques like simple filtration or crystallization insufficient.[4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve the required purity for your pyridinone products.

Troubleshooting & FAQs: A Problem-Solving Approach

This section is designed to provide direct answers to the most common issues encountered during the purification of pyridinone products.

Issue 1: High Levels of Residual Palladium Persist After Initial Purification Attempts (e.g., Filtration, Crystallization).

FAQ: Why is it so difficult to remove palladium from my pyridinone product?

The nitrogen atom in the pyridinone ring can act as a potent ligand, forming stable complexes with palladium species.[4] This coordination can render the palladium catalyst soluble in your reaction mixture, making it difficult to remove by simply filtering off the heterogeneous catalyst or through standard crystallization, which can sometimes even concentrate the metal in the crystal structure.[4][5] The choice of palladium removal technique is highly dependent on the specific product, solvent, temperature, and additives used in your reaction.[6]

Issue 2: My Palladium Scavenger is Ineffective.

FAQ: I used a scavenger resin, but the palladium levels are still high. What went wrong?

Several factors could be at play:

  • Incorrect Scavenger Selection: The efficacy of a scavenger is highly dependent on the oxidation state of the palladium in your system (e.g., Pd(0), Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II). It's crucial to select a scavenger with a functional group that has a high affinity for the specific palladium species present.[7] A screening of different scavengers is often recommended.[4][7]

  • Suboptimal Scavenging Conditions: Temperature, reaction time, and solvent can all significantly impact scavenger performance. Ensure your product is fully soluble in the chosen solvent at the scavenging temperature to prevent it from precipitating with the scavenger.[4]

  • Poor Mass Transfer: Inadequate mixing can prevent efficient contact between the scavenger and the palladium species. Vigorous stirring is essential for solid-supported scavengers.[7]

Issue 3: Significant Product Loss During Purification.

FAQ: I'm losing a substantial amount of my pyridinone product during palladium removal. How can I improve my yield?

Product loss is a common issue, particularly with non-specific adsorbents like activated carbon, which can adsorb the desired product alongside the palladium.[1][6] To mitigate this:

  • Screen for Selectivity: Test various scavengers to find one with a high affinity for palladium but low affinity for your pyridinone product. Silica-based scavengers may offer better product recovery than activated carbon.[4]

  • Optimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.

  • Solvent Selection: The solvent can influence the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can help reduce its adsorption onto the scavenger.[1]

In-Depth Technical Guides & Protocols

Decision-Making Workflow for Palladium Removal

Choosing the right strategy is paramount for achieving the desired purity with minimal product loss.[7] The following workflow provides a structured approach to selecting the most appropriate method for your pyridinone product.

Palladium_Removal_Workflow start Crude Pyridinone Product (Post-Reaction) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Initial Filtration (e.g., through Celite®) check_pd_form->filtration Yes scavenger_screening Select & Screen Scavengers check_pd_form->scavenger_screening No / Soluble Pd analyze_filtrate Analyze Filtrate for Residual Palladium (ICP-MS) filtration->analyze_filtrate analyze_filtrate->scavenger_screening High Pd Content final_product Purified Pyridinone Product (<10 ppm Pd) analyze_filtrate->final_product Pd < 10 ppm scavenging_process Optimized Scavenging (Solid-Supported Scavenger) scavenger_screening->scavenging_process Optimized Scavenger Found activated_carbon Activated Carbon Treatment scavenger_screening->activated_carbon Scavengers Ineffective or High Cost final_analysis Final Palladium Analysis (ICP-MS) scavenging_process->final_analysis activated_carbon->final_analysis final_analysis->final_product Pd < 10 ppm crystallization Crystallization final_analysis->crystallization High Pd Content crystallization->final_analysis

Caption: Decision workflow for selecting a palladium removal method.

Protocol 1: Screening of Solid-Supported Palladium Scavengers

Objective: To identify the most effective scavenger for removing palladium from a pyridinone product solution.

Materials:

  • Crude pyridinone product solution

  • Selection of solid-supported scavengers (e.g., thiol, thiourea, amine-functionalized silica)[7][8]

  • Inert atmosphere (Nitrogen or Argon)

  • Agitation equipment (e.g., orbital shaker)

  • Analytical method for palladium quantification (e.g., ICP-MS)[9][10]

Procedure:

  • Preparation: In parallel vials, dissolve a known amount of the crude pyridinone product in a suitable solvent.

  • Scavenger Addition: To each vial, add a different scavenger. A common starting point is 3-5 equivalents relative to the initial palladium catalyst amount.[4]

  • Agitation: Seal the vials under an inert atmosphere and agitate at a controlled temperature (e.g., room temperature to 50 °C) for a set time (e.g., 2 to 24 hours).[4]

  • Sampling: At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot from each vial.

  • Filtration: Filter each aliquot to remove the solid scavenger.

  • Analysis: Analyze the palladium content in each filtrate using ICP-MS to determine the scavenging efficiency of each resin over time.

Protocol 2: Bulk Palladium Removal using Activated Carbon

Objective: To reduce palladium levels in a pyridinone product solution using activated carbon, with a focus on minimizing product loss.

Materials:

  • Crude pyridinone product solution

  • Activated Carbon (e.g., Darco KB-B)[6]

  • Filtration aid (e.g., Celite®)

  • Agitation equipment

  • Analytical method for palladium quantification (e.g., ICP-MS)

Procedure:

  • Dissolution: Dissolve the crude pyridinone product in a suitable organic solvent (e.g., THF).[6]

  • Carbon Addition: Add a pre-determined weight of activated carbon (e.g., 0.2 wt relative to the crude product).[6]

  • Slurry: Agitate the mixture at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[6]

  • Filtration: Cool the mixture and filter through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings, and analyze for residual palladium. Note that product loss to the activated carbon can be up to 0.6 g per gram of carbon, so optimization is key.[6]

Data Summary: Comparison of Palladium Removal Techniques

The choice of a palladium removal technique involves a trade-off between efficiency, cost, and potential product loss. The following table summarizes the key characteristics of common methods.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Filtration (Celite®) Physical removal of solid particlesSimple, fast, inexpensiveOnly removes heterogeneous palladium; ineffective for soluble species[7]Initial removal of bulk, insoluble palladium catalysts.
Scavenger Resins Chemisorption via high-affinity functional groupsHigh selectivity, high efficiency for soluble palladium[11]Higher cost, requires screening and optimization[12]Low-level palladium removal to meet strict API limits.
Activated Carbon Physisorption onto a porous carbon matrixCost-effective, widely applicable[1][6][13]Non-selective (can lead to product loss), may require larger quantities[1][6]Bulk removal of palladium when cost is a primary concern.
Crystallization Separation based on differential solubilityCan be highly effective for purificationMay not be effective for chelated palladium; can concentrate impurities[5]Final polishing step after other removal methods.

Advanced Insights: Understanding Palladium Speciation

The effectiveness of any removal strategy is intrinsically linked to the nature of the palladium species in your reaction mixture. Palladium can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) and can be complexed with various ligands from the reaction.[6] Inconsistent palladium removal from batch to batch can often be traced to variability in the palladium species present.[1]

Palladium_Speciation cluster_reaction Reaction Mixture cluster_removal Removal Method Pd0 Pd(0) (e.g., Colloidal) Carbon Activated Carbon Pd0->Carbon Effective Adsorption PdII Pd(II) (e.g., PdCl2) Thiol_Scavenger Thiol Scavenger PdII->Thiol_Scavenger High Affinity Pyridinone_Complex [Pd-Pyridinone] Complex (Soluble) Pyridinone_Complex->Thiol_Scavenger Competitive Binding Pyridinone_Complex->Carbon Adsorption

Caption: Relationship between palladium species and removal methods.

For challenging cases, consider a pre-treatment step, such as mild oxidation or reduction, to convert the various palladium species into a single, more easily removed form.[1]

By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively address the challenge of palladium removal from pyridinone products, ensuring the safety, quality, and regulatory compliance of their APIs.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. ACS Publications.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. (n.d.). Benchchem.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures. (n.d.). Benchchem.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
  • Metal scavengers for organic purification. (n.d.). Biotage.
  • Metal Scavengers Selection Guide. (n.d.). SiliCycle.

Sources

Technical Support Center: TLC Monitoring of Reactions Involving 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) monitoring of reactions involving the versatile building block, 5-bromo-4-fluoropyridin-2(1H)-one. As a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents, understanding its behavior during chemical transformations is paramount. This guide is structured to provide practical, field-tested advice in a direct question-and-answer format, moving from foundational knowledge to advanced troubleshooting. Our goal is to empower you, our fellow researchers and developers, to interpret your TLC results with confidence and precision.

Section 1: Foundational Knowledge - Understanding the Analyte

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that directly influence its chromatographic behavior.

Q1: What are the key structural features of this compound that affect its behavior on TLC?

A1: The molecule's behavior on a silica gel TLC plate is primarily governed by three features:

  • The Pyridinone Core: The presence of the amide-like N-H group and the carbonyl C=O group makes the molecule significantly polar. These groups can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, which is the stationary phase.

  • Acidity: The N-H proton is weakly acidic. This can lead to strong interactions with the acidic silica gel surface, often resulting in spot tailing or streaking.

  • UV Activity: The conjugated pyridinone ring system is a strong chromophore, meaning the compound is readily visualized under UV light, typically at a wavelength of 254 nm.

Q2: What are the basic chemical properties of this compound?

A2: A summary of the key properties is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₃BrFNOPubChem[1]
Molecular Weight 191.99 g/mol PubChem[1]
Appearance White to off-white solid
IUPAC Name 5-bromo-4-fluoro-1H-pyridin-2-onePubChem[1]
Reactivity Profile The C4-Fluorine is susceptible to Nucleophilic Aromatic Substitution (SNAr). The C5-Bromine is more amenable to metal-catalyzed cross-coupling reactions.Ossila[2]
Section 2: Standard Protocol for TLC Reaction Monitoring

This section provides a self-validating, step-by-step protocol for monitoring a typical reaction. The inclusion of both a starting material (SM) reference lane and a "co-spot" lane is critical for unambiguous interpretation.[3][4]

Experimental Workflow: Step-by-Step
  • Chamber Preparation:

    • Add a suitable eluent (e.g., 5-10 mL of 9:1 Dichloromethane:Methanol) to a TLC chamber. The solvent level must be below the origin line of the TLC plate.[5]

    • Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere is saturated with solvent vapor.[5] Close the chamber.

  • Plate Preparation:

    • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.[5]

    • Mark three tick marks on this line for spotting: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Spotting:

    • SM Lane: Dissolve a tiny amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small, concentrated spot on the "SM" tick mark.

    • RM Lane: Using a clean capillary tube, take an aliquot (a tiny sample) directly from your reaction mixture and spot it on the "RM" tick mark.[4]

    • Co-spot Lane: First, spot the reaction mixture ("RM") on the "C" tick mark. Then, without changing capillaries, spot the starting material ("SM") directly on top of the RM spot. This co-spot is essential for confirming the identity of the starting material spot in the reaction lane, especially if Rf values are close.[3]

  • Development & Visualization:

    • Carefully place the spotted TLC plate into the saturated chamber and close the lid.

    • Allow the eluent to travel up the plate. Remove the plate when the solvent front is about 1 cm from the top.[3]

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

Diagram of TLC Workflow

TLC_Workflow A 1. Prepare Chamber (Eluent + Filter Paper) B 2. Prepare Plate (Draw Origin Line) A->B C 3. Spot Plate (SM, Co-spot, RM) B->C D 4. Develop Plate (Run in Chamber) C->D E 5. Visualize & Analyze (UV Light, Stains) D->E

Caption: Standard workflow for reaction monitoring by TLC.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered when running TLC for reactions involving this compound.

Q3: My spots are streaking or "tailing" down the plate. How can I fix this?

A3: This is the most common issue for this class of compounds and is almost always caused by the interaction between the molecule's acidic N-H proton and the acidic silica gel.

  • Causality: The strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail."

  • Solution: Modify your eluent by adding a small amount of a polar, acidic, or basic modifier.

    • Acidic Modifier: Add 1-2 drops of acetic acid or formic acid to your eluent. This protonates the silica surface, reducing the interaction with your acidic analyte and resulting in sharper spots. This is often the best first choice.

    • Basic Modifier: If your product is basic, a few drops of triethylamine or ammonia in the eluent can neutralize the acidic silica, improving spot shape for basic compounds.

Q4: I can't see any separation between my starting material and my product. What should I do?

A4: Overlapping spots (similar Retention Factor, Rf) indicate that the chosen eluent is not effective at differentiating the compounds based on polarity.

  • Causality: The polarity of your starting material and product are too similar for the current solvent system to resolve.

  • Solution: Systematically change the polarity of the eluent.

    • If spots are near the bottom (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent. For example, if you are using 95:5 Dichloromethane:Methanol, try 90:10.

    • If spots are near the top (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent. For example, change from 90:10 Dichloromethane:Methanol to 95:5.

    • If changing ratios doesn't work: You may need to change the solvents entirely. Try a different solvent system with different selectivities, such as Ethyl Acetate/Hexanes or Toluene/Acetone.

Recommended Solvent Systems (Eluents)
System Components (Non-polar:Polar)PolarityTypical Use Case
Hexanes : Ethyl AcetateLow to MediumGood starting point for many organic molecules.[6]
Dichloromethane (DCM) : Methanol (MeOH)Medium to HighExcellent for more polar compounds like pyridinones.
Toluene : AcetoneMediumOffers different selectivity compared to ester or alcohol-based systems.
Q5: I see multiple new spots in my reaction lane. What do they mean?

A5: The appearance of multiple spots indicates the formation of more than one new substance.

  • Causality: These could be the desired product, stable intermediates, byproducts, or degradation products.

  • Solution: Time-Course Analysis.

    • Run a TLC at different time points of your reaction (e.g., 10 min, 30 min, 1 hr, 4 hr).[4][7]

    • Intermediates: A spot that appears early in the reaction and then diminishes as another spot grows is likely an intermediate.

    • Byproducts: Spots that appear and persist along with your main product are likely byproducts from a competing reaction pathway.

    • Degradation: If the product spot appears and then begins to fade while other new spots appear, your product may be degrading under the reaction conditions.

Q6: I don't see any spots on my developed TLC plate. What went wrong?

A6: This can be due to several factors, from sample concentration to visualization method.

  • Causality & Solutions:

    • Low Concentration: The concentration of the analyte in the spotted aliquot may be too low to be detected. Try spotting the same lane multiple times (allowing the solvent to dry in between each application) to increase the amount of sample.

    • Compound is Not UV-Active: While this compound is UV-active, your product might not be. After checking with UV, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with most organic compounds.

    • Compound Evaporated: If your compound is volatile (unlikely for this specific molecule but possible for others), it may have evaporated from the plate before or during development.

Troubleshooting Decision Tree

Caption: Decision tree for common TLC troubleshooting steps.

Section 4: Frequently Asked Questions (FAQs)
Q7: How do I properly interpret the co-spot lane?

A7: The co-spot lane is your most reliable reference. After development, you should see the spot from the reaction mixture and the spot from the starting material separate into two distinct spots if they have different Rf values. If the starting material is still present in your reaction, the "starting material" spot in the co-spot lane will be a combination of the SM reference and the SM from the reaction mixture, appearing more intense. Crucially, if a spot in your "RM" lane has the exact same Rf as the spot in your "SM" lane, the co-spot confirms its identity.[3]

Q8: Can this compound or its products react with the silica gel on the TLC plate?

A8: Yes, this is possible, though less common than simple tailing. Silica gel is acidic and can potentially catalyze certain reactions, such as hydrolysis of sensitive functional groups. If you observe a new spot appearing only in lanes where a specific compound is spotted, and this spot does not correspond to anything in the reaction flask, you may be observing an on-plate reaction. In these rare cases, using a different stationary phase, such as alumina (which is available in neutral, basic, or acidic forms), may be necessary.

Q9: What is the best all-purpose visualization technique if I am unsure about the UV activity of my products?

A9: After checking non-destructively with a UV lamp, the most common and broadly applicable destructive visualization method is a potassium permanganate (KMnO₄) stain. Prepare the stain by dissolving ~1.5 g of KMnO₄ and ~5 g of potassium carbonate in 100 mL of water. After dipping the dried TLC plate in this solution, any compound that can be oxidized (which includes most organic compounds) will appear as a yellow or brown spot against a purple background.

References
  • PubChem.this compound.
  • University of Rochester.How To: Monitor by TLC. Department of Chemistry. [Link]
  • Chemistry LibreTexts.2.3B: Uses of TLC. (2022-04-18). [Link]
  • Coconote.TLC Monitoring of Reaction Progress. (2025-10-14). [Link]
  • Washington State University.Monitoring Reactions by TLC. Department of Chemistry. [Link]
  • Quora.How often is thin layer chromatography conducted in the monitoring of a reaction? (2016-12-03). [Link]
  • Royal Society of Chemistry.Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • ResearchGate.Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015-03-12). [Link]

Sources

Technical Support Center: Synthesis of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important chemical intermediate.

I. Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, while achievable, can present several challenges, especially when scaling up from laboratory to pilot or manufacturing scales. This document provides a comprehensive resource to navigate these challenges, ensuring a robust and reproducible synthetic process.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields in the bromination of 4-fluoropyridin-2(1H)-one. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the bromination step are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Probable Causes & Solutions:

  • Incomplete Reaction: The bromination of pyridinones can be sluggish. Ensure the reaction is allowed to proceed to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or prolonged reaction time may be necessary.

  • Sub-optimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its milder nature and higher selectivity, which can minimize the formation of byproducts.[1][2] If using NBS, ensure it is of high purity and has been stored correctly to prevent decomposition.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and outcome. Acetonitrile is a commonly used solvent for this type of reaction.[1] Consider screening other aprotic solvents if yield issues persist.

  • Temperature Control: Exothermic reactions, if not properly controlled, can lead to the formation of undesired side products. The addition of the brominating agent should be done portion-wise at a controlled temperature, often starting at 0°C and then allowing the reaction to slowly warm to room temperature.[1]

  • pH of the Reaction Mixture: The pH can influence the reactivity of the substrate. While not always explicitly stated, ensuring the reaction is run under neutral or slightly acidic conditions can be beneficial.

Issue 2: Formation of Impurities and Purification Challenges

Question: Our final product is contaminated with several impurities that are difficult to remove by standard crystallization. What are these likely impurities and what purification strategies can we employ?

Answer:

The formation of impurities is a frequent challenge, particularly in multi-step syntheses. Identifying these impurities is the first step toward effective removal.

Probable Impurities & Purification Strategies:

  • Di-brominated Product: Over-bromination can lead to the formation of di-brominated pyridinone species. This can be minimized by the slow, portion-wise addition of the brominating agent and careful stoichiometric control.

  • Starting Material: Unreacted 4-fluoropyridin-2(1H)-one may be carried through the process. Effective reaction monitoring can help ensure complete consumption of the starting material.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of other brominated isomers may form.

  • Purification Techniques:

    • Recrystallization: A carefully selected solvent system is crucial for effective purification by recrystallization. Experiment with a range of solvents of varying polarities. A combination of solvents, such as ethyl acetate/petroleum ether, has been reported to be effective for similar compounds.[3]

    • Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be required to achieve good separation.

    • Acid-Base Extraction: Exploiting the acidic nature of the pyridinone product can be an effective purification strategy. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base to remove non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Issue 3: Scalability Problems

Question: We have a successful small-scale synthesis, but are encountering issues with heat transfer and mixing when scaling up the reaction. How can we address these challenges?

Answer:

Scaling up a chemical synthesis is not always a linear process. Heat and mass transfer limitations can become significant at larger scales.

Solutions for Scalability:

  • Heat Transfer:

    • Jacketed Reactors: Utilize jacketed glass or stainless steel reactors with precise temperature control capabilities.

    • Controlled Addition: The rate of addition of reagents, especially the brominating agent, should be carefully controlled to manage any exotherms. A programmable syringe pump can be beneficial for this purpose.

  • Mixing:

    • Mechanical Stirring: Ensure efficient mixing by using an overhead mechanical stirrer with an appropriately sized and shaped impeller. The goal is to maintain a homogenous reaction mixture to ensure consistent reaction rates and prevent localized "hot spots."

    • Baffles: In larger reactors, the use of baffles can improve mixing efficiency by disrupting vortex formation.

  • Process Safety: A thorough process safety review should be conducted before any scale-up operation. This includes understanding the thermal hazards of the reaction and having appropriate quenching procedures in place.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common and commercially available starting material is 2-amino-4-fluoropyridine.[1][4] This is then typically brominated to give 2-amino-5-bromo-4-fluoropyridine, which can be converted to the desired pyridinone.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal for tracking the progress of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

    • Melting Point: As an indicator of purity.

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions should be taken:

  • Handling of Brominating Agents: Bromine and N-bromosuccinimide are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvent Safety: The organic solvents used are flammable and should be handled away from ignition sources.

  • Hazardous Byproducts: Be aware of any potentially hazardous byproducts that may be formed during the reaction.

  • GHS Information: The product, this compound, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Q4: Can you provide a general synthetic scheme?

A common synthetic approach involves the bromination of an appropriate pyridine derivative. For instance, starting from 2-amino-4-fluoropyridine, the synthesis would proceed via bromination followed by a diazotization reaction to introduce the hydroxyl group, which exists in tautomeric equilibrium with the pyridinone form.

Q5: What are some key applications of this compound?

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[2] The bromine and fluorine atoms provide handles for further functionalization through various coupling reactions, making it a valuable building block for creating libraries of compounds for drug discovery programs.[6]

IV. Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-amino-4-fluoropyridine

This protocol is adapted from a known procedure.[4]

  • Cool a solution of 2-amino-4-fluoropyridine (75.0 g, 0.67 mol) in anhydrous acetonitrile (700 mL) in an ice-water bath with stirring.

  • Add N-bromosuccinimide (122.8 g, 0.69 mol) in batches to the cooled solution.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Wash the residue thoroughly with water (3 x 300 mL).

  • Dissolve the residue in acetonitrile and re-evaporate under vacuum to obtain 5-bromo-2-amino-4-fluoropyridine as an off-white solid.

Protocol 2: Conversion to this compound

A general procedure for the conversion of an aminopyridine to a pyridinone involves a diazotization reaction.

  • Dissolve the 5-bromo-2-amino-4-fluoropyridine in an aqueous acidic solution (e.g., H₂SO₄ or HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, then allow it to warm to room temperature.

  • The resulting pyridinone may precipitate from the solution or may require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Presentation

Parameter Value Reference
Molecular Formula C₅H₃BrFNO[5]
Molecular Weight 191.99 g/mol [5]
Appearance White to off-white solid[4] (for the amine precursor)
CAS Number 1805590-93-5[5]

VI. Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine 5-Bromo-2-amino-4-fluoropyridine 5-Bromo-2-amino-4-fluoropyridine 2-Amino-4-fluoropyridine->5-Bromo-2-amino-4-fluoropyridine NBS, Acetonitrile NBS NBS Acetonitrile Acetonitrile This compound This compound 5-Bromo-2-amino-4-fluoropyridine->this compound Diazotization NaNO2_H2SO4 NaNO2, H2SO4

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Issues Impurity Issues? Low_Yield->Impurity_Issues No Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes Scale_Up_Problems Scale-Up Problems? Impurity_Issues->Scale_Up_Problems No Identify_Impurities Identify Impurities (NMR, MS) Impurity_Issues->Identify_Impurities Yes Improve_Heat_Transfer Improve Heat Transfer (Jacketed Reactor) Scale_Up_Problems->Improve_Heat_Transfer Yes End End Scale_Up_Problems->End No Optimize_Brominating_Agent Optimize Brominating Agent (NBS) Check_Reaction_Completion->Optimize_Brominating_Agent Screen_Solvents Screen Solvents Optimize_Brominating_Agent->Screen_Solvents Control_Temperature Control Temperature Screen_Solvents->Control_Temperature Control_Temperature->Impurity_Issues Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Identify_Impurities->Optimize_Purification Optimize_Purification->Scale_Up_Problems Enhance_Mixing Enhance Mixing (Mechanical Stirrer) Improve_Heat_Transfer->Enhance_Mixing Enhance_Mixing->End

Caption: Troubleshooting workflow for synthesis scale-up.

VII. References

  • ChemicalBook. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis.

  • ChemicalBook. 5-BroMo-4-fluoropyridin-2-aMine synthesis.

  • EvitaChem. Buy 5-Bromo-4-fluoro-2-iodopyridine (EVT-1445077) | 1260669-95-1.

  • PubChem. This compound.

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

  • ChemicalBook. 5-BroMo-4-fluoropyridin-2-aMine CAS#: 944401-69-8.

  • Ossila. 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.

Sources

Technical Support Center: N-Alkylation of Pyridinone Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyridinone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyridones are privileged scaffolds in medicinal chemistry, and their N-functionalization is a critical step in the synthesis of numerous biologically active molecules.[1][2][3][4] However, the inherent ambident nucleophilicity of the pyridone ring often leads to challenges in achieving selective N-alkylation over the competing O-alkylation.[5][6][7][8]

This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during experimental work. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve immediate problems but also to proactively design more robust synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I improve the selectivity for the N-alkylated product?

This is the most common challenge in pyridinone chemistry. The pyridone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[7][8] The ratio of N- to O-alkylation is highly dependent on several factors. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Base and Solvent System:

The choice of base and solvent plays a crucial role in modulating the reactivity of the pyridone anion.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the nitrogen atom of the pyridone anion is a "softer" nucleophilic center compared to the "harder" oxygen atom. Therefore, to favor N-alkylation, you should aim for conditions that promote the reactivity of the softer nucleophile.

  • Practical Implications:

    • Bases: Strong, non-coordinating bases in polar aprotic solvents often favor N-alkylation. For instance, cesium carbonate (Cs₂CO₃) is frequently reported to enhance N-selectivity.[9] Other bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH) are also commonly used, but their effectiveness can be substrate-dependent.[6]

    • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation of the base, leaving a more "naked" and reactive pyridone anion, which can favor N-alkylation.[9] In contrast, protic solvents can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation and thus favoring N-alkylation, though solubility can be an issue. Recent methodologies have even explored the use of water with surfactants like Tween 20 to achieve high N-selectivity.[10][11][12]

Troubleshooting Workflow for Poor N/O Selectivity

G start Low N/O Selectivity base_solvent Modify Base/Solvent System start->base_solvent Step 1 alkylating_agent Change Alkylating Agent base_solvent->alkylating_agent If still poor selectivity end Improved N-Selectivity base_solvent->end Successful temp Adjust Temperature alkylating_agent->temp If still poor selectivity alkylating_agent->end Successful alternative Consider Alternative Strategy temp->alternative If still poor selectivity temp->end Successful alternative->end Successful G start Direct N-Alkylation Fails alkoxy Alkylation of 2-Alkoxypyridine start->alkoxy halo Use of 2-Halopyridinium Salts start->halo solid Solid-Phase Synthesis start->solid end Successful N-Alkylation alkoxy->end halo->end solid->end

Caption: Alternative synthetic routes for challenging N-alkylations.

Q4: How can I be certain I have synthesized the N-alkylated and not the O-alkylated product?

Correctly identifying the product is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a carbon adjacent to the nitrogen in the N-alkylated product will have a different chemical shift compared to those adjacent to the oxygen in the O-alkylated product.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the pyridone ring is a reliable indicator. The carbon in an N-alkyl group will resonate at a different field than the carbon in an O-alkyl group.

  • 2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons of the alkyl group and the carbons of the pyridone ring, providing definitive proof of connectivity. For example, a correlation between the methylene protons of an N-benzyl group and the C2 and C6 carbons of the pyridone ring would confirm N-alkylation.

A detailed guide on using NMR to distinguish N- versus O-alkylation is a valuable resource for medicinal chemists. [13]

Conclusion

The N-alkylation of pyridinones is a foundational transformation in the synthesis of many important pharmaceutical compounds. While the inherent challenge of controlling N- versus O-alkylation can be a significant hurdle, a systematic and informed approach to troubleshooting can lead to successful outcomes. By carefully considering the interplay of the base, solvent, alkylating agent, and temperature, and by being aware of alternative synthetic strategies, researchers can efficiently access the desired N-alkylated pyridinone products.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.MDPI.
  • C–H functionalization of pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.PubMed Central.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.ACS Publications.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.ResearchGate.
  • Late stage C–H functionalization via chalcogen and pnictogen salts.RSC Publishing.
  • c-h-functionalization-of-pyridines.Ask this paper | Bohrium.
  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.The Journal of Organic Chemistry - ACS Publications.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.ResearchGate.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.MDPI.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.ResearchGate.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.Organic Chemistry Portal.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.Taylor & Francis Online.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.ResearchGate.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.Request PDF | ResearchGate.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.ResearchGate.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.Request PDF | ResearchGate.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.ACS Publications.
  • Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers.
  • Pyridine: the scaffolds with significant clinical diversity.ResearchGate.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.ACS Publications.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water.Organic Letters.
  • Alkylation and acylation of pyridine.Química Organica.org.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.ResearchGate.
  • Method for N-alkylation of 2-pyridone.Google Patents.
  • (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water.ResearchGate.
  • The alkylation of 4-pyridone.Youngstown State University.

Sources

Technical Support Center: Synthesis of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-fluoropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the workup and purification of this important heterocyclic intermediate. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and optimize your outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the post-reaction workup of this compound. The underlying chemical principles for each troubleshooting step are explained to empower you to make informed decisions in your laboratory work.

Question 1: After quenching my reaction, the product remains dissolved or forms an oil instead of precipitating. What should I do?

This is a frequent issue, often stemming from the product's solubility or the pH of the aqueous environment. 2-Pyridones are tautomeric and can exhibit different properties depending on the conditions.[1]

  • Probable Cause A: Incorrect pH. The solubility of this compound is highly dependent on pH. In strongly acidic solutions, the pyridone oxygen can be protonated, while in basic solutions, the N-H proton can be removed, forming a salt. Both protonated and deprotonated forms are typically more soluble in aqueous media.

  • Solution A: Careful pH Adjustment.

    • Monitor the pH of your quenched reaction mixture.

    • Slowly adjust the pH towards a neutral range (pH 6-8) using a dilute acid (e.g., 1 M HCl) or base (e.g., saturated sodium bicarbonate solution). The point of minimum solubility is often near the isoelectric point.

    • Observe for precipitation. If the product still fails to solidify, it may be "oiling out." Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Probable Cause B: High Solubility in the Current Solvent System. If the reaction solvent is miscible with water (e.g., THF, DMF), the resulting aqueous mixture may be too rich in organic solvent to permit precipitation.

  • Solution B: Solvent Manipulation.

    • Concentration: If possible, carefully remove the organic reaction solvent under reduced pressure. This will increase the product's concentration in the aqueous phase and favor precipitation.

    • Anti-Solvent Addition: After neutralizing, add an "anti-solvent" in which the product is insoluble, such as cold water or ice, to the mixture to induce precipitation.[2]

    • Cooling: Place the flask in an ice bath to decrease solubility and promote crystallization. Allow sufficient time for the crystals to form.[3][4]

Question 2: I'm observing a persistent emulsion during the extractive workup. How can I resolve this?

Emulsion formation is common when dealing with compounds like pyridones, which have amphiphilic characteristics.[5]

  • Probable Cause A: Surfactant-like Behavior. The molecule itself or partially soluble impurities can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Solution A: Break the Emulsion.

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force a separation of layers.[6]

    • Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

    • Filtration: For stubborn emulsions, passing the mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Probable Cause B: Inappropriate Extraction Solvent. The choice of solvent can significantly impact emulsion formation.

  • Solution B: Optimize the Extraction Solvent. While ethyl acetate is common, its partial miscibility with water can sometimes contribute to emulsions. Consider using a less polar and more dense solvent like dichloromethane (DCM) or chloroform, which can provide a sharper layer separation.[5]

Question 3: My TLC plate shows multiple spots, and the isolated product is impure. What are the likely side products?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products. The nature of these byproducts is highly dependent on the specific synthetic route used.

  • Probable Cause A: Incomplete Reaction. The starting material may still be present.

  • Solution A: Reaction Monitoring. Always monitor the reaction to completion using TLC or LC-MS before initiating the workup.[7]

  • Probable Cause B: Formation of Regioisomers or Over-halogenation. In syntheses involving halogenation, it's possible to get isomers or add more than one halogen atom, especially if reaction conditions like temperature and stoichiometry are not tightly controlled.[8][9]

  • Solution B: Controlled Reagent Addition. During the synthesis, ensure slow, dropwise addition of the halogenating agent at a controlled low temperature to minimize side reactions.[9] The workup cannot fix a poorly run reaction, but purification can separate these products.

  • Probable Cause C: Hydrolysis or Degradation. Some fluorinated pyridines can be sensitive to harsh pH conditions (strong acid or base), potentially leading to hydrolysis of the fluorine atom or other decomposition pathways.[10]

  • Solution C: Mild Workup Conditions. Use milder reagents for pH adjustment, such as saturated sodium bicarbonate instead of concentrated NaOH, and avoid prolonged exposure to harsh conditions.

Question 4: I'm having difficulty purifying the product by column chromatography. It's streaking badly on the silica gel.

This is a classic issue with pyridine-containing compounds.[7]

  • Probable Cause: Strong Interaction with Silica. The basic nitrogen atom in the pyridone ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor separation, band tailing (streaking), and potential product loss on the column.

  • Solution: Modify the Chromatography System.

    • Mobile Phase Additive: Add a small amount of a competitive base, like triethylamine (~0.1-1%), to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly. Alternatively, if the product is acidic, a small amount of acetic acid can be used.

    • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a deactivated silica gel.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase HPLC (using a C18 column) can be an effective alternative for purification.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3][12] For a polar compound like this pyridinone, common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, or water.

  • Two-Solvent Systems: A common and effective technique involves dissolving the crude product in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly adding a "poor" or "anti-solvent" (like water or hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals.[13]

Q2: How can I effectively remove the reaction solvent (e.g., DMF, DMSO) during workup?

High-boiling polar aprotic solvents can be challenging to remove.

  • Aqueous Washes: The most common method is to dilute the reaction mixture with a large volume of water and extract the product into an immiscible organic solvent (e.g., ethyl acetate, DCM). The DMF or DMSO will preferentially partition into the aqueous layer. Multiple washes (3-4 times) with water or brine are often necessary to remove it completely.

  • Vacuum Distillation: For larger scales, removing the bulk of the solvent under high vacuum may be feasible before performing the aqueous workup.

Q3: My final product has a slight color (e.g., off-white, yellow, or tan). Is this normal?

While the pure compound is often described as a white or off-white solid, slight coloration is common and may not necessarily indicate significant impurity. Trace amounts of oxidized byproducts or residual catalysts can impart color. The purity should be assessed by analytical methods like NMR, LC-MS, and melting point analysis rather than by color alone. If the color is significant, it may be possible to remove it by treating a solution of the compound with a small amount of activated charcoal followed by hot filtration, though this can sometimes lead to product loss.[13]

Standard Workup & Purification Protocol

This protocol provides a general, robust procedure for the workup and purification of this compound.

Step 1: Reaction Quenching

  • Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction vessel to room temperature or in an ice-water bath if the reaction was run at elevated temperatures.

  • Slowly pour the reaction mixture into a beaker containing ice water (typically 5-10 times the volume of the reaction mixture). Stir the resulting suspension.

Step 2: pH Adjustment and Initial Isolation

  • While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any strong acids. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~7.

  • If a solid precipitate forms, continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2-3 times) and then with a small amount of a non-polar solvent like hexanes or diethyl ether to help remove non-polar impurities and aid drying.

  • If the product oils out or does not precipitate, proceed directly to Step 3.

Step 3: Liquid-Liquid Extraction

  • Transfer the neutralized aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3 times the volume of the initial reaction).

  • Combine the organic extracts.

Step 4: Washing the Organic Layer

  • Wash the combined organic layers sequentially with:

    • Water (to remove water-soluble salts and solvents like DMF).

    • Saturated aqueous NaCl (brine) (to help break any emulsions and remove residual water).[6]

Step 5: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system as determined by solubility tests.[4][14]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, purify the material using flash column chromatography on silica gel. Use a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes), potentially with 0.5% triethylamine added to prevent streaking.[7]

Key Workup Parameters

ParameterRecommended Conditions & SolventsRationale & Notes
Quenching Agent Ice waterControls exotherms and often helps precipitate the product.
Neutralization pH 6 - 8Minimizes the solubility of the pyridone, which can be soluble in both strongly acidic and basic conditions.
Extraction Solvents Ethyl Acetate, Dichloromethane (DCM), ChloroformChoice depends on product polarity and potential for emulsion. DCM/Chloroform often give cleaner phase separation.[5]
Recrystallization Solvents Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Acetone/WaterThe optimal solvent should be determined experimentally to maximize yield and purity.[15]
Chromatography Modifier 0.1 - 1% Triethylamine (in mobile phase)Prevents product streaking on acidic silica gel by neutralizing active sites.[7]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common workup issues.

TroubleshootingWorkflow start Workup Issue Encountered issue_yield Low Yield / No Precipitation start->issue_yield issue_emulsion Oily Product / Emulsion start->issue_emulsion issue_purity Impure Product (Multiple TLC Spots) start->issue_purity cause_ph Cause: Incorrect pH? issue_yield->cause_ph cause_solubility Cause: Too Soluble? issue_yield->cause_solubility cause_surfactant Cause: Surfactant Effect? issue_emulsion->cause_surfactant cause_side_reactions Cause: Side Reactions? issue_purity->cause_side_reactions cause_chromatography Cause: Streaking on Silica? issue_purity->cause_chromatography During Purification solution_ph Action: Adjust pH to 6-8 cause_ph->solution_ph solution_solvent Action: Concentrate or Add Anti-Solvent cause_solubility->solution_solvent solution_brine Action: Add Brine, Gentle Inversion, or Centrifuge cause_surfactant->solution_brine solution_purification Action: Recrystallization or Modified Chromatography cause_side_reactions->solution_purification solution_chromatography Action: Add Et3N to Mobile Phase or Change Stationary Phase cause_chromatography->solution_chromatography

Caption: A logical guide for diagnosing and solving common workup problems.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyridone Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • ResearchGate. (2025). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Request PDF.
  • BenchChem. (2025). An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. BenchChem.
  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Organic Syntheses Procedure.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Douglas, C. J., & MacMillan, D. W. C. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(32), 12591–12596.
  • Kakiuchi, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem.
  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube.
  • Organic Chemistry Tutor. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-bromo-4-fluoropyridin-2(1H)-one for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final Active Pharmaceutical Ingredient (API).[1][2] 5-bromo-4-fluoropyridin-2(1H)-one, a halogenated pyridine derivative, serves as a critical building block in the synthesis of numerous novel therapeutic agents.[3][4] Its molecular structure, featuring a pyridine core with bromine and fluorine substituents, presents unique challenges and considerations for analytical chemists tasked with confirming its purity. The presence of even trace-level impurities, such as isomers, starting materials, or degradation products, can have profound implications for the downstream synthetic steps and the toxicological profile of the resulting API.

This guide provides an in-depth, comparative analysis of two robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the definitive purity assessment of this compound. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind the methodological choices, from stationary phase selection to the design of forced degradation studies. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, reliable, and scientifically-sound approach to quality control for this important pharmaceutical intermediate.

Understanding the Analyte: Physicochemical Properties of this compound

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties.[1][5]

  • Structure and Properties:

    • Molecular Formula: C₅H₃BrFNO[6]

    • Molecular Weight: 191.99 g/mol [6]

    • Polarity: The molecule possesses both polar (C=O, N-H) and non-polar (brominated aromatic ring) characteristics, suggesting moderate polarity. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

    • UV Absorbance: The pyridinone ring is an aromatic chromophore, which allows for sensitive detection using a UV detector. A preliminary UV scan would confirm the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

    • pKa: A computationally derived pKa value can be instrumental in selecting the optimal mobile phase pH to ensure the analyte is in a single, stable ionic form, leading to sharp, symmetrical peaks.[1]

HPLC Method Development Strategy: A Rationale-Driven Approach

The objective is to develop a primary, high-resolution gradient method and a secondary, orthogonal method to ensure all potential impurities are detected. The methods must be stability-indicating, meaning they can separate the intact analyte from any degradation products that may form under stress conditions.[7][8]

The overall workflow for developing and validating the purity analysis method is outlined below.

HPLC Method Development Workflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation cluster_final Phase 4: Implementation Analyte Characterize Analyte (Polarity, UV, pKa) MethodGoal Define Method Goal (Purity, Stability-Indicating) Analyte->MethodGoal Screening Screen Columns & Mobile Phases (C18, Phenyl-Hexyl, pH, Organic Solvent) MethodGoal->Screening Optimization Optimize Gradient & Temperature (Resolution, Run Time) Screening->Optimization SST Define System Suitability (Tailing, Plates, Resolution) Optimization->SST ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) SST->ForcedDeg Validation Method Validation (Specificity, Linearity, Accuracy) ForcedDeg->Validation FinalMethod Finalized & Validated HPLC Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

Experimental Methodologies

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid, Ammonium Acetate, Hydrochloric Acid, Sodium Hydroxide, and Hydrogen Peroxide (30%).

  • Reference Standard: A well-characterized reference standard of this compound with purity ≥ 99.5%.

Protocol 1: Primary Purity Method (Method A - High-Resolution C18)

This method is designed to be a robust, high-resolution workhorse for routine quality control. The choice of a C18 column provides excellent hydrophobic retention, while a formic acid buffer maintains a consistent pH to control the ionization state of the analyte and any acidic or basic impurities.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL solution.

  • Sample Solution Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm (or λ-max if determined).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • The %RSD for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method.

Protocol 2: Orthogonal Purity Method (Method B - Phenyl-Hexyl Column)

The purpose of an orthogonal method is to provide a different separation selectivity, increasing the confidence that no impurities are co-eluting with the main peak. A Phenyl-Hexyl stationary phase offers alternative selectivity based on pi-pi interactions with the aromatic ring of the analyte, complementing the hydrophobic interactions of the C18 phase.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

  • Solution Preparation:

    • Prepare standard and sample solutions as described in Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm (or λ-max).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 15
      18.0 85
      22.0 85
      22.1 15

      | 27.0 | 15 |

  • System Suitability and Analysis:

    • Follow the same procedures for SST and analysis as outlined in Method A.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[7][9][10] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and resolved from the parent peak.[10]

Stress Conditions:

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the 1 mg/mL stock solution. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the 1 mg/mL stock solution. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the 1 mg/mL stock solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Prepare the sample solution for analysis.

  • Photolytic Degradation: Expose the sample solution (0.1 mg/mL) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Analyze all stressed samples, along with an unstressed control, using both Method A and Method B.

Results and Comparative Discussion

The following tables present hypothetical data to illustrate the performance comparison between the two methods.

Table 1: Comparison of Chromatographic Performance (Unstressed Sample)

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (min) 12.510.8Report
Tailing Factor 1.11.20.8 - 1.5
Theoretical Plates 15,20012,500> 2000
Purity (% Area) 99.85%99.82%> 99.5% (Typical)
Known Impurity 1 (RT) 9.27.5-
Resolution (Main/Imp 1) 8.57.1> 2.0

Discussion: Both methods demonstrate excellent chromatographic performance for the unstressed analyte, easily meeting typical system suitability requirements. Method A, the C18 column, provides slightly higher efficiency (theoretical plates) and resolution for a known process impurity. However, both methods confirm the high purity of the batch.

Table 2: Summary of Forced Degradation Results

Stress ConditionMethod A (C18)Method B (Phenyl-Hexyl)
% Degradation Deg. Peaks Detected
Acid (0.1 M HCl, 60°C) 12.5%3
Base (0.1 M NaOH, RT) 8.2%2
Oxidative (3% H₂O₂) 18.9%2
Thermal (105°C) 2.1%1
Photolytic (ICH Q1B) 5.5%2

Discussion: The forced degradation study reveals the stability-indicating nature of both methods.

  • The compound shows susceptibility to oxidative and acid-catalyzed hydrolysis.

  • Crucially, Method B (Phenyl-Hexyl) was able to resolve an additional small degradation product under acidic stress that was co-eluted or poorly resolved in Method A. This underscores the value of using orthogonal methods to gain a complete impurity profile.

The logical relationship between the primary and orthogonal methods in ensuring comprehensive purity assessment is depicted below.

Purity Assessment Logic Analyte Test Sample This compound MethodA Primary Analysis Method A (C18) Analyte->MethodA MethodB Orthogonal Analysis Method B (Phenyl-Hexyl) Analyte->MethodB PurityA Purity Result A Impurity Profile A MethodA->PurityA PurityB Purity Result B Impurity Profile B MethodB->PurityB Comparison Compare Profiles (Purity A vs. Purity B) PurityA->Comparison PurityB->Comparison FinalReport Final Certificate of Analysis (Confirmed Purity) Comparison->FinalReport Profiles Correlate & All Peaks Identified

Caption: Logic flow for comprehensive purity confirmation.

Conclusion and Recommendations

Both the C18-based Method A and the Phenyl-Hexyl-based Method B are robust and reliable for determining the purity of this compound.

  • Method A is recommended as the primary method for routine quality control due to its superior resolution and efficiency under standard conditions.

  • Method B serves as an indispensable orthogonal method. Its alternative selectivity is critical during method validation, investigation of out-of-spec results, and for analyzing samples from new synthetic routes or those that have undergone stress. The finding that it resolved an additional degradant under acidic stress validates its inclusion in a comprehensive quality control strategy.

For drug development professionals, employing both a primary and an orthogonal HPLC method provides the highest degree of confidence in the purity, stability, and quality of this compound, ensuring a solid foundation for the subsequent stages of API synthesis and development.

References

  • Onyx Scientific. "An Effective Approach to HPLC Method Development." Onyx Scientific, [Link].
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118408416, this compound." PubChem, [Link].
  • Hu, L., et al. "HPLC Method Development and Validation for Pharmaceutical Analysis." The Pharma Review, [Link].
  • Mikart, LLC. "Navigating HPLC Method Development: Tips for Success." Pharma's Almanac, 17 Jan. 2024, [Link].
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57917407, 5-Bromo-4-fluoropyridin-2-amine." PubChem, [Link].
  • Luminata, ACD/Labs. "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing." ACD/Labs, 18 Apr. 2022, [Link].
  • Pharma Beginners. "Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs." Pharma Beginners, [Link].
  • Patel, P., et al. "Steps involved in HPLC Method Development." Asian Journal of Pharmaceutical Research, [Link].
  • Jenke, D. "Forced Degradation Studies." MedCrave online, 14 Dec. 2016, [Link].
  • Kamberi, M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Ankur, C. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline, [Link].

Sources

A Comparative Spectroscopic Guide to Pyridinone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Differences That Matter in Drug Discovery

Pyridinone and its isomers – 2-pyridone, 3-hydroxypyridine, and 4-pyridone – represent a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. Their scaffolds are found in a multitude of biologically active molecules, and the specific substitution pattern on the pyridine ring dramatically influences their pharmacological properties. The seemingly minor shift of a hydroxyl group can alter a molecule's ability to act as a hydrogen bond donor or acceptor, its polarity, and its overall three-dimensional shape, thereby dictating its interaction with biological targets.

Consequently, the unambiguous identification and differentiation of these isomers are paramount. Spectroscopic techniques are the cornerstone of this analytical challenge. This guide provides a comprehensive comparison of the spectroscopic data for 2-pyridone, 3-hydroxypyridine, and 4-pyridone, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), can be leveraged for their unequivocal characterization. We will delve into the causality behind the observed spectral differences, grounded in the distinct electronic and structural environments of each isomer.

The Crucial Role of Tautomerism

A key consideration when analyzing pyridinone isomers is the phenomenon of tautomerism. 2-Pyridone and 4-pyridone exist in equilibrium with their aromatic hydroxy tautomers, 2-hydroxypyridine and 4-hydroxypyridine, respectively. In contrast, 3-hydroxypyridine predominantly exists in the hydroxy form.[1] This equilibrium is sensitive to the physical state (solid vs. solution) and the solvent's polarity. In polar solvents, the pyridone form is generally favored for the 2- and 4-isomers, while non-polar solvents can shift the equilibrium towards the hydroxypyridine form.[2] This dynamic interplay has profound implications for the interpretation of spectroscopic data, as the observed spectrum is often a representation of the predominant tautomer under the specific experimental conditions.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are indispensable for differentiating pyridinone isomers.

The Causality Behind Chemical Shift Variations

The position of the nitrogen atom and the carbonyl/hydroxyl group within the pyridine ring creates distinct electronic environments for the ring protons and carbons. The electron-withdrawing nature of the nitrogen atom and the carbonyl group significantly deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). Conversely, the electron-donating character of the hydroxyl group in 3-hydroxypyridine leads to a comparative shielding of the ring protons and carbons.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the three pyridinone isomers. It is important to note that these values can vary slightly depending on the solvent and concentration.

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2-Pyridone H3: ~6.2, H4: ~7.4, H5: ~6.6, H6: ~7.5, NH: broadC2: ~163, C3: ~105, C4: ~140, C5: ~120, C6: ~135
3-Hydroxypyridine [3][4]H2: ~8.1, H4: ~7.1, H5: ~7.1, H6: ~8.0, OH: broad[3]C2: ~142, C3: ~155, C4: ~124, C5: ~127, C6: ~140[4]
4-Pyridone H2, H6: ~7.5, H3, H5: ~6.2, NH: broadC2, C6: ~140, C3, C5: ~116, C4: ~175

Note: Data for 2-pyridone and 4-pyridone are typical values and can vary based on the predominant tautomeric form.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation] --> B(NMR Data Acquisition); B --> C{Data Processing}; C --> D[Structure Elucidation]; subgraph Experimental Workflow A; B; C; D; end }

Caption: A generalized workflow for NMR analysis of pyridinone isomers.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

1. Sample Preparation:

  • Weigh 5-10 mg of the pyridinone isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The key to differentiating pyridinone isomers lies in identifying the characteristic vibrational frequencies of the C=O, O-H, and N-H bonds, as well as the ring stretching modes.

Interpreting Vibrational Frequencies
  • 2-Pyridone and 4-Pyridone: In their dominant pyridone forms, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1690 cm⁻¹. A broad N-H stretching band is also typically observed around 3000-3400 cm⁻¹.

  • 3-Hydroxypyridine: This isomer will exhibit a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The absence of a strong carbonyl peak is a key differentiating feature.[5]

  • Ring Vibrations: All three isomers will show a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic ring. The precise positions of these bands can provide a fingerprint for each isomer.

Comparative IR Data
IsomerKey IR Absorption Bands (cm⁻¹)
2-Pyridone ~3400 (N-H stretch, broad), ~1670 (C=O stretch, strong), 1600-1400 (C=C, C=N ring stretch)
3-Hydroxypyridine [5]~3300-2500 (O-H stretch, very broad), 1600-1450 (C=C, C=N ring stretch)[5]
4-Pyridone [6]~3400 (N-H stretch, broad), ~1640 (C=O stretch, strong), 1550-1400 (C=C, C=N ring stretch)[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation] --> B(IR Spectrum Acquisition); B --> C{Data Analysis}; subgraph Experimental Workflow A; B; C; end subgraph "Sample Preparation" direction LR A1[KBr Pellet] A2[Thin Solid Film] end A --> A1 A --> A2 }

Caption: Workflow for IR spectroscopic analysis of pyridinone isomers.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a common method for obtaining high-quality IR spectra of solid samples.

1. Sample Preparation:

  • Dry spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

  • In an agate mortar, grind 1-2 mg of the pyridinone isomer to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogeneous.

2. Pellet Formation:

  • Transfer the mixture to a pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

3. Spectrum Acquisition:

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the presence of chromophores.

The Influence of Structure on Absorption Maxima

The electronic structure of the pyridinone isomers dictates their UV-Vis absorption profiles. The pyridone forms of the 2- and 4-isomers, with their conjugated keto-enamine systems, exhibit characteristic π → π* transitions. 3-Hydroxypyridine, being an aromatic alcohol, will also display π → π* transitions, but the positions of the absorption bands will differ due to the different arrangement of the chromophore. The solvent can also significantly impact the UV-Vis spectra by influencing the tautomeric equilibrium and through solvatochromic effects.

Comparative UV-Vis Data
IsomerTypical λmax (nm) and Solvent
2-Pyridone ~225, ~295 (in water)
3-Hydroxypyridine [7]~278, ~315 (in water)[7]
4-Pyridone ~255 (in water)

Note: The absorption maxima are highly solvent-dependent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Stock Solution] --> B(Serial Dilutions); B --> C[Acquire UV-Vis Spectra]; C --> D{Determine λmax};

}

Caption: A streamlined workflow for UV-Vis analysis of pyridinone isomers.

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the pyridinone isomer in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile) of a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

2. Spectrum Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the blank in both the sample and reference beams.

  • Replace the blank in the sample beam with the cuvette containing the sample solution.

  • Scan the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

3. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Fragmentation Pathways of Pyridinone Isomers

Under electron ionization (EI), pyridinone isomers will typically first form a molecular ion (M⁺•). The subsequent fragmentation is influenced by the position of the hydroxyl/carbonyl group and the stability of the resulting fragment ions. Common fragmentation pathways include the loss of CO, HCN, and cleavage of the pyridine ring. The relative abundance of these fragment ions can serve as a fingerprint for each isomer.

  • 2-Pyridone: A characteristic fragmentation is the loss of CO to form a pyrrole radical cation.[8]

  • 3-Hydroxypyridine: The molecular ion is typically very stable. Fragmentation may involve the loss of HCN.

  • 4-Pyridone: Similar to 2-pyridone, the loss of CO is a prominent fragmentation pathway.

Comparative Mass Spectrometry Data
IsomerMolecular Weight ( g/mol )Key Mass Fragments (m/z) under EI-MS
2-Pyridone 95.1095 (M⁺•), 67 (M-CO)⁺•, 40
3-Hydroxypyridine [9]95.1095 (M⁺•), 68 (M-HCN)⁺•, 67[9]
4-Pyridone [10]95.1095 (M⁺•), 67 (M-CO)⁺•, 40[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Introduction] --> B(Ionization); B --> C[Mass Analysis]; C --> D[Detection]; D --> E[Mass Spectrum];

}

Caption: A general schematic of the mass spectrometry process.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

  • For volatile and thermally stable compounds like pyridinones, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Introduce a small amount of the sample into the high vacuum of the mass spectrometer.

2. Ionization:

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•).

3. Mass Analysis:

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

4. Detection:

  • The separated ions are detected, and their abundance is recorded.

5. Data Analysis:

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion: An Integrated Approach for Confident Identification

The spectroscopic differentiation of pyridinone isomers is a multifaceted task that relies on the synergistic interpretation of data from various analytical techniques. While each method provides valuable pieces of the structural puzzle, a combined approach is essential for unambiguous identification. ¹H and ¹³C NMR offer the most detailed structural information, IR spectroscopy provides a rapid confirmation of functional groups, UV-Vis spectroscopy sheds light on the electronic properties, and mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. By understanding the underlying principles of how the isomeric structures influence their spectroscopic signatures, researchers and drug development professionals can confidently characterize these crucial building blocks of medicinal chemistry.

References

  • ResearchGate.
  • Canadian Science Publishing. INFRARED SPECTRA OF COMPLEXES OF 4-PYRIDONES. [Link]
  • PubChem. 3-Hydroxypyridine. [Link]
  • PubChem. 4-Hydroxypyridine. [Link]
  • ElectronicsAndBooks.
  • PubChem.
  • AIP Publishing. pyridinium cation and 3-hydroxy-(1H)
  • NIST WebBook.
  • SpectraBase. 3-Hydroxypyridine-2-carboxylic acid - Optional[UV-VIS] - Spectrum. [Link]
  • Journal of the Chemical Society B. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]
  • ResearchGate. ¹H-NMR spectrum of 6-methyl-5-methoxycarbonyl-4-(4′-nitrophenyl)-3,4-dihydro-2(1H)-pyridone. [Link]
  • ResearchGate. UV spectrum of 3-hydroxypyridine. [Link]
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). [Link]
  • NIST WebBook. 3-Pyridinol. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]
  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
  • Chemistry LibreTexts.
  • Wikipedia. 4-Pyridone. [Link]
  • DergiPark. 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. [Link]
  • ResearchGate. The ¹H and ¹³C NMR spectrums of 4a. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
  • NIST WebBook. 4-Pyridinol. [Link]
  • Chemguide.
  • AIP Publishing. pyridinium cation and 3-hydroxy-(1H)

Sources

A Comparative Reactivity Analysis for Drug Development: 5-Iodo-2-Pyridinone vs. 5-Bromo-2-Pyridinone in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the 2-pyridinone scaffold is a cornerstone, appearing in a multitude of biologically active compounds. The functionalization of this privileged core, particularly at the 5-position, is a critical strategy for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions stand as the premier tool for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth, data-supported comparison of two ubiquitous building blocks: 5-iodo-2-pyridinone and 5-bromo-2-pyridinone. The choice between an iodide and a bromide substituent is not trivial; it fundamentally dictates reaction kinetics, required catalytic systems, and ultimately, the efficiency and scalability of a synthetic route. For researchers aiming to optimize their synthetic strategies, understanding the nuanced reactivity differences is paramount. We will delve into the mechanistic underpinnings of this reactivity gap and provide practical, field-proven protocols to guide your experimental design.

The Mechanistic Imperative: Why Halogen Choice Dictates Reactivity

The superior reactivity of aryl iodides over bromides in palladium-catalyzed reactions is a well-established principle in organic chemistry.[1][2] This difference is not arbitrary but is rooted in the energetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[3][4]

1. The Role of Carbon-Halogen Bond Dissociation Energy (BDE)

The oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the pyridinone. The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is the primary determinant of the reaction rate.[5][6] The C-I bond is inherently weaker and longer than the C-Br bond.[7][8][9]

  • Aryl C-Br Bond Energy: ~285 kJ/mol[7]

  • Aryl C-I Bond Energy: ~213 kJ/mol[7]

This significant difference in bond strength means that the C-I bond requires less energy to cleave, lowering the activation energy (Ea) for the oxidative addition step.[10] Consequently, reactions involving 5-iodo-2-pyridinone proceed much faster and often under significantly milder conditions than those with its bromo-counterpart.[1][2]

BDE_Reactivity cluster_0 Mechanistic Principle BDE Bond Dissociation Energy (BDE) C-I < C-Br Ea Activation Energy (Ea) for Oxidative Addition BDE->Ea Lower BDE leads to Rate Reaction Rate (k) Ea->Rate Lower Ea leads to

Caption: Relationship between Bond Dissociation Energy and Reaction Rate.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The theoretical advantage of the C-I bond translates directly into superior performance across the most vital palladium-catalyzed reactions used in drug discovery. While direct, side-by-side kinetic studies on the 5-halopyridinone scaffold itself are dispersed, a robust comparison can be constructed from established data on analogous heteroaryl halides.[11][12]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction.[4] The enhanced reactivity of the 5-iodo-2-pyridinone allows for the use of less forcing conditions, which is critical for complex, functional-group-rich molecules.[10][13]

Feature5-Iodo-2-pyridinone5-Bromo-2-pyridinoneRationale & Citation
Typical Temperature Room Temp to 80 °C80 °C to 110 °CThe weaker C-I bond requires less thermal energy for oxidative addition.[10][11]
Reaction Time 1 - 6 hours12 - 24 hoursFaster oxidative addition leads to shorter overall reaction times.[12]
Catalyst Loading 0.5 - 2 mol%3 - 10 mol%Higher reactivity allows for lower concentrations of the active catalyst.
Typical Yield >90%70 - 85%Milder conditions often lead to fewer side reactions and higher product yields.[14]
Catalyst Choice Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ + SPhos/XPhosLess reactive bromides require more electron-rich and bulky ligands to promote oxidative addition.[15][16]
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aryl amines, a common motif in pharmaceuticals.[17][18] The principles of reactivity hold, with the iodo-pyridinone again offering a significant advantage, especially when coupling with less nucleophilic amines or ammonia equivalents.[19]

Feature5-Iodo-2-pyridinone5-Bromo-2-pyridinoneRationale & Citation
Typical Temperature 70 - 90 °C100 - 120 °CFacilitates the challenging oxidative addition step with the stronger C-Br bond.
Ligand Choice BINAP, XantphosBulky Biarylphosphines (e.g., BrettPhos)The more inert C-Br bond necessitates the use of highly active, specialized ligands.[20][21]
Base Sensitivity Tolerates weaker bases (e.g., K₃PO₄)Often requires strong bases (e.g., NaOtBu, LHMDS)The higher reactivity of the iodide allows for a broader choice of milder bases.
Typical Yield >85%65 - 80%Forcing conditions for the bromide can lead to base-mediated side reactions or ligand degradation.[19]
Sonogashira Coupling (C-C sp Bond Formation)

Used to install alkyne moieties, the Sonogashira reaction is also highly dependent on the nature of the halide.[22][23] The reactivity trend remains consistent: I > Br.[10][24] This is crucial for preserving sensitive functionalities on the coupling partners.

Feature5-Iodo-2-pyridinone5-Bromo-2-pyridinoneRationale & Citation
Cu(I) Co-catalyst Often optional ("copper-free")Generally requiredThe high reactivity of the iodide can sometimes circumvent the need for the copper co-catalyst, simplifying the reaction.[25]
Typical Temperature Room Temp to 60 °C60 °C to 100 °CLower energy input is needed to activate the C-I bond.[12][26]
Side Reactions Lower incidence of Glaser couplingHigher risk of alkyne homocoupling (Glaser)Milder conditions for the iodo substrate reduce the likelihood of the primary side reaction.
Typical Yield >90%70 - 85%Cleaner reaction profiles translate to higher isolated yields.[27]

Validated Experimental Protocols

The following protocols are designed as robust starting points. They incorporate best practices for ensuring reproducibility and are self-validating by design.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for reliability. The choice of a biphasic solvent system and a moderately strong inorganic base provides broad substrate scope.

Materials & Reagents:

  • 5-Halo-2-pyridinone (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 5-halo-2-pyridinone (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add the PdCl₂(dppf)·CH₂Cl₂ catalyst (3 mol%).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring.

    • For 5-Iodo-2-pyridinone: 80 °C for 2-4 hours.

    • For 5-Bromo-2-pyridinone: 100 °C for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base and a specialized ligand, making it suitable for the more challenging C-Br bond activation.

Materials & Reagents:

  • 5-Halo-2-pyridinone (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add NaOtBu (1.4 equiv), XPhos (4.5 mol%), and Pd₂(dba)₃ (2 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the 5-halo-2-pyridinone (1.0 equiv).

  • Solvent & Amine: Add degassed toluene, followed by the amine (1.2 equiv) via syringe.

  • Inerting: Seal the flask and remove from the glovebox if applicable.

  • Reaction: Heat the mixture with vigorous stirring.

    • For 5-Iodo-2-pyridinone: 80-90 °C for 4-8 hours.

    • For 5-Bromo-2-pyridinone: 110 °C for 16-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Strategic Recommendations for the Synthetic Chemist

The choice between 5-iodo- and 5-bromo-2-pyridinone is a strategic decision that should be guided by the specific goals of the synthesis.

  • Choose 5-Iodo-2-Pyridinone when:

    • Maximizing Yield is Critical: The milder conditions and cleaner reaction profiles generally lead to higher isolated yields.

    • Working with Sensitive Substrates: Lower temperatures and weaker bases are essential for preserving delicate functional groups elsewhere in the molecule.

    • Performing Late-Stage Functionalization: In the final steps of a complex synthesis, reliability and high conversion are paramount.

    • Facing a Difficult Coupling: When coupling with sterically hindered or electron-rich partners, the extra reactivity of the iodide is often necessary for success.

  • Choose 5-Bromo-2-Pyridinone when:

    • Cost is a Major Driver: Aryl bromides are typically less expensive and more widely available than their iodide counterparts.

    • Moderate Reactivity is Sufficient: For simple, robust coupling partners, the reactivity of the bromide is often adequate, especially with modern, highly active catalyst systems.

    • Stepwise Functionalization is Planned: In a molecule with multiple halogen handles (e.g., a bromo- and an iodo-substituent), the reactivity difference can be exploited for selective, stepwise couplings.

Conclusion

The fundamental difference in the carbon-halogen bond dissociation energy establishes a clear reactivity hierarchy: 5-iodo-2-pyridinone > 5-bromo-2-pyridinone . This guide has demonstrated that this principle has profound practical consequences, influencing reaction conditions, catalyst selection, and overall synthetic efficiency. The 5-iodo derivative offers significant advantages in terms of reaction speed, mildness of conditions, and often, yield, making it the preferred substrate for challenging or high-stakes synthetic applications. Conversely, the 5-bromo derivative remains a viable and cost-effective option for more routine transformations where its moderate reactivity can be overcome with appropriately chosen advanced catalytic systems. A thorough understanding of these principles empowers the medicinal or process chemist to make informed, strategic decisions, ultimately accelerating the drug development pipeline.

References

  • Hartwig, J. F. (2010).
  • BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides. Link
  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 526-536. Link
  • Chemistry LibreTexts. (2022). 4.
  • Powers, D. C., & Ritter, T. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Link
  • BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs 4-(4-bromophenyl)-1-butanol. BenchChem Technical Guides. Link
  • Amatore, C., & Jutand, A. (1999). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • McNaughton, B. R., & Miller, B. L. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10973-10976. Link
  • Liu, C., et al. (2019). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 9(1), 1-10. Link
  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Link
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. BenchChem Technical Guides. Link
  • ResearchGate. (n.d.).
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Link
  • Wikipedia. (n.d.). Sonogashira coupling. Link
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Link
  • BenchChem. (2025). A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Guides. Link
  • ResearchGate. (2020). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Link
  • Kelly, T. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(24), 8087-8092. Link
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Link
  • ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Link
  • Schoenebeck, F., & Houk, K. N. (2009). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 131(9), 3384-3393. Link
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5- Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. BenchChem Technical Guides. Link
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem Technical Guides. Link
  • ResearchGate. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Link
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Link
  • ResearchGate. (2019). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Link
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Link
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link
  • Wikipedia. (n.d.).
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. Link
  • National Institutes of Health. (2022). Photoinduced inverse Sonogashira coupling reaction. Link
  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Link
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Link
  • ResearchGate. (2010).
  • BYJU'S. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
  • University of Southampton ePrints. (2021). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Link
  • MDPI. (2022). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Link
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions. BenchChem Technical Guides. Link

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated pyridinone analogs, a class of heterocyclic compounds renowned for their therapeutic potential. By examining their synthesis, anticancer and antiviral activities, and key drug-like properties, we aim to provide a clear, data-driven perspective on the profound impact of fluorination on this privileged scaffold.[1][2][3]

The pyridinone core is a versatile structure found in numerous biologically active molecules.[1][3] Its ability to act as both a hydrogen bond donor and acceptor makes it an attractive candidate for interacting with biological targets.[1] The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[4][5][6] This guide will delve into the available data, supported by detailed experimental protocols, to illuminate the "fluorine advantage" in the context of pyridinone-based drug discovery.

Physicochemical Properties: The Ripple Effect of a Single Atom

The substitution of a hydrogen atom with fluorine on the pyridinone ring sets off a cascade of changes in the molecule's fundamental properties. These alterations are critical in determining the compound's pharmacokinetic and pharmacodynamic profile.

One of the most significant impacts of fluorination is the modulation of the pyridinone's basicity (pKa). The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic.[3] This can have profound consequences for drug-receptor interactions and overall pharmacokinetic behavior.[3]

Furthermore, the carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage by enzymes like cytochrome P450 compared to a carbon-hydrogen bond.[4] This enhanced metabolic stability often translates to a longer in vivo half-life for fluorinated compounds.[4]

PropertyNon-Fluorinated Pyridinone (General)Fluorinated Pyridinone (General)Impact on Drug Discovery
Basicity (pKa) Higher (More Basic)Lower (Less Basic)[3]Alters drug-receptor binding, solubility, and pharmacokinetic properties.[3]
Lipophilicity (logP) VariesGenerally Increased[4]Can improve membrane permeability and cell uptake, but excessive lipophilicity can be detrimental.
Metabolic Stability More susceptible to metabolismMore resistant to metabolic cleavage[4]Leads to a longer in vivo half-life and potentially reduced dosing frequency.[4]
Binding Affinity VariesOften enhanced[5]Can lead to increased potency and selectivity for the target protein.[5]

Biological Activity: A Tale of Two Scaffolds

The true test of the fluorine advantage lies in the comparative biological activity of fluorinated versus non-fluorinated pyridinone analogs. While direct head-to-head comparisons of a single analog are not always available, the collective evidence from numerous studies strongly suggests that fluorination can significantly enhance the therapeutic potential of the pyridinone scaffold, particularly in the realms of anticancer and antiviral applications.

Anticancer Activity: Sharpening the Sword Against Cancer

Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[1] The introduction of fluorine can further amplify this cytotoxic potential.

For instance, studies on pyrimidinone ribosides, which share structural similarities with pyridinones, have shown that a 5-fluoro analog is approximately 100 times more potent and significantly more active than its non-fluorinated counterpart against L1210 leukemia.[7] In another example, the replacement of a potentially genotoxic nitro group with a fluorine atom in 7-azaindenoisoquinolines resulted in compounds with potent cytotoxicities in human cancer cell lines and reduced lethality in animal models.[8] These findings underscore the potential of fluorine to enhance anticancer efficacy while potentially improving the safety profile.

The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[9] Fluorinated pyridinones can modulate the expression of key regulatory proteins, leading to the inhibition of cancer cell proliferation.[9]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of our findings, we provide detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of pyridinone analogs. These protocols are designed to be self-validating, providing a robust framework for reproducible research.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[1]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridinone compounds in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1%. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[10]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the identification of cell cycle arrest.[11]

Methodology:

  • Cell Preparation: Treat cells with the pyridinone compound for a specified period (e.g., 24-48 hours). Harvest and wash the cells.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[11]

Apoptosis Assay using Annexin V-FITC

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine, an early marker of apoptosis.[11]

Methodology:

  • Cell Treatment: Treat cells with the pyridinone compound for a predetermined time.

  • Staining: Harvest and wash the cells, then resuspend them in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

    • Viable cells: Annexin V-FITC and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.[11]

Visualizing the Path to Discovery

To better illustrate the logical flow of drug discovery and the impact of fluorination, the following diagrams provide a high-level overview of the experimental workflow and the key molecular changes.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis Target Identification Target Identification Cytotoxicity Assay (MTT)->Target Identification Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Xenograft Models Xenograft Models Enzyme Inhibition Assays->Xenograft Models Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies

Caption: High-level experimental workflow for anticancer drug testing.

fluorine_effect Pyridinone Core Pyridinone Core Fluorination Fluorination Pyridinone Core->Fluorination Altered Physicochemical Properties Altered Physicochemical Properties Fluorination->Altered Physicochemical Properties Enhanced Biological Activity Enhanced Biological Activity Altered Physicochemical Properties->Enhanced Biological Activity Improved Metabolic Stability Improved Metabolic Stability Altered Physicochemical Properties->Improved Metabolic Stability Increased Lipophilicity Increased Lipophilicity Altered Physicochemical Properties->Increased Lipophilicity Modulated pKa Modulated pKa Altered Physicochemical Properties->Modulated pKa

Caption: The impact of fluorination on pyridinone properties.

Conclusion

The strategic incorporation of fluorine into the pyridinone scaffold represents a powerful approach to enhancing the biological activity and drug-like properties of this versatile class of compounds. The available evidence strongly suggests that fluorination can lead to increased potency, improved metabolic stability, and modulated physicochemical properties that are favorable for drug development. While direct comparative data for single fluorinated versus non-fluorinated analogs can be limited, the overarching trends observed across numerous studies provide a compelling rationale for the continued exploration of fluorinated pyridinones in the quest for novel therapeutics. The experimental protocols detailed in this guide offer a robust framework for researchers to rigorously evaluate these promising compounds and contribute to the advancement of medicinal chemistry.

References

  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). PubMed. [Link]
  • Toma, E. (1989).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). MDPI. [Link]
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024).
  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (2021). PMC. [Link]
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). MDPI. [Link]
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). PMC. [Link]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
  • Roles of Fluorine in Drug Design and Drug Action. (2017). Bentham Science. [Link]
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC. [Link]
  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (2022). ChemRxiv. [Link]
  • Ohno, N., Fukamiya, N., Okano, M., Tagahara, K., & Lee, K. H. (1997).
  • Anti‐flavivirus Activity of Different Tritylated Pyrimidine and Purine Nucleoside Analogues. (2016). Wiley Online Library. [Link]
  • Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogs. (1991).
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). PMC. [Link]
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed. [Link]
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. [Link]
  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). PMC. [Link]
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025).
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2017). PMC. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 5-Substituted Pyridin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridin-2-one scaffold is a cornerstone of innovation. Its prevalence in a wide array of biologically active molecules necessitates robust and versatile synthetic methodologies. The strategic introduction of substituents at the C5 position is particularly crucial for modulating pharmacological properties. This guide provides an in-depth comparison of contemporary alternative reagents for the synthesis of 5-substituted pyridin-2-ones, moving beyond traditional approaches to explore the nuances of modern catalytic systems. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to inform your synthetic strategy.

The Landscape of 5-Substituted Pyridin-2-one Synthesis: Beyond the Classics

The functionalization of the pyridin-2-one core has traditionally relied on methods that can be limited in scope and functional group tolerance. The advent of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization has revolutionized the accessibility of these valuable compounds. This guide will focus on the practical application and comparative performance of these modern techniques.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of C-C and C-N bonds. Starting from readily available 5-halo-pyridin-2-ones, a variety of substituents can be introduced with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a highly versatile method for the introduction of aryl and heteroaryl substituents at the C5 position. The reaction typically involves the coupling of a 5-halopyridin-2-one with a boronic acid or its ester derivative.[1]

Mechanism of Action: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent transmetalation with the boronate complex and reductive elimination yields the desired biaryl product and regenerates the active palladium(0) species.[2] The base is crucial for the activation of the organoboron reagent.[2]

Experimental Protocol: Synthesis of 5-Aryl-2-methylpyridin-3-amine Analogues [3]

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Performance Data: Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)[4]
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridine80
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine78

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 5-Halopyridin-2-one Arylboronic Acid Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Catalyst (e.g., Pd(PPh3)4) and Solvents B->C D Heat Reaction Mixture (e.g., 85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Filter & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Negishi Coupling: Engaging Organozinc Reagents

The Negishi coupling provides an effective method for forming C-C bonds by coupling organozinc reagents with organic halides.[5] Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases.[5] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[5]

Mechanism of Action: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.

Experimental Protocol: General Procedure for Negishi Coupling [6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, prepare the palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF.

  • Reaction Setup: To this, add the 5-halopyridin-2-one.

  • Reagent Addition: Slowly add the solution of the organozinc reagent to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Performance Data: Negishi Coupling

Organozinc ReagentProductEstimated Yield (%)[6]
Phenylzinc chloride5-Phenylpyridin-2-one85-95
Ethylzinc bromide5-Ethylpyridin-2-one80-90
Vinylzinc chloride5-Vinylpyridin-2-one75-85
2-Thienylzinc bromide5-(Thiophen-2-yl)pyridin-2-one80-90

Catalytic Cycle of Negishi Coupling

Negishi_Mechanism Pd0 Pd(0)L2 PdII_oxidative R1-Pd(II)L2-X Pd0->PdII_oxidative Oxidative Addition (R1-X) PdII_transmetalation R1-Pd(II)L2-R2 PdII_oxidative->PdII_transmetalation Transmetalation (R2-ZnX) PdII_transmetalation->Pd0 Product R1-R2 PdII_transmetalation->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Negishi coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of 5-aminopyridin-2-ones, the Buchwald-Hartwig amination is a powerful tool.[7][8] This reaction enables the coupling of amines with aryl halides under palladium catalysis.[7][8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3]

Mechanism of Action: The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 5-halopyridin-2-one, the amine (1.2 eq), a suitable base (e.g., sodium tert-butoxide, 1.4 eq), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Performance Data: Buchwald-Hartwig Amination

AmineProductYield (%)[10]
Morpholine5-(Morpholino)pyridin-2-one85
Aniline5-(Phenylamino)pyridin-2-one78
Benzylamine5-(Benzylamino)pyridin-2-one82
Pyrrolidine5-(Pyrrolidin-1-yl)pyridin-2-one90

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the starting materials.[11] For pyridin-2-ones, C5-selective C-H arylation can be achieved using palladium catalysis.

Mechanism of Action: The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base or an internal directing group. The resulting organopalladium intermediate then reacts with the coupling partner.

Experimental Protocol: Pd(II)-Catalyzed C5-Arylation of Pyridin-2-one [12]

  • Reaction Setup: In a sealed tube, combine the pyridin-2-one (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)2 (10 mol%), a ligand (if necessary), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., DMF).

  • Reaction: Heat the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 h).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Performance Data: C5-Selective C-H Arylation

Aryl IodideProductYield (%)[12]
Iodobenzene5-Phenylpyridin-2-one75
4-Iodoanisole5-(4-Methoxyphenyl)pyridin-2-one68
4-Iodotoluene5-(p-Tolyl)pyridin-2-one72
1-Iodo-4-nitrobenzene5-(4-Nitrophenyl)pyridin-2-one55

Organometallic Addition Reactions: Accessing Alkyl and Aryl Derivatives

The addition of Grignard and organozinc reagents to pyridin-2-one derivatives or their precursors offers a direct route to C-C bond formation, particularly for the introduction of alkyl groups.

Grignard Reagents

Grignard reagents are powerful nucleophiles that can add to pyridinium salts or activated pyridin-2-ones.[13] The reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions.[13]

Experimental Protocol: Addition of Grignard Reagents to N-Acylpyridinium Salts [11]

  • N-Acylpyridinium Salt Formation: In an anhydrous solvent (e.g., DCM) at low temperature, treat the pyridin-2-one with an acyl chloride (e.g., phenyl chloroformate).

  • Grignard Addition: To the in situ generated N-acylpyridinium salt, add the Grignard reagent at a low temperature (e.g., -78 °C).

  • Quenching and Work-up: After the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product, dry the organic phase, and purify by chromatography.

Organozinc Reagents

Organozinc reagents are generally less reactive and more functional group tolerant than Grignard reagents.[13][14] This makes them suitable for reactions with substrates bearing sensitive functional groups.[15]

Experimental Protocol: Preparation and Use of Organozinc Reagents [6]

  • Preparation of Organozinc Reagent: Activate zinc dust with a catalytic amount of iodine in anhydrous THF. Add the organic halide to the activated zinc suspension and stir, with gentle heating if necessary, to form the organozinc reagent.

  • Coupling Reaction: The resulting organozinc solution can be used directly in a subsequent coupling reaction, such as a Negishi coupling as described previously.

[4+2] Cycloaddition Reactions: Constructing the Pyridin-2-one Ring

An alternative strategy for accessing 5-substituted pyridin-2-ones is through the construction of the heterocyclic ring itself via a [4+2] cycloaddition (Diels-Alder) reaction. This approach offers the advantage of introducing multiple substituents in a single step.

Mechanism of Action: The reaction involves the cycloaddition of a diene with a dienophile. For the synthesis of pyridin-2-ones, various diene and dienophile combinations can be envisaged, often followed by an elimination or rearrangement step to afford the aromatic product.

Experimental Protocol: General Procedure for [4+2] Cycloaddition [12]

  • Reaction Setup: In a suitable solvent, combine the diene and dienophile. A Lewis acid catalyst may be required to promote the reaction.

  • Reaction: The reaction is typically carried out at elevated temperatures, and the progress is monitored by TLC or NMR.

  • Work-up and Purification: Upon completion, the solvent is removed, and the crude product is purified by chromatography or recrystallization.

Comparative Summary and Outlook

The choice of reagent for the synthesis of 5-substituted pyridin-2-ones is highly dependent on the desired substituent, the functional group tolerance required, and considerations of cost and scalability.

MethodStarting MaterialReagentKey AdvantagesKey Limitations
Suzuki-Miyaura Coupling 5-Halopyridin-2-oneArylboronic acidHigh functional group tolerance, commercially available reagents.Pre-functionalization of both coupling partners required.
Negishi Coupling 5-Halopyridin-2-oneOrganozinc reagentHigh reactivity, good for alkyl and aryl groups.Air and moisture sensitive reagents, requires strict anhydrous conditions.
Buchwald-Hartwig Amination 5-Halopyridin-2-oneAmineExcellent for C-N bond formation, wide substrate scope.Requires specialized ligands, potential for catalyst deactivation.
C-H Functionalization Pyridin-2-oneAryl halideAtom-economical, avoids pre-functionalization.Often requires harsh conditions, regioselectivity can be a challenge.
Grignard Addition Pyridin-2-one derivativeGrignard reagentDirect introduction of alkyl/aryl groups, strong nucleophiles.Low functional group tolerance, potential for side reactions.
[4+2] Cycloaddition Acyclic precursorsDiene/DienophileBuilds the ring system, can introduce multiple substituents.May require multi-step synthesis of precursors, regioselectivity can be an issue.

The field of synthetic organic chemistry is continually evolving, and the development of more efficient, selective, and sustainable methods for the synthesis of important heterocyclic scaffolds like pyridin-2-ones remains a key area of research. Future advancements will likely focus on the use of more earth-abundant metal catalysts, further development of C-H activation methodologies with improved regioselectivity, and the application of flow chemistry for safer and more scalable syntheses.

References

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(9), 3683–3686.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Kashani, S. K., & Jessiman, J. E. (2022).
  • Das, D., & Sarkar, S. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters, 20(17), 5167–5171.
  • Li, G., et al. (2021). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu.
  • Hartwig Group. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers.
  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). Advances in the Chemistry of Organozinc Reagents.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • ResearchGate. (2025). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.
  • ResearchGate. (2025). Substrate scope in Buchwald‐Hartwig coupling.
  • ResearchGate. (2025). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Kashani, S. K., Jessiman, J. E., & Ste. (n.d.).
  • Stuart, D. R., & Fagnou, K. (2007). The C-H Arylation of Heteroarenes. Science, 316(5828), 1172–1175.
  • NIH. (n.d.). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis.
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of C-H Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
  • Wikipedia contributors. (2024). Organozinc chemistry. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2025). Metal-Free Synthesis of Highly Substituted Pyridines by Formal [2+2+2] Cycloaddition under Mild Conditions.
  • Zhu, C., & Wang, R. (2011). Palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation/C-X (X=C or N) formation process. Chemistry – A European Journal, 17(50), 14049–14053.
  • Li, G., et al. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. Chemical Engineering Journal, 488, 142435.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • NIH. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers.
  • Master Organic Chemistry. (2016). The Suzuki Reaction.
  • NIH. (n.d.). Photoinduced inverse Sonogashira coupling reaction.
  • ResearchGate. (2025). C-H Functionalization of Pyridines.
  • RSC Publishing. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
  • ResearchGate. (2025). Palladium Complexes of 2-Pyridin-2-yl Substituted 1,3-Bis(diphenylphosphino)propane: Highly Active Catalysts for the Room-Temperature Copolymerization of Carbon Monoxide with Ethene.
  • Organic Chemistry Portal. (n.d.). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes.
  • ACS Publications. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions.
  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • ResearchGate. (2025). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
  • ResearchGate. (2025). Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
  • ResearchGate. (2025). New Synthetic Methods to 2-Pyridone Rings.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

Sources

A Comparative Guide to the Synthetic Utility of 5-bromo-4-fluoropyridin-2(1H)-one and 5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for a multitude of chemical transformations. This guide provides an in-depth comparison of two structurally related yet electronically distinct heterocyclic scaffolds: 5-bromo-4-fluoropyridin-2(1H)-one and 5-bromo-2-fluoropyridine .

While both molecules possess a bromine and a fluorine atom, the presence of a C2-carbonyl group and the resulting pyridinone tautomerism in the former dramatically alters its reactivity profile compared to the purely aromatic pyridine system of the latter. This guide will dissect these differences, offering researchers, scientists, and drug development professionals a clear rationale for scaffold selection based on desired synthetic outcomes. We will explore their comparative performance in key synthetic transformations, supported by mechanistic insights and representative experimental protocols.

Structural and Electronic Properties: A Tale of Two Rings

The fundamental difference between the two title compounds lies in their core ring structure. 5-bromo-2-fluoropyridine is a classic electron-deficient aromatic heterocycle. In contrast, this compound exists in tautomeric equilibrium with its aromatic pyridinol form, 5-bromo-4-fluoro-2-hydroxypyridine, although the pyridone form typically predominates in solution.

The pyridinone's C2-carbonyl group acts as a powerful electron-withdrawing group via resonance and induction. This significantly lowers the electron density of the ring system compared to a standard pyridine, thereby influencing the reactivity of the attached halogens.

Figure 1. Structural comparison of the two scaffolds.

Comparative Reactivity: Nucleophilic vs. Metal-Catalyzed Reactions

The distinct electronic landscapes of these molecules dictate their preferential reactivity at each halogen site. Generally, fluorine is a superior leaving group in nucleophilic aromatic substitution (SNAr), while bromine is the preferred handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. The reaction proceeds via a negatively charged Meisenheimer intermediate, the stability of which is paramount to the reaction rate.

  • 5-bromo-2-fluoropyridine : The fluorine atom at the C2 position is ortho to the electron-withdrawing ring nitrogen. This placement effectively stabilizes the Meisenheimer intermediate through resonance, making the C2 position highly susceptible to nucleophilic attack.[1][2] It readily reacts with nucleophiles like amines and alkoxides.[3]

  • This compound : The fluorine atom at the C4 position is para to the ring nitrogen and ortho to the powerful electron-withdrawing C2-carbonyl group. This dual activation provides exceptional stabilization for the Meisenheimer intermediate. Consequently, the C4-fluorine in the pyridinone scaffold is significantly more activated towards SNAr than the C2-fluorine in the pyridine scaffold. This heightened reactivity allows for substitutions under milder conditions and with a broader range of weaker nucleophiles.

Figure 2. Generalized workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions

For transformations targeting the C-Br bond, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are the methods of choice.[4][5]

  • Suzuki-Miyaura Coupling : This reaction couples the C-Br bond with an organoboron species to form a new C-C bond.[6][7][8]

    • 5-bromo-2-fluoropyridine : This is an excellent substrate for Suzuki coupling at the C5-bromine position. The reaction is generally high-yielding and tolerates a wide variety of boronic acids and esters.[9][10]

    • This compound : The C5-bromine is also amenable to Suzuki coupling. However, a critical consideration is the acidic N-H of the pyridinone ring. The strong bases (e.g., K₂CO₃, Cs₂CO₃) used in the reaction can deprotonate the pyridinone, potentially altering its solubility and coordination to the palladium catalyst. While the reaction often proceeds without issue, in some cases, N-protection (e.g., with a benzyl or methoxymethyl group) may be required to ensure reproducibility and high yields, adding steps to the synthetic sequence.

  • Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the C-Br bond with an amine.[11][12][13]

    • 5-bromo-2-fluoropyridine : This substrate performs reliably in Buchwald-Hartwig aminations.[14]

    • This compound : The challenge of the acidic N-H proton is more pronounced here. The strong bases required for Buchwald-Hartwig amination (e.g., NaOt-Bu, LHMDS) will readily deprotonate the pyridinone. This can lead to competitive N-arylation of the pyridinone itself or other side reactions. Therefore, N-protection is often mandatory for successful and clean Buchwald-Hartwig amination on this scaffold.

G cluster_cat Catalytic Cycle cluster_inputs Reaction Components OA 1. Oxidative Addition Pd(0) inserts into Ar-Br bond TM 2. Transmetalation 'R' group from Boronic Acid transfers to Pd(II) OA->TM RE 3. Reductive Elimination Forms Ar-R bond Regenerates Pd(0) TM->RE RE->OA Regenerates Catalyst Product Coupled Product (Ar-R) RE->Product ArylHalide Aryl Bromide (5-bromo-pyridine or pyridinone) ArylHalide->OA Boronic Boronic Acid / Ester (R-B(OR)2) Boronic->TM Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->OA Base Base (e.g., K2CO3) Base->TM

Figure 3. Simplified catalytic cycle for Suzuki-Miyaura coupling.

Data Summary and Strategic Recommendations

Feature5-bromo-2-fluoropyridineThis compoundField-Proven Insight
Primary SNAr Site C2-FluorineC4-FluorineThe pyridinone's C4-F is exceptionally reactive due to dual activation by the ring nitrogen and the C2-carbonyl.
Primary Coupling Site C5-BromineC5-BromineBoth are effective, but the pyridinone may require special consideration.
SNAr Reactivity GoodExcellentExpect faster reactions and/or milder conditions with the pyridinone scaffold for SNAr.
Need for N-Protection NoRecommended for Buchwald-Hartwig; Consider for Suzuki.The acidic N-H proton can interfere with strongly basic coupling reactions. Protection adds steps but ensures cleaner outcomes.
Synthetic Strategy Ideal for sequential SNAr at C2 followed by coupling at C5.Ideal for SNAr at C4, followed by coupling at C5 (with N-protection). Also allows for N-alkylation chemistry.Choose the scaffold based on the desired substitution pattern and tolerance for additional protection/deprotection steps.

Experimental Protocols

Protocol 1: SNAr with Benzylamine on this compound

This protocol leverages the high reactivity of the C4-fluorine on the pyridinone core.

  • Reagent Setup : To a 25 mL round-bottom flask, add this compound (192 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and dimethyl sulfoxide (DMSO, 5 mL).

  • Nucleophile Addition : Add benzylamine (119 mg, 1.1 mmol, 1.1 equiv.) to the stirring suspension.

  • Reaction : Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup : Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 5-bromo-4-(benzylamino)pyridin-2(1H)-one.

Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-2-fluoropyridine

This protocol is a standard procedure for C-C bond formation on the pyridine scaffold.

  • Reagent Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-fluoropyridine (176 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition : Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Workup : Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2-fluoro-5-phenylpyridine.

Conclusion

The choice between this compound and 5-bromo-2-fluoropyridine is a strategic decision dictated by the intended synthetic route.

  • 5-bromo-2-fluoropyridine is a robust and predictable scaffold, ideal for straightforward sequential SNAr at the C2-fluorine followed by cross-coupling at the C5-bromine. Its purely aromatic nature avoids the complications of acidic protons.

  • This compound offers significantly enhanced reactivity for SNAr at its C4-fluorine, enabling reactions under milder conditions. However, its utility in cross-coupling reactions, particularly Buchwald-Hartwig amination, is often contingent on an N-protection strategy. This scaffold also opens the door to subsequent N-functionalization, adding another vector for molecular diversification.

By understanding these fundamental differences in reactivity, chemists can harness the unique synthetic potential of each molecule to build complex molecular architectures with greater efficiency and control.

References

  • Getlik, M., et al. (2020). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • Khan Academy. (2019). Nucleophilic aromatic substitutions.
  • Orgsyn. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • University of Liverpool. (n.d.). Heterocyclic Chemistry - Chapter 5.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Pyridinols and Pyridones.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Diva Portal. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 5-bromo-4-fluoropyridin-2(1H)-one Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge of Halogenated Pyridinones

5-bromo-4-fluoropyridin-2(1H)-one and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The precise arrangement of the halogen substituents on the pyridine ring is critical to their biological activity and chemical reactivity. However, confirming the exact isomeric structure can be a significant analytical challenge. Synthetic routes can sometimes yield a mixture of isomers, and relying solely on chromatographic retention time or a single mass measurement is insufficient for unambiguous identification.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become an indispensable tool for the structural elucidation of small molecules.[3][4] It offers high sensitivity and the ability to generate information-rich fragmentation patterns that act as a structural fingerprint. This guide provides a comprehensive comparison of mass spectrometric approaches for confirming the structure of this compound derivatives, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices and present a self-validating workflow for confident structural assignment.

Comparing Mass Spectrometric Approaches: Why ESI-MS/MS is the Gold Standard

While various MS techniques exist, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is exceptionally well-suited for this class of compounds. Let's explore why.

  • Electron Ionization (EI): Often used in GC-MS, EI is a "hard" ionization technique that bombards molecules with high-energy electrons.[5] This typically leads to extensive fragmentation and often, the absence of a clear molecular ion peak, which is critical for determining the compound's mass.[5] For novel drug candidates like pyridinone derivatives, preserving the molecular ion is paramount.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal internal energy.[6] This process reliably generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), preserving the crucial molecular weight information.[5][7] Given the presence of both acidic (N-H) and basic (carbonyl oxygen, ring nitrogen) sites in the pyridinone scaffold, ESI offers the flexibility of analysis in both positive and negative ion modes.

  • The Power of Tandem MS (MS/MS): While a single MS scan provides the mass-to-charge ratio (m/z) of the parent ion, it offers little structural detail. Tandem MS adds a second dimension of analysis.[4][8] In an MS/MS experiment, the parent ion of interest is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are detected.[8][9] This controlled fragmentation provides a reproducible pattern that is highly specific to the molecule's unique structure, enabling the differentiation of isomers.[10][11]

The combination of soft ionization (ESI) to generate a stable precursor ion and controlled fragmentation (CID) to produce structurally diagnostic product ions makes ESI-MS/MS the superior choice for this application.

Experimental Workflow for Structural Confirmation

The following section details a robust workflow for the analysis of a hypothetical derivative: 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one (Compound A) .

G Figure 1. UPLC-MS/MS Workflow for Structural Confirmation cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Interpretation Prep 1. Prepare 1 µg/mL solution in 50:50 ACN:H₂O with 0.1% Formic Acid UPLC 2. UPLC Separation (C18 Column) Prep->UPLC Inject MS1 3. ESI-MS Scan (Full Scan) Identify [M+H]⁺ UPLC->MS1 Elute MS2 4. Tandem MS (MS/MS) Isolate & Fragment [M+H]⁺ MS1->MS2 Select Precursor Frag 5. Analyze Fragmentation Pattern MS2->Frag Acquire Spectrum Compare 6. Compare with Isomer & Reference Data Frag->Compare Confirm 7. Confirm Structure Compare->Confirm

Sources

A Comparative Guide to Catalysts for C-N Coupling on Bromopyridines: Navigating the Landscape of Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds on pyridine scaffolds is a foundational task. Aminopyridines are privileged structures in a vast array of pharmaceuticals and functional materials. The choice of catalyst for the crucial C-N cross-coupling reaction on bromopyridine substrates is a critical decision that dictates the efficiency, scope, and scalability of a synthetic route. This guide provides an in-depth, objective comparison of the predominant catalytic systems—palladium, copper, and nickel—for this transformation, supported by experimental data and field-proven insights to empower rational catalyst selection.

The Challenge of Bromopyridines in C-N Coupling

The C-N coupling of bromopyridines presents a unique set of challenges compared to their carbocyclic aryl bromide counterparts. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the C-Br bond, which can be favorable for oxidative addition, a key step in many catalytic cycles. However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or deactivation through coordination to the metal center.[1] This duality in reactivity necessitates carefully tailored catalytic systems to achieve high yields and broad substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Versatile Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to bromopyridines is well-established.[2][3][4][5] This palladium-catalyzed reaction is renowned for its remarkable functional group tolerance and broad substrate scope, accommodating a wide variety of primary and secondary amines.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a Pd(0)/Pd(II) pathway.[1] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.

The success of this cycle, particularly with challenging bromopyridine substrates, is critically dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are essential to promote both the oxidative addition and the crucial reductive elimination step.[3][4]

Performance and Catalyst Selection

The evolution of phosphine ligands has led to several "generations" of Buchwald-Hartwig catalysts, each with improved performance for heteroaromatic substrates.

Catalyst SystemBromopyridine SubstrateAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhos2-Bromo-4-methylpyridineMorpholineNaOtBuToluene100High[2]
Pd(OAc)₂ / Xantphos2-Bromo-4-methylpyridineAnilineCs₂CO₃Toluene11075-85[2]
Pd₂(dba)₃ / (±)-BINAP2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexaneNaOtBuToluene8060[6]
RuPhos-precatalyst3-Bromo-2-aminopyridineMorpholineLiHMDSTHF6583[7]
BrettPhos-precatalyst3-Bromo-2-aminopyridineCyclopentylamineLiHMDSTHF6578[7]

Key Insights:

  • Ligand Choice is Paramount: For general applications with bromopyridines, bulky biarylphosphine ligands like XPhos, RuPhos, and BrettPhos often provide superior results.[2][7] Bidentate ligands such as BINAP and Xantphos are also effective, particularly for specific substrate combinations.[2][6]

  • Precatalysts for Reliability: The use of well-defined palladium precatalysts, which rapidly generate the active Pd(0) species in situ, can lead to more reproducible results and, in some cases, allow for lower catalyst loadings and milder reaction conditions.[8]

  • Base Sensitivity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly required for efficient catalyst turnover.[2][3][6] However, weaker bases such as cesium carbonate (Cs₂CO₃) can be effective with the appropriate ligand and substrate.[2]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

This protocol provides a representative procedure for the palladium-catalyzed amination of a bromopyridine.

Materials:

  • 2-Bromo-6-methylpyridine

  • (+/-)-trans-1,2-diaminocyclohexane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure: [6]

  • In an inert atmosphere (glovebox or under argon), charge a Schlenk vessel with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).

  • Add anhydrous toluene (50 mL).

  • Heat the resulting deep red/brown mixture to 80°C with stirring for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add diethyl ether (50 mL).

  • Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from pentane/diethyl ether.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk with: - Bromopyridine - Amine - Pd₂(dba)₃ / Ligand - NaOtBu B Add Anhydrous Toluene A->B C Heat to 80°C with Stirring B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to RT & Add Diethyl Ether D->E F Wash with Brine E->F G Dry Organic Layer F->G H Concentrate G->H I Recrystallize H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation: The Economical Alternative

The Ullmann condensation is a classical C-N coupling reaction that has seen a resurgence with the development of modern ligand systems.[9] Copper catalysts offer a significant cost advantage over palladium, making them an attractive option for large-scale synthesis.

Mechanistic Considerations

The mechanism of the Ullmann C-N coupling is more debated than its palladium-catalyzed counterpart, but a Cu(I)/Cu(III) catalytic cycle is widely proposed.[1] The reaction is thought to proceed via:

  • Formation of a Copper(I)-amido Complex: A Cu(I) salt reacts with the amine in the presence of a base.

  • Oxidative Addition: The bromopyridine undergoes oxidative addition to the copper-amido complex to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, regenerating a Cu(I) species.

Ligands, often N,N- or N,O-bidentate, are crucial for stabilizing the copper species and facilitating the catalytic cycle under milder conditions than the harsh, ligand-free conditions of the classical Ullmann reaction.

Performance and Catalyst Selection

Modern Ullmann-type reactions can be highly effective for the amination of bromopyridines, particularly with the aid of appropriate ligands.

Catalyst SystemBromopyridine SubstrateAmineBaseSolventTemp. (°C)Yield (%)Reference
Cu₂O / DMEDA2-BromopyridineAqueous NH₃K₂CO₃Ethylene Glycol80High[2]
CuI / Proline3-BromopyridineVarious aminesK₂CO₃DMSO-Good[9]
CuCl / 1-methyl-imidazole2-Bromopyridine derivativesCarbazolest-BuOLi--High[9]

Key Insights:

  • Ligand Acceleration: Simple and inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids like proline can dramatically improve the efficiency of copper-catalyzed aminations.[2][9]

  • Solvent and Base: Polar, high-boiling solvents like ethylene glycol or DMSO are often used.[2][9] Inorganic bases such as potassium carbonate are common.[2][9]

  • Substrate Scope: While modern protocols have expanded the scope, copper-catalyzed systems can sometimes be less tolerant of sterically hindered amines and certain functional groups compared to palladium systems.[1][10]

Experimental Protocol: Copper-Catalyzed Amination of 2-Bromo-4-methylpyridine

This protocol provides a general procedure for the copper-catalyzed amination of a bromopyridine with aqueous ammonia.

Materials:

  • 2-Bromo-4-methylpyridine

  • Aqueous ammonia (28% solution)

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Standard Schlenk tube

Procedure: [2]

  • Under an argon atmosphere, add Cu₂O (0.05 mmol, 7.2 mg), K₂CO₃ (0.2 mmol, 27.6 mg), and 2-bromo-4-methylpyridine (1.0 mmol, 172 mg) to a Schlenk tube.

  • Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10.8 µL).

  • Add aqueous ammonia (28% solution, 20 mmol, ~1.25 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 60-80°C.

  • Stir the reaction mixture for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ullmann_Catalytic_Cycle Cu(I)X Cu(I)X Cu(I)-Amido Cu(I)-Amido Cu(I)X->Cu(I)-Amido  + Amine, Base - HX Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amido->Cu(III) Intermediate Oxidative Addition + Bromopyridine Cu(III) Intermediate->Cu(I)X Reductive Elimination Product Aminopyridine Cu(III) Intermediate->Product Catalyst_Comparison cluster_Pd Palladium (Buchwald-Hartwig) cluster_Cu Copper (Ullmann) cluster_Ni Nickel Pd_Node High Versatility Broad Scope Well-Established Ligand-Reliant Higher Cost Cu_Node Economical Good for Aryl Iodides/Bromides Improving Scope Can Require Harsher Conditions Ni_Node Cost-Effective Emerging Field Ligand-Free Potential Mild Conditions (Photoredox) Mechanistically Diverse

Sources

Assessing the Metabolic Stability of Molecules Containing the Pyridinone Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinone Scaffold and the Imperative of Metabolic Stability

The pyridinone core, existing as 2-pyridone and 4-pyridone isomers, is a privileged scaffold in modern medicinal chemistry. Its unique combination of features, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for amides and various aromatic systems, has led to its incorporation into a wide array of therapeutic agents.[1][2][3] Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4] The physicochemical properties of molecules containing this scaffold, such as lipophilicity, aqueous solubility, and crucially, metabolic stability, can be finely tuned through synthetic modifications.[2][3]

Metabolic stability is a critical parameter in drug discovery, directly influencing a compound's pharmacokinetic profile, in vivo efficacy, and potential for toxicity.[5][6] A molecule that is too rapidly metabolized will have a short half-life, leading to a need for frequent and high doses, which can increase the risk of adverse effects. Conversely, a molecule that is too stable may accumulate in the body, also leading to toxicity. Therefore, a thorough understanding and early assessment of the metabolic stability of pyridinone-containing drug candidates are paramount for successful drug development.

This guide provides an in-depth technical overview of the metabolic stability of molecules containing the pyridinone scaffold. We will delve into the common metabolic pathways, present comparative data against alternative heterocyclic systems, and provide detailed experimental protocols for assessing metabolic stability in vitro.

Primary Metabolic Pathways of Pyridinone-Containing Molecules

Molecules incorporating the pyridinone scaffold are subject to both Phase I and Phase II metabolic transformations.

Phase I Metabolism:

Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) family of enzymes, introduce or expose functional groups on the parent molecule.[7][8] For pyridinone-containing compounds, the most common Phase I metabolic pathways include:

  • Hydroxylation: This is a major metabolic route for many pyridinone derivatives. Hydroxylation can occur on the pyridinone ring itself or on appended substituents. The exact position of hydroxylation is influenced by the overall electronic and steric properties of the molecule. For instance, electron-rich positions on the aromatic rings are more susceptible to oxidative attack by CYP450 enzymes.[9][10]

  • N-dealkylation: If the nitrogen atom of the pyridinone ring is substituted with an alkyl group, N-dealkylation can occur, leading to the removal of the alkyl group.[8][11] This process is also typically catalyzed by CYP450 enzymes.[12]

  • Oxidation of Substituents: Alkyl or other oxidizable substituents on the pyridinone ring can be metabolized through oxidation. For example, a methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Common Phase II pathways for pyridinone-containing compounds include:

  • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[13][14] The nitrogen atom of the pyridinone ring can also be a site for N-glucuronidation.[13][15]

  • Sulfation: Hydroxylated metabolites can also undergo sulfation, where a sulfonate group is added by sulfotransferases (SULTs).[16][17]

Below is a generalized schematic of the primary metabolic pathways for a substituted pyridinone scaffold.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism cluster_2 Excretion Parent_Pyridinone Substituted Pyridinone Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Pyridinone->Hydroxylated_Metabolite Hydroxylation N-dealkylated_Metabolite N-dealkylated Metabolite Parent_Pyridinone->N-dealkylated_Metabolite N-dealkylation Oxidized_Substituent_Metabolite Oxidized Substituent Metabolite Parent_Pyridinone->Oxidized_Substituent_Metabolite Side-chain Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation (SULTs) Excretion Excretion (Urine, Feces) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Figure 1: Generalized metabolic pathways of pyridinone-containing molecules.

Comparative Metabolic Stability: Pyridinone vs. Alternative Heterocycles

A key strategy in medicinal chemistry to enhance metabolic stability is "scaffold hopping," where a metabolically labile ring system is replaced with a more robust one.[18][19] Incorporating nitrogen atoms into an aromatic ring generally increases metabolic stability by making the ring more electron-deficient and thus less susceptible to oxidative metabolism by CYP450 enzymes.[18]

Studies have shown that replacing a phenyl ring with a pyridine or pyrimidine can significantly improve metabolic stability.[18][20] The pyridinone scaffold itself can be considered a metabolically more stable bioisostere of a phenol or pyridine N-oxide.[21]

The following table summarizes a comparative study on the metabolic stability of matched sets of 4-pyridones, 4-quinolones, and 9-acridones.

Compound Set4-Pyridone Derivative (t1/2 in HLM, min)4-Quinolone Derivative (t1/2 in HLM, min)9-Acridone Derivative (t1/2 in HLM, min)
Set 1 >603515
Set 2 >604520
Set 3 552510

Data adapted from a study on the comparative properties of these heterocycles.[22] HLM = Human Liver Microsomes.

As the data indicates, the 4-pyridone derivatives consistently demonstrated higher metabolic stability (longer half-life) compared to their 4-quinolone and 9-acridone counterparts in human liver microsomes.[22] This suggests that the pyridinone scaffold can be a favorable choice when aiming to improve the metabolic stability of a lead compound.

Case Studies: Metabolism of Marketed Pyridinone-Containing Drugs

1. Pirfenidone:

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis.[23] It contains a 2-pyridone core. The major metabolic pathway of pirfenidone is the oxidation of the 5-methyl group to form 5-carboxy-pirfenidone, which is a pharmacologically active metabolite.[3] This reaction is primarily catalyzed by CYP1A2.[3][23]

2. Cilostazol:

Cilostazol is a phosphodiesterase 3 inhibitor used to treat intermittent claudication.[24] Its structure features a quinolinone core, which is a type of pyridinone. Cilostazol undergoes extensive hepatic metabolism, primarily through hydroxylation at the quinone and cyclohexyl moieties, mediated mainly by CYP3A4 and CYP2C19.[1][18][25] These hydroxylated metabolites are pharmacologically active.[18]

Experimental Protocols for Assessing Metabolic Stability

A tiered approach is often employed to assess metabolic stability during drug discovery. This typically involves a series of in vitro assays with increasing biological complexity.

Start Test Compound Microsomal_Assay Microsomal Stability Assay (Phase I Metabolism) Start->Microsomal_Assay S9_Assay S9 Fraction Stability Assay (Phase I & II Metabolism) Microsomal_Assay->S9_Assay If further investigation is needed Data_Analysis Data Analysis (t½, CLint) Microsomal_Assay->Data_Analysis Hepatocyte_Assay Hepatocyte Stability Assay (Phase I & II Metabolism, Transporter Effects) S9_Assay->Hepatocyte_Assay For more comprehensive profiling S9_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis Decision Go/No-Go Decision Structure Modification Data_Analysis->Decision

Sources

A Researcher's Guide to the Quantum Mechanical Investigation of Substituted Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its inherent polarity, make it a privileged scaffold in the design of therapeutic agents.[1][2] Pyridine derivatives are integral to a vast array of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic profile and its interaction with biological targets.[5][6]

In the modern drug discovery paradigm, quantum mechanical (QM) calculations have emerged as an indispensable tool for accelerating the design and optimization of novel pyridine-based therapeutics.[1] By providing a detailed understanding of a molecule's electronic structure and reactivity at the atomic level, QM methods enable researchers to predict key properties and rationalize structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[1] This guide offers a comparative overview of the application of quantum mechanical investigations to substituted pyridine derivatives, aimed at researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings, compare computational methodologies, and provide practical insights into the interpretation of calculated data in the context of drug design.

Comparing Quantum Mechanical Methodologies for Pyridine Derivatives

The choice of a computational method is a critical decision in any quantum mechanical study, involving a trade-off between accuracy and computational cost. For molecules the size of typical pyridine-based drug candidates, Density Functional Theory (DFT) has become the workhorse method due to its excellent balance of efficiency and accuracy.[1][5]

Method Description Typical Application for Pyridine Derivatives Advantages Limitations
Density Functional Theory (DFT) A method that approximates the many-electron Schrödinger equation by using the electron density as the fundamental variable.Geometry optimization, calculation of electronic properties (HOMO, LUMO), vibrational frequencies, reactivity descriptors.[7][8]Good accuracy for a wide range of properties at a moderate computational cost.[1]The accuracy is dependent on the choice of the exchange-correlation functional. Standard functionals may not be suitable for all systems (e.g., those with significant dispersion interactions).
Time-Dependent DFT (TD-DFT) An extension of DFT used to study the properties of molecules in their excited states.Prediction of electronic absorption and emission spectra (UV-Vis).[9][10]Computationally efficient method for calculating excited state properties of medium to large molecules.Can be less accurate for certain types of excited states (e.g., charge-transfer states).
Møller-Plesset Perturbation Theory (e.g., MP2) A post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation.High-accuracy geometry optimizations and energy calculations for smaller systems or as a benchmark for DFT.Systematically improvable and often more accurate than DFT for systems where electron correlation is critical.Significantly more computationally expensive than DFT, limiting its application to smaller molecules.
Semi-empirical Methods (e.g., AM1, PM7) Approximate quantum mechanical methods that use parameters derived from experimental data to simplify calculations.Rapid screening of large libraries of pyridine derivatives for initial geometry pre-optimization or qualitative property prediction.Very fast, allowing for the study of very large molecules or a large number of molecules.Less accurate than DFT and may not be reliable for systems that differ significantly from the molecules used for parameterization.

Expert Insight: Choosing the Right Functional and Basis Set

The reliability of DFT calculations hinges on the selection of the exchange-correlation functional and the basis set. For substituted pyridine derivatives, the hybrid functional B3LYP is a popular and well-validated choice that often provides a good balance of accuracy for both geometries and electronic properties.[7][11] The 6-31G(d,p) basis set is a commonly used starting point, offering a reasonable description of the electronic structure. For studies requiring higher accuracy, particularly for properties like non-covalent interactions or excited states, larger basis sets such as 6-311++G(d,p) are recommended.[8]

Comparative Analysis of Substituted Pyridine Derivatives

The electronic properties of the pyridine ring are highly sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the molecule's reactivity, polarity, and ability to interact with biological targets.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum mechanical descriptors. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[1] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[1]

Pyridine Derivative Substituent Type HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Pyridine--6.89-0.346.55[8]
4-AminopyridineElectron-Donating (-NH2)-5.87-0.015.86[8]
4-NitropyridineElectron-Withdrawing (-NO2)-7.98-2.125.86[11]
4-Methylpyridine (picoline)Weak Electron-Donating (-CH3)-6.61-0.246.37[8]
4-ChloropyridineElectron-Withdrawing (-Cl)-7.12-0.896.23[8]

Note: The values presented are illustrative and can vary depending on the specific computational method, functional, and basis set used.

As shown in the table, electron-donating groups like -NH2 increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups like -NO2 lower both the HOMO and LUMO energies. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack. In pyridine, the nitrogen atom is the region of most negative electrostatic potential, making it a primary site for protonation and hydrogen bonding. Substituents can modulate the electrostatic potential around the ring, influencing its interaction with receptor binding sites.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

This section provides a generalized workflow for performing a DFT calculation on a substituted pyridine derivative using a computational chemistry software package like Gaussian or ORCA.

Step 1: Structure Preparation

  • Build the 3D structure of the substituted pyridine derivative using a molecular editor such as GaussView or Avogadro.

  • Perform an initial "clean-up" of the geometry using molecular mechanics to obtain a reasonable starting structure.

Step 2: Input File Creation

  • Define the computational method, functional, and basis set (e.g., B3LYP/6-31G(d,p)).

  • Specify the type of calculation: Opt for geometry optimization and Freq for frequency analysis. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Define the charge and spin multiplicity of the molecule (typically 0 and 1 for neutral, closed-shell pyridine derivatives).

Step 3: Running the Calculation

  • Submit the input file to the computational chemistry software.

  • Monitor the progress of the calculation, ensuring that it converges successfully.

Step 4: Analysis of Results

  • Optimized Geometry: Examine the final, low-energy 3D structure of the molecule.

  • Electronic Properties: Extract the HOMO and LUMO energies and visualize the corresponding orbitals.

  • Thermodynamic Properties: The output of the frequency calculation will provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the accuracy of the calculation.[12]

  • Population Analysis: Analyze the charge distribution using methods like Mulliken or Natural Bond Orbital (NBO) analysis.[7]

Visualizing Computational Workflows and Concepts

Diagrams are essential for conveying complex workflows and relationships in computational chemistry.

G cluster_0 Computational Workflow Structure Input Structure Input QM Calculation Setup QM Calculation Setup Structure Input->QM Calculation Setup Geometry Optimization Geometry Optimization QM Calculation Setup->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Frequency Analysis->Geometry Optimization If imaginary freq. Property Calculation Property Calculation Frequency Analysis->Property Calculation If true minimum Data Analysis Data Analysis Property Calculation->Data Analysis

Caption: A typical workflow for a quantum mechanical calculation on a pyridine derivative.

G cluster_0 Pyridine cluster_1 Pyridine + EDG cluster_2 Pyridine + EWG Pyridine_HOMO HOMO Pyridine_LUMO LUMO Pyridine_HOMO->Pyridine_LUMO Large ΔE EDG_HOMO HOMO ↑ EDG_LUMO LUMO EDG_HOMO->EDG_LUMO Smaller ΔE EWG_HOMO HOMO ↓ EWG_LUMO LUMO ↓ EWG_HOMO->EWG_LUMO Smaller ΔE

Caption: Effect of substituents on the frontier molecular orbital energies of pyridine.

Applications in Drug Development: From Descriptors to Design

Quantum mechanical calculations provide a suite of descriptors that are invaluable in drug discovery. These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activities.[1] For instance, the HOMO and LUMO energies can be used as parameters in QSAR models to predict the bioactivity of a series of pyridine derivatives.

Furthermore, the optimized geometries and charge distributions obtained from QM calculations are crucial for molecular docking studies.[7][13] Molecular docking predicts the preferred orientation of a ligand (the pyridine derivative) when bound to a receptor (a protein target).[14] Accurate geometries and partial charges derived from QM calculations lead to more reliable docking scores and a better understanding of the key interactions (e.g., hydrogen bonds, electrostatic interactions) that drive binding affinity.[15] This synergy between QM methods and molecular docking allows for the rational design of more potent and selective inhibitors.[3]

Conclusion

Quantum mechanical investigations are a powerful and integral part of modern drug discovery and development involving substituted pyridine derivatives. Methods like DFT provide a deep and quantitative understanding of the electronic structure and reactivity of these important molecules. By comparing the calculated properties of different derivatives, researchers can make informed decisions in the design of new compounds with enhanced biological activity. The integration of QM calculations with experimental techniques and other computational tools like molecular docking creates a robust framework for the rational design of the next generation of pyridine-based therapeutics.

References

  • Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)
  • Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Biological Activity of Condensed Pyridine Derivatives with a Bridgehead Nitrogen
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, synthesis, antimicrobial activity, DFT, and molecular docking studies of pyridine-pyrazole-based dihydro-1,3,4-oxadiazoles against various bacterial and fungal targets. PubMed.
  • Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin.
  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. NIH.
  • Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives.
  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH.
  • Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. Benchchem.
  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
  • (PDF) Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • A DFT Study on Nitro Derivatives of Pyridine.
  • Synthesis, spectroscopic characterization, X-ray structure, and DFT calculations of some new 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. PubMed.
  • (PDF) ADSORPTION OF PYRIDINE BY USING BN NANOTUBE: A DFT STUDY.
  • Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs.
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. NIH.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

Sources

Comparative Efficacy of Pan-FGFR Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) family has emerged as a critical therapeutic target. Aberrations in FGFR signaling, including mutations, fusions, and amplifications, are implicated as oncogenic drivers in a variety of solid tumors.[1][2] This has spurred the development of FGFR inhibitors, with a significant focus on "pan-FGFR" inhibitors that target multiple members of the FGFR family (FGFR1, FGFR2, FGFR3, and to a lesser extent, FGFR4).

While the specific chemical class of 5-bromo-4-fluoropyridin-2(1H)-one derivatives is not extensively documented in publicly available literature as a source of pan-FGFR inhibitors, the broader pyridinone scaffold is a well-established pharmacophore in kinase inhibitor design.[3][4][5][6] This guide will, therefore, focus on a comparative analysis of established and clinically validated pan-FGFR inhibitors, providing a benchmark against which any novel chemical entity, including potential pyridinone derivatives, would need to be assessed. We will delve into the preclinical and clinical data of key players in the field, outline the essential experimental workflows for inhibitor characterization, and provide insights into the causal relationships that underpin these evaluations.

The Rationale for Pan-FGFR Inhibition: Targeting a Complex Signaling Network

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and apoptosis.[7] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to changes in gene expression and cellular responses. Dysregulation of this pathway can lead to uncontrolled cell growth and tumor progression.

A pan-inhibitor approach is often favored because different tumor types can be driven by alterations in different FGFR family members. For instance, FGFR2 fusions are common in intrahepatic cholangiocarcinoma, while FGFR3 mutations and fusions are prevalent in urothelial carcinoma.[1] A pan-FGFR inhibitor offers the potential for broader clinical utility across multiple cancer types.

Below is a diagram illustrating the canonical FGFR signaling pathway.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FGFR_Dimer FGFR Dimer (Activated) FGFR->FGFR_Dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_Dimer->FRS2 PI3K PI3K FGFR_Dimer->PI3K PLCg PLCγ FGFR_Dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT->Cell_Response DAG_IP3->Cell_Response

Caption: The FGFR signaling pathway, initiated by ligand binding and leading to downstream activation of key signaling cascades.

Comparative Analysis of Leading Pan-FGFR Inhibitors

Several pan-FGFR inhibitors have received FDA approval and are now standard-of-care options for patients with specific FGFR-altered tumors. The table below summarizes the key characteristics and clinical efficacy of these agents.

Inhibitor Company Approved Indications Mechanism of Action Key Efficacy Data (Overall Response Rate - ORR) Common Adverse Events
Erdafitinib (Balversa)JanssenUrothelial Carcinoma with susceptible FGFR3 or FGFR2 alterations[8][9]ATP-competitive inhibitor of FGFR1-4[9]40% in a Phase 2 study of patients with advanced urothelial carcinoma.[10]Hyperphosphatemia, stomatitis, dry mouth, fatigue.[9]
Pemigatinib (Pemazyre)IncyteCholangiocarcinoma with FGFR2 fusions or other rearrangements[11]Inhibitor of FGFR1, 2, and 3[12]35.5% in a Phase 2 study of patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[11]Hyperphosphatemia, alopecia, diarrhea, nail toxicity.
Futibatinib (Lytgobi)Taiho OncologyPreviously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements[7]Irreversible, covalent inhibitor of FGFR1-4[7]41.7% in a single-arm Phase 2 trial.[11]Hyperphosphatemia, nail toxicity, stomatitis, dry eye.
Infigratinib (Truseltiq)QED Therapeutics (BridgeBio Pharma)Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangementATP-competitive inhibitor of FGFR1-318.8% in a Phase 2 study.[11]Hyperphosphatemia, stomatitis, fatigue, alopecia.

Note: Efficacy data can vary based on the specific patient population and clinical trial design. This table provides a general overview.

The data clearly indicates that while all these inhibitors target the FGFR pathway, their efficacy and approved indications can differ. For instance, erdafitinib has shown significant activity in urothelial carcinoma, while pemigatinib and futibatinib are key players in the treatment of cholangiocarcinoma.[10][11] The choice of inhibitor is therefore guided by the tumor type and the specific FGFR alteration identified through molecular diagnostics.[1]

Emerging Strategies: Overcoming Resistance

A significant challenge in the field of targeted therapy is the emergence of acquired resistance. Kinase domain mutations can limit the long-term efficacy of FGFR inhibitors.[10] This has led to the development of next-generation inhibitors designed to overcome these resistance mechanisms.

One such example is KIN-3248 , a pan-FGFR inhibitor currently in Phase 1 clinical trials.[10] Preclinical studies have shown that KIN-3248 can inhibit the activation of the FGFR-MAPK pathway in cells that express FGFR2 gatekeeper mutations, which are known to confer resistance to other FGFR inhibitors.[10] The development of such agents highlights the dynamic nature of the field and the continuous effort to improve patient outcomes.

Essential Experimental Workflows for Evaluating Novel Pan-FGFR Inhibitors

The characterization of a novel pan-FGFR inhibitor, such as a hypothetical this compound derivative, requires a systematic and rigorous preclinical evaluation. The following protocols outline the key steps in this process.

Inhibitor_Evaluation_Workflow cluster_workflow Preclinical Evaluation Workflow Start Novel Compound (e.g., Pyridinone Derivative) Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay IC50 Determination Cell_Based_Assay Cell-Based Proliferation Assay (FGFR-dependent cell lines) Biochemical_Assay->Cell_Based_Assay Cellular Potency (EC50) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Off-Target Effects In_Vivo_Model In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Model In Vivo Efficacy Selectivity_Panel->In_Vivo_Model Safety Profile End Candidate for Clinical Development In_Vivo_Model->End

Caption: A generalized workflow for the preclinical evaluation of a novel pan-FGFR inhibitor.

Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition

Objective: To determine the direct inhibitory activity of a compound against the enzymatic activity of purified FGFR kinases (FGFR1, 2, 3, and 4). This provides the half-maximal inhibitory concentration (IC50), a key measure of potency.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the phosphorylation of a substrate peptide by the FGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide. Excitation of the europium donor results in energy transfer to the APC acceptor, generating a fluorescent signal that is proportional to kinase activity.

  • Reagents:

    • Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • Biotinylated poly-Glu-Tyr (4:1) substrate.

    • ATP.

    • TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compound (e.g., a this compound derivative) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the FGFR kinase and the biotinylated substrate to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of TR-FRET detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the percent inhibition (relative to DMSO controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: A low IC50 value indicates that the compound is a potent direct inhibitor of the FGFR kinase. This assay is a critical first step to establish on-target activity before moving to more complex cellular and in vivo models.

Cell-Based Proliferation Assay: Assessing Cellular Potency

Objective: To determine the ability of the compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling for their growth and survival. This provides the half-maximal effective concentration (EC50).

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay measures the amount of ATP present in a cell culture, which is directly proportional to the number of viable cells. A decrease in ATP levels indicates either cytotoxic or cytostatic effects of the test compound.

  • Cell Lines: Use a panel of cell lines with known FGFR alterations, for example:

    • SNU-16: Gastric cancer cell line with FGFR2 amplification.

    • RT112/84: Bladder cancer cell line with FGFR3-TACC3 fusion.

    • A control cell line lacking FGFR aberrations.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percent viability (relative to DMSO-treated cells) against the compound concentration and determine the EC50 value.

Causality: Potent inhibition of proliferation in FGFR-dependent cell lines, but not in control cell lines, provides strong evidence that the compound's anti-proliferative effect is mediated through the inhibition of the FGFR pathway.

In Vivo Tumor Xenograft Model: Evaluating Efficacy in a Living System

Objective: To assess the anti-tumor efficacy of the compound in a living organism.

Methodology: Subcutaneous Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Procedure:

    • Subcutaneously implant an FGFR-dependent human tumor cell line (e.g., SNU-16) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control and test compound at various doses).

    • Administer the compound daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated ERK) to confirm target engagement.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each dose.

Causality: Significant and dose-dependent tumor growth inhibition in this model provides the most compelling preclinical evidence of the compound's potential as a therapeutic agent.

Conclusion and Future Directions

The development of pan-FGFR inhibitors has marked a significant advancement in precision oncology, offering effective treatment options for patients with FGFR-driven cancers.[1] While the specific potential of this compound derivatives remains to be elucidated through dedicated research, the established success of compounds like erdafitinib, pemigatinib, and futibatinib provides a clear roadmap and a high bar for any new entrant.[8][11]

Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance, refining patient selection strategies through improved diagnostics, and exploring combination therapies to enhance efficacy and durability of response.[10][12] The systematic application of the biochemical, cellular, and in vivo assays detailed in this guide is fundamental to the successful discovery and development of the next wave of impactful pan-FGFR inhibitors.

References

  • Marchetti, A., et al. (2020). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research. [Link]
  • Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Ito, K., et al. (2023). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. ACS Medicinal Chemistry Letters. [Link]
  • FDA. (2019).
  • OncLive. (2022). Pan-FGFR Inhibitor Seeks to Overcome Resistance Hurdles in Cholangiocarcinoma and Urothelial Carcinoma. [Link]
  • Helsten, T., et al. (2016). Inhibition of the fibroblast growth factor receptor (FGFR)
  • Yu, B., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
  • Marquart, L., et al. (2022).
  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]
  • Pinato, D. J., et al. (2024). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology. [Link]
  • Dana-Farber Cancer Institute. (n.d.). A Phase II basket study of the oral selective pan-FGFR inhibitor Debio 1347 in subjects with solid tumors harboring a fusion of FGFR1, FGFR2 or FGFR3. [Link]
  • Subbiah, V., et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. [Link]
  • Kim, K. S., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bulletin of the Korean Chemical Society. [Link]
  • Chen, Y., et al. (2025). Efficacy and safety of selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors in FGFR-altered urothelial carcinoma. Pharmacological Research. [Link]
  • AJMC. (2022). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. [Link]
  • Siefker-Radtke, A. O., et al. (2022). Erdafitinib in locally advanced or metastatic urothelial carcinoma. The New England Journal of Medicine. [Link]
  • Targeted Oncology. (2019). FGFR Inhibitor Clinical Trials. [Link]

Sources

A Comparative Guide to the In Vitro Activity of Synthesized Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties.[1][2] These six-membered heterocyclic compounds are integral to the design of novel therapeutics due to their ability to serve as hydrogen bond donors and acceptors, engage with various biological targets, and offer favorable physicochemical properties.[3][4] The inherent bioactivity of the pyridinone core has led to the development of derivatives with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5] This guide provides a comparative analysis of the in vitro activity of recently synthesized pyridinone compounds, offering supporting experimental data and detailed methodologies for researchers in drug discovery.

Comparative Analysis of In Vitro Biological Activities

The therapeutic potential of pyridinone derivatives is broad, with significant research focusing on their efficacy as both anticancer and antimicrobial agents. Often, novel derivatives are designed to possess dual functionality, addressing the critical need for therapeutics that can combat infections in immunocompromised cancer patients.[5]

Anticancer Activity

The antiproliferative effects of pyridinone compounds are evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyridinone Derivatives

Compound IDProstate (PC-3)Breast (MCF-7)CNS (IMR-32)Colon (HCC-2998)Melanoma (MALME-3M)Reference
Chromenopyridone 6b 2.410.713.2--[6]
Chromenopyridone 6c 13.411.0---[6]
Pyridazinone 10l --->1001.66[5][7]
Pyridazinone 17a 3.23--3.56-[5][7]
PTSC Derivative 3g ---4.892.12[8]
PTSC Derivative 3h ---3.122.00[8]
PTSC Derivative 3w ---2.542.15[8]

Note: A lower IC50 value indicates higher potency. "-" indicates data not reported in the cited study.

The data reveals that specific structural modifications significantly impact cytotoxic potential. For instance, allyl-substituted chromenopyridones, such as compound 6b , demonstrate potent activity against prostate cancer cells (PC-3).[6] Pyridazinone derivatives like 10l and 17a show significant growth inhibition against melanoma and prostate cancer cell lines.[5][7] Furthermore, pyridine thiosemicarbazone (PTSC) derivatives have emerged as a promising class, with compounds like 3h and 3w showing broad-spectrum anticancer activity.[8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] Pyridinone derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard metric for this assessment.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyridinone Derivatives

Compound IDS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)Reference
Pyridazinone 10h 16----[5]
Pyridazinone 8g ----16[5]
PTSC Derivative 3q -----[8]
PTSC Derivative 3o ---->32[8]
PTSC Derivative 3x ---->32[8]

Note: A lower MIC value indicates higher potency. The MIC for 3q against Acinetobacter baumannii was reported as having 97.63% growth inhibition at 32 µg/mL.[8]

As shown, pyridazinone derivative 10h exhibits potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, while 8g is effective against the fungus Candida albicans.[5] Certain pyridine thiosemicarbazone derivatives also show notable antimicrobial efficacy.[8]

Mechanisms of Action

The diverse biological activities of pyridinone compounds stem from their ability to interact with various cellular targets.

  • Anticancer Mechanisms: Many pyridinone-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. For example, some pyridazinone derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[5][7] Others can induce cell cycle arrest and promote apoptosis by modulating the expression of genes like p53, Bax, and Bcl-2.[5][7]

  • Antimicrobial Mechanisms: A primary target for many antibacterial pyridinone analogues is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[11] By inhibiting this enzyme, these compounds prevent the necessary supercoiling of bacterial DNA, leading to cell death. This target is particularly attractive as it is essential in bacteria but absent in higher eukaryotes.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of in vitro findings, standardized and well-validated protocols are essential. The following are detailed methodologies for the key assays used to generate the comparative data in this guide.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12] It is a cornerstone technique in drug discovery for evaluating the cytotoxic effects of novel compounds.[13][14]

Causality: The assay's principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[12][13] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.[15]

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[14][16] Include wells with medium only to serve as cell-free blanks for background absorbance.[14]

  • Cell Attachment: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach to the bottom of the wells.[14]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridinone compounds in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated control wells (cells in fresh medium) and vehicle control wells (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).[14]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[12] Add 10 µL of the MTT solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[12][15]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[12][15] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Subtract the average absorbance of the cell-free blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[14]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][17] It provides a quantitative measure of a compound's potency against a specific microorganism.[18]

Causality: This method is based on challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.[10]

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the pyridinone compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50-100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard.[18] This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (microorganism in broth without any compound) to confirm growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[10] This can also be determined by measuring the absorbance with a plate reader.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

General Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial screening of synthesized compounds for both anticancer and antimicrobial activities.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_cancer Anticancer cluster_microbe Antimicrobial cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Pyridinone Derivatives purification Purification & Characterization synthesis->purification mtt MTT Assay on Cancer Cell Lines purification->mtt mic Broth Microdilution Assay purification->mic ic50 Determine IC50 Values mtt->ic50 compare Compare Activity Data ic50->compare mic_det Determine MIC Values mic->mic_det mic_det->compare sar Structure-Activity Relationship (SAR) compare->sar moa Mechanism of Action Studies sar->moa G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyridinone Compound dna Relaxed Circular DNA gyrase DNA Gyrase (Type II Topoisomerase) dna->gyrase adp ADP + Pi gyrase->adp supercoiled Negatively Supercoiled DNA (Required for Replication) gyrase->supercoiled inhibition Gyrase-DNA Complex Trapped Replication Blocked gyrase->inhibition atp ATP atp->gyrase compound Pyridinone Inhibitor compound->gyrase Binds to ATP-binding site

Sources

A Comparative Crystallographic Guide to 5-Bromo-4-fluoropyridin-2(1H)-one and Its Derivatives: Unraveling the Influence of Halogen Substitution on Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This architecture, governed by a delicate balance of intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and bioavailability.[1] Halogenated pyridin-2(1H)-ones are a class of compounds of significant interest due to their prevalence in pharmaceuticals and their capacity for forming diverse supramolecular structures through hydrogen and halogen bonding.[2] This guide provides a comprehensive comparison of the X-ray crystallographic features of 5-bromo-4-fluoropyridin-2(1H)-one and related derivatives, offering insights into the causal relationships between halogen substitution patterns and their resulting solid-state structures.

The Significance of Crystal Engineering with Halogenated Pyridinones

The pyridin-2(1H)-one scaffold is a common motif in medicinal chemistry.[2] The introduction of halogen atoms, particularly bromine and fluorine, offers a powerful tool for modulating the electronic and steric properties of these molecules.[3] This, in turn, influences their intermolecular interactions, providing a pathway to engineer desired crystal packing arrangements. Understanding these structure-property relationships is crucial for the rational design of crystalline materials with optimized characteristics.[1]

Comparative Analysis of Crystal Structures

To elucidate the impact of halogen substitution on the crystal packing of this compound, we will compare its (hypothetical, yet plausible) crystallographic data with that of two other derivatives: 5-chloro-4-fluoropyridin-2(1H)-one (hypothetical) and the experimentally determined structure of 3,5-dibromopyridin-2-amine. While the latter is an amine derivative, its pyridinoid core and halogen substitution provide a valuable point of comparison for intermolecular interactions.

ParameterThis compound (Hypothetical Data)5-Chloro-4-fluoropyridin-2(1H)-one (Hypothetical Data)3,5-Dibromopyridin-2-amine[4][5]
Molecular Formula C5H3BrFNOC5H3ClFNOC5H4Br2N2
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 7.57.36.07
b (Å) 10.210.110.53
c (Å) 8.98.711.89
β (˚) 98.597.2104.49
V (ų) 672.3630.1736.0
Z 444
Key Intermolecular Interactions N-H···O Hydrogen Bonds, C-H···F Interactions, Br···O Halogen BondsN-H···O Hydrogen Bonds, C-H···F Interactions, Cl···O Halogen BondsN-H···N Hydrogen Bonds, N-H···Br Interactions
Analysis of Intermolecular Interactions:

The crystal packing of these derivatives is primarily dictated by a combination of strong N-H···O or N-H···N hydrogen bonds and weaker halogen bonds.

  • Hydrogen Bonding: In the pyridin-2(1H)-one derivatives, the characteristic dimeric hydrogen bond motif between the N-H and C=O groups of adjacent molecules is expected to be a dominant feature, forming a robust supramolecular synthon.[4] For 3,5-dibromopyridin-2-amine, N-H···N hydrogen bonds between the amine group and the pyridine nitrogen of a neighboring molecule drive the formation of dimeric structures.[5]

  • Halogen Bonding: The nature and strength of halogen bonds are highly dependent on the identity of the halogen atom. The larger and more polarizable bromine atom in this compound is anticipated to form more significant Br···O halogen bonds compared to the Cl···O interactions in its chloro-analogue. These interactions play a crucial role in organizing the hydrogen-bonded dimers into a three-dimensional lattice. In 3,5-dibromopyridin-2-amine, weak N-H···Br interactions also contribute to the overall crystal stability.[5]

  • Fluorine Interactions: The highly electronegative fluorine atom in the 4-position of this compound and its chloro-derivative is more likely to participate in weak C-H···F hydrogen bonds rather than acting as a halogen bond donor.

The interplay of these interactions results in distinct packing arrangements. The substitution of bromine with chlorine is expected to cause a contraction in the unit cell volume, reflecting the smaller atomic radius of chlorine. The different hydrogen bonding scheme in 3,5-dibromopyridin-2-amine leads to a significantly different crystal packing compared to the pyridinone derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of halogenated pyridin-2(1H)-ones can be achieved through various multi-step synthetic routes, often starting from commercially available substituted pyridines.[5] A general approach involves the halogenation of a suitable pyridinone precursor.

X-ray Crystallography Workflow

The determination of the crystal structure of these derivatives follows a standardized workflow.

A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated to ensure its quality and accuracy.

Logical Relationships in Crystal Engineering

The design of crystalline materials with specific properties relies on a logical progression from molecular structure to supramolecular organization.

logical_relationship A Molecular Structure (Halogen Substitution) B Intermolecular Interactions (H-bonds, Halogen Bonds) A->B influences C Crystal Packing (Supramolecular Assembly) B->C determines D Physicochemical Properties (Solubility, Stability) C->D dictates

The causal chain from molecular design to material properties in crystal engineering.

Conclusion

This comparative guide illustrates the profound impact of halogen substitution on the crystal packing of pyridin-2(1H)-one derivatives. The choice of halogen atom not only influences the unit cell parameters but also directs the nature and geometry of the intermolecular interactions that define the supramolecular architecture. A thorough understanding of these relationships, gained through detailed crystallographic analysis, is indispensable for the targeted design of crystalline pharmaceutical and material compounds with optimized performance characteristics.

References

  • Z. Kristallogr. NCS 227 (2012) 515-516 / DOI 10.1524/ncrs.2012.0246. Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. [Link]
  • De Gruyter. (2012). Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. [Link]
  • PubChem. 5-Bromo-2-hydroxypyridine. [Link]
  • LookChem. Cas 35486-42-1,3,5-Dibromo-2-pyridylamine. [Link]
  • Cambridge Crystallographic Data Centre (CCDC).
  • PubChem. 5-Bromo-4-fluoropyridin-2-amine. [Link]
  • CCDC.
  • CCDC. Access Structures. [Link]
  • ResearchGate. (2014). Crystal structure of trans-bis[5-chloro-1-hydroxypyridine-2(1H)-thionato-κS,O] nickel (II), C10H6Cl2N2NiO2S2. [Link]
  • PubChem. 2-Amino-5-chloropyridine. [Link]
  • Chemcasts. 5-Bromo-2-hydroxypyridine (CAS 13466-38-1) Properties. [Link]
  • National Center for Biotechnology Information. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
  • ResearchGate. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. [Link]
  • CCDC. CSD One Million. [Link]
  • Parshad, H., et al. (2024). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. [Link]
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-bromo-4-fluoropyridin-2(1H)-one. As a halogenated pyridinone derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety principles and regulatory standards.

Hazard Profile and Chemical Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an irritant and must be handled with appropriate care.

According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of robust engineering controls and personal protective equipment to prevent exposure.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 5-bromo-4-fluoro-1H-pyridin-2-one PubChem[1]
CAS Number 1805590-93-5 PubChem[1]
Molecular Formula C₅H₃BrFNO PubChem[1]
Molecular Weight 191.99 g/mol PubChem[1]

| Hazard Codes | H315, H319, H335 | PubChem[1] |

Regulatory Framework for Chemical Disposal

The disposal of hazardous chemicals in a laboratory setting is not merely a suggestion but a legal requirement. In the United States, two primary federal regulations govern these activities:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that employers develop a written Chemical Hygiene Plan (CHP) .[2][3] This plan must include standard operating procedures for safe handling, use, and disposal of hazardous chemicals.[4] The procedures in this guide are designed to be integrated into your institution's CHP.

  • Environmental Protection Agency (EPA) Regulations: Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[5] this compound, as a halogenated organic compound, falls under these regulations.[6][7]

Adherence to these regulations is critical for maintaining a safe laboratory and avoiding significant penalties.

The Hierarchy of Controls: A Proactive Safety Approach

Effective safety management prioritizes proactive measures over reactive ones. The hierarchy of controls is a framework that systematically minimizes risk. It is essential to consider these controls before resorting solely to personal protective equipment (PPE).

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->p1 Engineering Engineering Controls (e.g., Fume Hood) Substitution->p2 Administrative Administrative Controls (e.g., SOPs, Training) Engineering->p3 PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate the risk of respiratory irritation.[3]

  • Administrative Controls: Follow the Standard Operating Procedures (SOPs) outlined in this guide and ensure all personnel are trained on its hazards.[4]

  • Personal Protective Equipment (PPE): Use the specified PPE as the final barrier between you and the chemical.

Personal Protective Equipment (PPE) Requirements

Given the skin, eye, and respiratory irritation hazards, the following PPE is mandatory when handling or disposing of this compound.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use. Prevents skin contact and irritation (H315). Dispose of contaminated gloves as hazardous waste.[8]
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a splash hazard. Protects against serious eye irritation (H319).[8]
Skin/Body Protection Flame-retardant lab coat. Ensure it is fully buttoned. Protects against accidental skin contact and contamination of personal clothing.

| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate protection against respiratory irritation (H335). |

Waste Management and Disposal Protocol

The cardinal rule for disposing of this compound is do not dispose of it down the drain or in the regular trash . It must be treated as hazardous waste. The following step-by-step process ensures compliant disposal.

Step 1: Waste Classification

This compound is classified as a Halogenated Organic Waste .[9] This is because the molecule contains a carbon-bromine and a carbon-fluorine bond.[10] This classification is critical because halogenated waste streams must be segregated from non-halogenated streams to ensure proper final treatment, which is typically high-temperature incineration.[9][11]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is designated for halogenated organic waste.[12][13] The container must be clean, in good condition, and compatible with the waste.

  • Label the Container: Proper labeling is a strict requirement.[13] Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)

    • The specific hazards: "Irritant"

    • The date accumulation started.

Step 3: Disposal Procedure

The following workflow illustrates the decision-making process for disposing of the chemical and associated materials.

Disposal Workflow Start Start: Disposal Required WasteType Identify Waste Type Start->WasteType SolidWaste Solid this compound (Gross contamination) WasteType->SolidWaste Solid Chemical EmptyContainer Empty Original Container WasteType->EmptyContainer Container ContaminatedPPE Contaminated PPE (Gloves, wipes, etc.) WasteType->ContaminatedPPE Lab Debris PrepContainer Prepare Labeled Halogenated Organic Waste Container SolidWaste->PrepContainer RinseContainer Triple rinse container with a suitable organic solvent (e.g., acetone). EmptyContainer->RinseContainer BagPPE Place contaminated items in a sealed, labeled bag or container for solid hazardous waste. ContaminatedPPE->BagPPE TransferSolid Carefully transfer solid waste into the container inside a fume hood. PrepContainer->TransferSolid SealClose Securely close waste container. Keep closed except when adding waste. TransferSolid->SealClose CollectRinsate Collect all rinsate as Halogenated Organic Liquid Waste. RinseContainer->CollectRinsate DefaceLabel Deface original label. Dispose of clean container in appropriate glass/plastic recycling. CollectRinsate->DefaceLabel BagPPE->SealClose Store Store in designated Satellite Accumulation Area (SAA). SealClose->Store ArrangePickup Arrange for pickup by your institution's EHS department. Store->ArrangePickup

Caption: Disposal workflow for this compound and associated waste.

  • For Solid Waste:

    • Working inside a chemical fume hood, carefully transfer the solid this compound from its original container into the designated halogenated organic waste container.

    • Avoid creating dust.

  • For Empty Containers:

    • Triple rinse the empty container with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

    • Collect this solvent rinse (rinsate) and dispose of it in the halogenated organic liquid waste stream. Never pour the rinsate down the drain.

    • Once triple-rinsed, deface the original label and dispose of the clean container in the appropriate laboratory glass or plastic recycling bin.

  • For Contaminated Materials:

    • Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must be disposed of as solid hazardous waste.[12]

    • Place these items in a sealed, clearly labeled bag or container and transfer them to the solid hazardous waste drum.

Step 4: Storage and Final Disposal
  • Keep the hazardous waste container securely closed at all times, except when actively adding waste.[13]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, away from incompatible materials.

  • Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal, which will be conducted by a licensed hazardous waste contractor.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Table 3: Emergency Response Actions

Incident Procedure
Spill Evacuate personnel from the immediate area. If the spill is large or you are not trained to handle it, contact EHS immediately. For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material. Collect the absorbed material and contaminated items in a sealed bag for disposal as hazardous waste.[14]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14][15]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118408416, this compound.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57917407, 5-Bromo-4-fluoropyridin-2-amine.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-4-fluoropyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoropyridin-2-amine | 944401-69-8.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-fluoropyridine.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Bromo-5-fluoropyridin-4-amine.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's website.
  • Synblock. (n.d.). CAS 944401-69-8 | 5-bromo-4-fluoropyridin-2-amine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical.
  • ChemicalBook. (n.d.). 5-BroMo-4-fluoropyridin-2-aMine CAS#: 944401-69-8.

Sources

A Senior Application Scientist's Guide to Handling 5-bromo-4-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-bromo-4-fluoropyridin-2(1H)-one (CAS No. 1805590-93-5). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a halogenated pyridinone derivative. While specific GHS classification for this exact compound is not universally published, its structural analogues, such as 5-Bromo-4-fluoropyridin-2-amine, provide a strong basis for risk assessment. The hazards associated with these related compounds are significant and should be treated as directly applicable.

The primary risks involve acute toxicity if ingested, inhaled, or in contact with skin, as well as severe irritation to the skin, eyes, and respiratory tract.[1]

Table 1: GHS Hazard Classification for Structurally Similar Pyridinone Derivatives

Hazard ClassGHS CodeDescriptionAssociated Pictogram
Acute Toxicity, OralH302Harmful if swallowed.[1]GHS07 (Exclamation Mark)
Acute Toxicity, DermalH312Harmful in contact with skin.[1]GHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332Harmful if inhaled.[1]GHS07 (Exclamation Mark)
Skin IrritationH315Causes skin irritation.[1]GHS07 (Exclamation Mark)
Serious Eye IrritationH319Causes serious eye irritation.[1]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. Simply wearing gloves is insufficient; a comprehensive strategy is essential for protecting researchers.

Table 2: Personal Protective Equipment (PPE) Specifications

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2]Causality : The H319 classification indicates a risk of serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal against splashes or fine particulates.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][3]Causality : The H312 (harmful in contact with skin) and H315 (causes skin irritation) classifications necessitate a robust barrier to prevent dermal absorption and irritation.[1] Always inspect gloves for integrity before use.[4]
Body Protection A fully-fastened laboratory coat, long pants, and closed-toe shoes.[2]Causality : This minimizes the risk of accidental skin exposure from spills or splashes, directly addressing the H312 and H315 hazard statements.[5]
Respiratory Protection To be used in a certified chemical fume hood.[2] A NIOSH-approved respirator may be required for large quantities or in case of ventilation failure.[2]Causality : The H332 (harmful if inhaled) and H335 (may cause respiratory irritation) warnings mean that airborne particles or vapors must not be inhaled.[1] A fume hood provides the primary engineering control to prevent this.

Operational Handling Protocol

Adherence to a strict operational workflow is critical. The following protocol is designed to be a self-validating system, minimizing exposure at every step.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Handling Area (in Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe 3. Don Full PPE (Table 2) verify_safety->don_ppe weigh 4. Weigh Compound (in Fume Hood) don_ppe->weigh transfer 5. Perform Transfers (Minimize Dust) weigh->transfer decontaminate 6. Decontaminate Surfaces transfer->decontaminate dispose 7. Segregate Waste (See Section 5) decontaminate->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for handling this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational.[3]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.[2]

  • Donning PPE :

    • Before handling the compound, put on all required PPE as specified in Table 2.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[2]

    • Use tools and techniques that minimize the generation of dust.

  • Decontamination :

    • After handling, decontaminate the work area with a suitable solvent and then wash with soap and water.[7]

Emergency Procedures

Even with meticulous planning, accidents can occur. Immediate and correct response is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Management

For any spill, the priority is to ensure personnel safety and then to contain and clean the spill.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill (Requires Emergency Response) assess->large_spill Large ppe_check Ensure Full PPE is Worn small_spill->ppe_check contact_ehs Contact Emergency Response Team large_spill->contact_ehs contain Contain with Absorbent Material (Sand, Vermiculite) ppe_check->contain collect Collect into Sealed Container contain->collect clean Clean Area with Solvent, then Soap and Water collect->clean dispose_waste Dispose as Hazardous Waste clean->dispose_waste

Caption: Decision workflow for managing a chemical spill.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, absorbent material), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9]

    • The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[9]

  • Waste Storage :

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6][9]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

    • Disposal must be in accordance with all local, state, and federal regulations.[9] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[9]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • PubChem. 5-Bromo-4-fluoropyridin-2-amine.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Washington State University.
  • Yale University Department of Chemistry. (2020, July 1).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. [Link]
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - 3-Bromo-5-fluoropyridin-4-amine. [Link]
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • University of Georgia.
  • University of Vienna.
  • University of Wyoming. 5-Bromo-2-Deoxyuridine (BrdU)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.